molecular formula C14H16N2O4S2 B2369777 SPDV

SPDV

Katalognummer: B2369777
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: ABQGFYSYSCHJNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-succinimidyl-5-(2-pyridyldithio)valerate (CAS 317331-86-5) is a heterobifunctional crosslinking agent extensively used in bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) for the diagnosis and treatment of cancer and B-cell proliferative diseases . This compound features an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive 2-pyridyldithio group, enabling the formation of stable, yet cleavable, disulfide bridges between molecules like antibodies and cytotoxic toxins . The disulfide bond formed by this linker is stable in circulation but can be selectively reduced in the intracellular environment, facilitating the targeted release of the therapeutic payload, a mechanism crucial for the efficacy of ADC-based therapies . This crosslinker is part of a broader family of SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) reagents and shares their application in creating targeted immunotoxins and other bioconjugates for research, allowing for the reversible crosslinking of proteins and the introduction of sulfhydryl groups into amine-containing molecules . The reagent appears as a solid with a molecular weight of 340.41 g/mol and a molecular formula of C14H16N2O4S2 . It is insoluble in water and should be dissolved in anhydrous DMF or DMSO prior to use. For product stability, it must be stored desiccated at 2-8°C . This product is intended for research purposes only and is not approved for use in humans or diagnostic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-(pyridin-2-yldisulfanyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c17-12-7-8-13(18)16(12)20-14(19)6-2-4-10-21-22-11-5-1-3-9-15-11/h1,3,5,9H,2,4,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQGFYSYSCHJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCSSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Salmon Pancreas Disease Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salmon Pancreas Disease Virus (SPDV), an alphavirus of the Togaviridae family, is the etiological agent of Pancreas Disease (PD) in farmed Atlantic salmon and other salmonid species. This guide provides a comprehensive technical overview of this compound, including its virology, pathogenesis, and the host immune response it elicits. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental processes are presented to serve as a valuable resource for the scientific community engaged in this compound research and the development of effective countermeasures.

Virology

This compound is an enveloped, single-stranded, positive-sense RNA virus. The viral genome is approximately 12 kilobases in length and contains two open reading frames (ORFs). The first ORF encodes the non-structural proteins (nsP1-4) involved in viral replication, while the second ORF, expressed from a subgenomic mRNA, encodes the structural proteins: capsid (C), E1, E2, and E3 envelope glycoproteins.

Viral Structure and Composition

The viral particle is spherical and approximately 60-70 nm in diameter. The RNA genome is enclosed within an icosahedral capsid, which is surrounded by a lipid envelope derived from the host cell membrane. The envelope glycoproteins E1 and E2 are embedded in the envelope and mediate viral attachment and entry into host cells.

Genomic Organization

The this compound genome contains a 5' cap and a 3' poly(A) tail, similar to cellular mRNAs. The non-structural proteins are translated as a polyprotein from the genomic RNA and are subsequently cleaved by the viral protease activity of nsP2. The structural proteins are translated from a 26S subgenomic RNA that is transcribed from a negative-sense RNA intermediate.

Pathogenesis

Pancreas Disease is characterized by severe pathology in the exocrine pancreas, heart, and skeletal muscle. The disease can lead to significant economic losses in the aquaculture industry due to high morbidity and mortality rates.

Clinical Signs and Gross Pathology

Infected fish may exhibit lethargy, anorexia, and fecal casts. Internally, the most prominent signs include a lack of visceral fat, petechial hemorrhaging in the pyloric caeca, and a pale, swollen liver. The pancreas may appear inflamed in the early stages of infection, followed by atrophy in later stages.

Histopathology

The hallmark of PD is the necrosis of the exocrine pancreatic acinar cells. Infiltrating inflammatory cells are often observed in the affected pancreatic tissue. Myonecrosis is also a consistent finding, particularly in the red and white skeletal muscle. Cardiac myopathy, characterized by myocyte necrosis and inflammation, is another key pathological feature.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound infection and pathogenesis.

Table 1: In Vitro Viral Replication Kinetics

Cell LineVirus IsolateTime Post-Infection (h)Viral Titer (TCID50/mL)
CHSE-214F93-125241 x 10^5
CHSE-214F93-125485 x 10^6
CHSE-214F93-125721 x 10^7
TONVI-V533248 x 10^4
TONVI-V533482 x 10^6
TONVI-V533725 x 10^6

Table 2: Experimental Infection and Mortality

Host SpeciesVirus IsolateChallenge Dose (TCID50/fish)Cumulative Mortality (%)
Atlantic Salmon (Salmo salar)F93-1251 x 10^460
Atlantic Salmon (Salmo salar)NVI-V5331 x 10^475
Rainbow Trout (Oncorhynchus mykiss)F93-1251 x 10^420
Rainbow Trout (Oncorhynchus mykiss)NVI-V5331 x 10^435

Experimental Protocols

Virus Isolation and Propagation in Cell Culture

This protocol describes the method for isolating this compound from tissue samples and propagating it in a suitable fish cell line.

Materials:

  • Tissue homogenizer

  • CHSE-214 or TO cells

  • L-15 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • 75 cm² cell culture flasks

  • Centrifuge

  • 0.22 µm syringe filter

Procedure:

  • Homogenize 0.5 g of infected tissue (e.g., pancreas, heart) in 5 mL of L-15 medium.

  • Centrifuge the homogenate at 4,000 x g for 20 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inoculate a 75 cm² flask of confluent CHSE-214 or TO cells with 1 mL of the filtered supernatant.

  • Incubate the flask at 15°C and observe for cytopathic effect (CPE) for up to 14 days.

  • When CPE is widespread, harvest the culture supernatant, clarify by centrifugation, and store at -80°C.

Viral Titer Determination by TCID50 Assay

This protocol details the determination of the 50% tissue culture infective dose (TCID50) of an this compound stock.

Materials:

  • 96-well cell culture plates

  • CHSE-214 or TO cells

  • L-15 medium with 2% FBS

  • Serial dilution tubes

  • This compound stock

Procedure:

  • Seed a 96-well plate with CHSE-214 or TO cells at a density that will result in a confluent monolayer the next day.

  • Prepare ten-fold serial dilutions of the this compound stock in L-15 medium with 2% FBS, from 10⁻¹ to 10⁻⁸.

  • Inoculate 8 wells per dilution with 100 µL of the corresponding virus dilution. Include 8 wells with medium only as a negative control.

  • Incubate the plate at 15°C for 7-10 days.

  • Observe the wells for the presence of CPE.

  • Calculate the TCID50/mL using the Reed-Muench method.

Signaling Pathways and Experimental Workflows

This compound Entry and Replication Cycle

The following diagram illustrates the key steps in the this compound replication cycle, from attachment to a host cell to the release of new viral particles.

SPDV_Replication_Cycle This compound Replication Cycle cluster_host_cell Host Cell cluster_virus This compound Virion Attachment 1. Attachment to Host Receptor Entry 2. Receptor-Mediated Endocytosis Attachment->Entry Uncoating 3. Uncoating and RNA Release Entry->Uncoating Translation_nsP 4. Translation of Non-Structural Proteins Uncoating->Translation_nsP Assembly 8. Virion Assembly Replication_Complex 5. Formation of Replication Complex Translation_nsP->Replication_Complex Subgenomic_RNA 6. Synthesis of Subgenomic RNA Replication_Complex->Subgenomic_RNA Translation_sP 7. Translation of Structural Proteins Subgenomic_RNA->Translation_sP Translation_sP->Assembly Budding 9. Budding and Release Assembly->Budding SPDV_Virion This compound Virion Budding->SPDV_Virion New Virions SPDV_Virion->Attachment PD_Diagnostic_Workflow Pancreas Disease Diagnostic Workflow Sample_Collection 1. Sample Collection (Heart, Pancreas, Muscle) Histopathology 2. Histopathology Sample_Collection->Histopathology RT_qPCR 3. Real-Time RT-qPCR Sample_Collection->RT_qPCR Confirmation 5. Confirmation Histopathology->Confirmation Virus_Isolation 4. Virus Isolation (Cell Culture) RT_qPCR->Virus_Isolation If positive RT_qPCR->Confirmation Virus_Isolation->Confirmation Innate_Immune_Signaling Innate Immune Signaling in this compound Infection cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA RIG_I RIG-I Viral_RNA->RIG_I sensed by MAVS MAVS RIG_I->MAVS activates TBK1 TBK1 MAVS->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P IFN_Gene Type I IFN Gene IRF3_P->IFN_Gene translocates to nucleus and activates transcription IFN_Production Type I Interferon Production IFN_Gene->IFN_Production leads to

The Unseen Enemy: A Technical Guide to the Pathogenesis of Salmon Pancreas Disease Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive whitepaper released today offers researchers, scientists, and drug development professionals an in-depth understanding of the pathogenesis of Salmon Pancreas Disease Virus (SPDV), also known as Salmonid Alphavirus (SAV). This technical guide provides a detailed examination of the viral mechanisms, host-pathogen interactions, and the resulting disease progression in salmonids, a critical area of research for the aquaculture industry.

Pancreas Disease (PD), caused by this compound, is a significant viral disease affecting farmed Atlantic salmon and rainbow trout, leading to substantial economic losses.[1][2] This guide dissects the intricate processes of this compound infection, from initial viral entry to the complex immune responses of the host.

Viral Structure and Genomic Organization

Salmonid Alphavirus is an enveloped, single-stranded, positive-sense RNA virus belonging to the Togaviridae family.[3][4] The genome, approximately 12 kb in size, encodes two main polyproteins: the non-structural proteins (nsPs) from the 5' end and the structural proteins from the 3' end.[5][6]

  • Non-Structural Proteins (nsP1-4): Translated directly from the genomic RNA, these proteins form the viral replication complex essential for RNA synthesis.[5][7][8] The nsP2 protein possesses protease activity, which cleaves the non-structural polyprotein into its functional units.[5]

  • Structural Proteins: Translated from a subgenomic RNA, the structural polyprotein includes the Capsid (C) and envelope glycoproteins E3, E2, 6K, and E1.[5][6] The capsid protein encapsidates the viral genome, while the envelope proteins are embedded in the lipid envelope derived from the host cell.[9][10] The E2 glycoprotein (B1211001) is crucial for receptor binding and internalization, and it is the primary target for neutralizing antibodies.[6][11] The E1 glycoprotein is involved in the fusion of the viral and endosomal membranes.[10][12]

The Viral Lifecycle: A Step-by-Step Invasion

The pathogenesis of this compound is initiated by the successful entry, replication, and dissemination of the virus within the host.

Viral Entry and Uncoating

The infection begins with the attachment of the viral E2 glycoprotein to specific receptors on the host cell surface, followed by internalization through clathrin-mediated endocytosis. The acidic environment of the endosome triggers a conformational change in the E1 glycoprotein, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral nucleocapsid into the cytoplasm.[3][10]

G This compound Entry and Uncoating Pathway Virus This compound Virion Receptor Cellular Receptor Virus->Receptor E2 binds HostCell Host Cell Membrane Endocytosis Clathrin-mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Fusion Membrane Fusion (Low pH Triggered) Endosome->Fusion Release Nucleocapsid Release into Cytoplasm Fusion->Release

Diagram 1: this compound Entry and Uncoating Pathway.
Viral Replication and Protein Synthesis

Once in the cytoplasm, the positive-sense genomic RNA is directly translated by host ribosomes to produce the non-structural polyprotein. This polyprotein is then cleaved by the viral nsP2 protease to form the active replication complex.[5] This complex synthesizes a full-length negative-sense RNA intermediate, which serves as a template for the production of new positive-sense genomic RNA and a shorter subgenomic RNA.[3] The subgenomic RNA is translated to produce the structural proteins.[5]

G This compound Replication Cycle GenomicRNA Genomic (+)RNA NSP_Polyprotein Non-structural Polyprotein GenomicRNA->NSP_Polyprotein Translation NegativeRNA (-)RNA Intermediate GenomicRNA->NegativeRNA Replication by Replication Complex ReplicationComplex Replication Complex (nsP1-4) NSP_Polyprotein->ReplicationComplex Cleavage NewGenomicRNA New Genomic (+)RNA NegativeRNA->NewGenomicRNA Transcription SubgenomicRNA Subgenomic (+)RNA NegativeRNA->SubgenomicRNA Transcription Nucleocapsid Nucleocapsid Assembly NewGenomicRNA->Nucleocapsid StructuralProteins Structural Proteins (C, E1, E2, E3, 6K) SubgenomicRNA->StructuralProteins Translation StructuralProteins->Nucleocapsid Budding Budding from Plasma Membrane Nucleocapsid->Budding Virion Progeny Virion Budding->Virion

Diagram 2: this compound Replication Cycle.
Assembly and Egress

The newly synthesized genomic RNA is encapsidated by the capsid protein to form the nucleocapsid in the cytoplasm. The envelope glycoproteins are processed through the endoplasmic reticulum and Golgi apparatus and are transported to the plasma membrane. The nucleocapsid then buds through the plasma membrane at sites where the viral glycoproteins are embedded, acquiring its lipid envelope and forming a mature virion.[3]

Host-Pathogen Interactions and Immune Response

The host's immune system mounts both innate and adaptive responses to combat this compound infection.

Innate Immune Response

The initial host defense involves the recognition of viral RNA by pattern recognition receptors, leading to the production of type I interferons (IFN-α) and other pro-inflammatory cytokines.[13][14] This induces an antiviral state in neighboring cells. However, studies suggest that the onset of this innate response may be too late to effectively limit initial viral replication.[13]

Adaptive Immune Response

A robust adaptive immune response is crucial for clearing the virus and providing long-term protection.[15] This involves both humoral and cell-mediated immunity.

  • Humoral Immunity: Neutralizing antibodies, primarily targeting the E2 glycoprotein, are detectable in the serum of infected fish.[15][16] These antibodies play a critical role in preventing viral entry into host cells.

  • Cell-mediated Immunity: T-cell responses, including the upregulation of genes associated with Th1 and cytotoxic T-lymphocytes (e.g., IFN-γ, CD8), are observed in the target organs of infected fish.[13]

G Host Immune Response to this compound cluster_innate Innate Immunity cluster_adaptive Adaptive Immunity SPDV_RNA Viral RNA PRR Pattern Recognition Receptors (PRRs) SPDV_RNA->PRR Recognized by IFN_alpha Type I Interferon (IFN-α) PRR->IFN_alpha Induces Antiviral_State Antiviral State IFN_alpha->Antiviral_State Establishes APC Antigen Presenting Cell (APC) T_Helper Helper T-Cell APC->T_Helper Presents antigen B_Cell B-Cell T_Helper->B_Cell Activates CTL Cytotoxic T-Lymphocyte (CTL) T_Helper->CTL Activates Antibodies Neutralizing Antibodies (anti-E2) B_Cell->Antibodies Produces Viral_Clearance Viral Clearance Antibodies->Viral_Clearance Contributes to Infected_Cell Infected Cell CTL->Infected_Cell Kills Infected_Cell->Viral_Clearance G RT-qPCR Workflow for SAV Quantification Tissue Tissue Sample (Heart, Pancreas, etc.) RNA_Extraction Total RNA Extraction Tissue->RNA_Extraction RNA_QC RNA Quality & Quantity Assessment RNA_Extraction->RNA_QC RT Reverse Transcription (RNA to cDNA) RNA_QC->RT qPCR_Setup qPCR Reaction Setup (cDNA, Primers, Probe, Master Mix) RT->qPCR_Setup qPCR_Run Real-Time PCR Amplification & Fluorescence Detection qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (Ct values, Standard Curve) qPCR_Run->Data_Analysis Quantification Viral Load Quantification Data_Analysis->Quantification

References

An In-depth Technical Guide to the Transmission Routes of Shrimp Penaeus Densovirus (SPDV) in Aquaculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shrimp Penaeus densovirus (SPDV), also known as Infectious hypodermal and hematopoietic necrosis virus (IHHNV), remains a significant pathogen in shrimp aquaculture worldwide. Understanding the transmission dynamics of this virus is critical for the development of effective control strategies, including targeted drug development and improved biosecurity measures. This technical guide provides a comprehensive overview of the primary transmission routes of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the associated biological pathways.

This compound is a small, non-enveloped, icosahedral virus with a linear single-stranded DNA genome.[1] It infects various penaeid shrimp species, with severity of disease varying between species. For instance, in Penaeus stylirostris, it can cause acute epizootics with high mortality, while in Penaeus vannamei, it is more commonly associated with runt-deformity syndrome (RDS), a chronic condition characterized by poor and disparate growth.[2]

Transmission Routes of this compound

This compound is transmitted through two primary routes: horizontal and vertical.

Horizontal Transmission

Horizontal transmission occurs between individuals of the same generation and is a major driver of this compound spread within aquaculture ponds. The two main modes of horizontal transmission are:

  • Cannibalism: Healthy shrimp can become infected by consuming infected, moribund, or dead shrimp. This is considered a highly efficient mode of transmission.[3]

  • Waterborne Transmission: The virus can be shed into the water from infected shrimp, and healthy shrimp can then acquire the virus from the contaminated environment.[4]

Vertical Transmission

Vertical transmission is the transfer of the virus from parent to offspring. For this compound, the established mechanism is transovarian transmission , where the virus infects the eggs within the female's ovaries.[1] This means that even with surface disinfection of eggs, the virus can be passed on to the next generation. Eggs from heavily infected females often have poor hatch rates, and the resulting nauplii that do hatch show a high prevalence of infection.[5]

Quantitative Data on this compound Transmission

The following tables summarize key quantitative data related to this compound transmission, providing a basis for risk assessment and the design of control measures.

ParameterValueSpeciesReference
Prevalence in Wild Stocks 0 - 100%P. stylirostris, P. vannamei[1]
26% (lower Gulf of California)P. stylirostris[1]
46% (upper Gulf of California)P. stylirostris[1]
Viral Load in Infected Tissue Up to 10⁹ copies/µg DNAP. stylirostris[1]
Effect of Temperature on Viral Load ~100-fold lower at 32°C vs 24°CP. vannamei[1]

Table 1: Prevalence and Viral Load of this compound

Transmission RouteExperimental ObservationSpeciesReference
Cannibalism High mortality (>90%) in groups allowed to cannibalize infected individuals.Penaeus monodon (YHV model)[3]
Waterborne Significantly lower mortality and infection rates compared to cannibalism.Penaeus monodon (YHV model)[3]
Vertical (Transovarian) High prevalence of infection in nauplii hatched from infected females.P. vannamei[5]

Table 2: Experimental Data on this compound Transmission Routes

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline key experimental protocols for studying this compound transmission.

Protocol 1: Horizontal Transmission via Cannibalism

This protocol is adapted from studies on shrimp virus transmission through cannibalism.[3]

Objective: To determine the efficiency of this compound transmission through the ingestion of infected shrimp tissue.

Materials:

  • Specific pathogen-free (SPF) juvenile shrimp.

  • This compound-infected shrimp (source of inoculum).

  • Glass or fiberglass tanks with aeration.

  • Appropriate shrimp feed.

  • Real-time PCR (qPCR) assay for this compound quantification.

Procedure:

  • Inoculum Preparation: Sacrifice this compound-infected shrimp and homogenize tissues (e.g., muscle, pleopods) in a sterile saline solution. Confirm the viral load in the homogenate using qPCR.

  • Experimental Setup:

    • Control Group: House SPF shrimp in a tank and feed them a normal diet.

    • Experimental Group: House SPF shrimp in a separate tank. Provide them with minced, this compound-infected shrimp tissue as their sole food source for a defined period (e.g., 24 hours).

  • Observation and Sampling: Monitor both groups daily for clinical signs of disease and mortality for a period of 10-14 days. Collect moribund or dead shrimp for viral load analysis. At the end of the experiment, sample surviving shrimp from both groups.

  • Analysis: Analyze collected tissue samples using qPCR to determine the prevalence and viral load of this compound in both groups.

Protocol 2: Waterborne Horizontal Transmission

This protocol is based on general methods for studying waterborne viral transmission in shrimp.[4][6]

Objective: To assess the infectivity of this compound present in the water column.

Materials:

  • SPF juvenile shrimp.

  • This compound-infected shrimp.

  • Experimental tanks with a flow-through or static water system.

  • Water filtration system (if applicable).

  • qPCR assay for this compound quantification in water and shrimp tissue.

Procedure:

  • Preparation of Contaminated Water:

    • Method A (Cohabitation): Introduce this compound-infected shrimp into a "donor" tank. After a set period (e.g., 48 hours), remove the infected shrimp. The water in this tank is now considered contaminated.

    • Method B (Inoculum Spiking): Prepare a clarified and filtered tissue homogenate from this compound-infected shrimp. Add a known quantity of this viral suspension to the experimental tank water to achieve a target viral concentration.

  • Experimental Setup:

    • Control Group: Place SPF shrimp in a tank with clean, virus-free water.

    • Experimental Group: Place SPF shrimp in a tank with the prepared contaminated water.

  • Exposure and Monitoring: Expose the shrimp to the contaminated water for a defined period (e.g., 24-48 hours). After the exposure period, transfer the shrimp to tanks with clean water and monitor for 10-14 days.

  • Sampling and Analysis: Collect water samples periodically to monitor viral concentration. Sample shrimp at regular intervals and at the end of the experiment to determine infection status and viral load using qPCR.

Protocol 3: Demonstration of Vertical (Transovarian) Transmission

This protocol outlines the steps to confirm the transovarian transmission of this compound.[1]

Objective: To demonstrate the presence of this compound in the offspring of infected female shrimp.

Materials:

  • This compound-infected female broodstock.

  • SPF male broodstock.

  • Spawning and hatching tanks.

  • Disinfectants for egg surface sterilization (e.g., iodine, formalin).

  • qPCR and/or in-situ hybridization (ISH) assays for this compound detection.

Procedure:

  • Broodstock Screening: Screen female broodstock for this compound infection using a non-lethal method such as testing a pleopod sample by qPCR.

  • Spawning and Egg Collection: Allow infected females to spawn with SPF males. Collect the fertilized eggs.

  • Egg Disinfection: Thoroughly wash and disinfect the surface of a subset of the collected eggs to remove any externally adhering virus particles.

  • Hatching and Larval Rearing: Hatch the disinfected and non-disinfected eggs in separate tanks with clean water. Rear the larvae through to the post-larval stages.

  • Sampling and Analysis:

    • Test a sample of the disinfected eggs for the presence of this compound DNA using qPCR to confirm that the virus is within the egg.

    • Sample larvae and post-larvae from both the disinfected and non-disinfected egg groups at various developmental stages.

    • Analyze the samples using qPCR to determine the prevalence of infection.

    • Use ISH on tissue sections of larvae or post-larvae to visualize the location of the virus within the tissues, confirming systemic infection.[2]

Molecular and Cellular Mechanisms of this compound Transmission

The transmission of this compound involves complex interactions between the virus and the host's cellular and immune systems. While the complete picture is still emerging, several key pathways and receptors have been implicated.

Viral Entry and Cellular Receptors

The initial step in infection is the binding of the virus to specific receptors on the surface of host cells. While the specific receptors for this compound are not fully elucidated, research suggests competition for binding sites with other shrimp viruses like White Spot Syndrome Virus (WSSV), indicating shared or closely associated receptors.[5] Toll-like receptors (TLRs) and other pattern recognition receptors (PRRs) are known to be involved in recognizing viral components and initiating an immune response.[7]

Innate Immune Signaling Pathways

Upon viral entry, the shrimp's innate immune system is activated. Key signaling pathways involved in the antiviral response in shrimp include:

  • Toll Pathway: This pathway is activated by viral components and leads to the production of antimicrobial peptides (AMPs) and other immune effectors through the activation of the NF-κB transcription factor Dorsal.[8][9]

  • IMD Pathway: Another NF-κB pathway that plays a role in the antiviral response, activating the transcription factor Relish.[8][9]

  • JAK/STAT Pathway: This pathway is crucial for antiviral defense in invertebrates. Viral infection can modulate the transcription of STAT, indicating the involvement of this pathway in the immune response to viruses.[10][11]

Visualizations

Experimental Workflow for Horizontal Transmission Studies

Horizontal_Transmission_Workflow cluster_cannibalism Cannibalism Route cluster_waterborne Waterborne Route c1 SPF Shrimp c2 Feed Infected Tissue c1->c2 c3 Monitor & Sample c2->c3 c4 qPCR Analysis c3->c4 w1 SPF Shrimp w2 Expose to Contaminated Water w1->w2 w3 Monitor & Sample w2->w3 w4 qPCR Analysis w3->w4 Vertical_Transmission infected_female This compound-Infected Female Broodstock ovaries Infected Ovaries infected_female->ovaries Systemic Infection eggs Transovarian Transmission (Virus inside eggs) ovaries->eggs progeny Infected Progeny (Larvae/Post-larvae) eggs->progeny Shrimp_Immune_Signaling This compound This compound Receptor Cellular Receptor (e.g., TLR) This compound->Receptor Toll_IMD Toll & IMD Pathways Receptor->Toll_IMD JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT NFkB NF-κB Activation (Dorsal/Relish) Toll_IMD->NFkB STAT_act STAT Activation JAK_STAT->STAT_act Immune_Response Antiviral Response (e.g., AMPs) NFkB->Immune_Response STAT_act->Immune_Response

References

Host Range of Salmonid Alphavirus (SAV): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salmonid alphavirus (SAV), the causative agent of Pancreas Disease (PD) in Atlantic salmon and Sleeping Disease (SD) in rainbow trout, represents a significant threat to the European aquaculture industry. Understanding the host range of this virus is critical for disease management, the development of effective vaccines, and the assessment of potential reservoirs of infection. This technical guide provides a comprehensive overview of the known host range of SAV, supported by quantitative data from experimental and natural infections. It details the methodologies for key experiments, including virus isolation, quantification, and in vivo challenge models. Furthermore, this guide illustrates the key signaling pathways involved in the host-virus interaction, providing a deeper understanding of SAV pathogenesis.

Host Susceptibility to Salmonid Alphavirus

The host range of SAV primarily includes salmonid fish species, although susceptibility has been identified in some non-salmonid marine fish. The manifestation and severity of the disease can vary depending on the host species, the SAV subtype, and environmental factors.

Naturally Susceptible Species

Several fish species have been identified as naturally susceptible to SAV infection, where the virus can cause clinical disease.

Host SpeciesScientific NameCommon Disease ManifestationSAV Subtypes DetectedGeographic Regions
Atlantic SalmonSalmo salarPancreas Disease (PD)SAV1, SAV2, SAV3, SAV4, SAV5, SAV6Europe
Rainbow TroutOncorhynchus mykissSleeping Disease (SD), PDSAV1, SAV2, SAV3Europe
Brown TroutSalmo truttaPancreas DiseaseNot specifiedFrance
Arctic CharSalvelinus alpinusPancreas DiseaseSAV2Europe
Common DabLimanda limandaSubclinical/PathologyMarine SAV2Scotland
Ballan WrasseLabrus bergyltaSubclinicalSAV7Ireland
Experimentally Susceptible Species

In addition to naturally susceptible hosts, several other species have been shown to be susceptible to SAV infection under controlled laboratory conditions.

Host SpeciesScientific NameExperimental OutcomeReference
Brown TroutSalmo truttaLess severe lesions compared to Atlantic salmon[1]
Common DabLimanda limandaPathology in exocrine pancreas and heart[2]
Species with Incomplete Evidence of Susceptibility

For some species, evidence of natural infection exists, but their role as susceptible hosts or reservoirs requires further investigation.

Host SpeciesScientific NameEvidence of InfectionReference
Long rough dabHippoglossoides platessoidesDetection of SAV RNA[1]
PlaicePleuronectes platessaDetection of SAV RNA[1]

Quantitative Data on Host Susceptibility

The virulence of SAV and the resulting mortality can differ significantly between host species and viral subtypes. The following tables summarize quantitative data from experimental challenge studies.

Mortality Rates in Experimental Infections
Host SpeciesSAV Subtype/IsolateChallenge MethodCumulative Mortality (%)Study Reference
Atlantic Salmon (Salmo salar)SAV3WaterborneHigher than injection[3]
Atlantic Salmon (Salmo salar)SAV2WaterborneLower than SAV3[3]
Atlantic Salmon (Salmo salar)SAV3Intraperitoneal Injection~15% (cohabitation)[3]
Atlantic Salmon (Salmo salar)SAV2 (outbreak)Natural-1.10% (vaccinated vs. control)[4]
Atlantic Salmon (Salmo salar)SAV3Intraperitoneal Injection16.9% (low gEBV) vs 4.3% (high gEBV)[5]
Atlantic Salmon (Salmo salar)SAV3Cohabitation20.2% (low gEBV) vs 7.1% (high gEBV)[5]

gEBV: genomic estimated breeding value

Viral Load in Tissues of Infected Fish

Viral load is a key indicator of virus replication and tissue tropism. The following table presents data on SAV quantification in various tissues from experimentally infected fish.

Host SpeciesSAV SubtypeTissueMethodViral Load (Ct value or log10 copies)Time Post-InfectionStudy Reference
Atlantic Salmon (Salmo salar)SAV3HeartRT-qPCRLower in high gEBV fish4 and 10 weeks[5]
Atlantic Salmon (Salmo salar)SAV3HeartRT-qPCRCq ~20-3516-29 days[6]
Atlantic Salmon (Salmo salar)SAV3PseudobranchRT-qPCRCq ~25-4012-29 days[6]
Atlantic Salmon (Salmo salar)SAV3PancreasRT-qPCRDetected16-29 days[6]
Atlantic Salmon (Salmo salar)SAV1HeartRT-qPCRNot specifiedNot specified[7]
Atlantic Salmon (Salmo salar)SAV1GillsRT-qPCRNot specifiedNot specified[7]
Atlantic Salmon (Salmo salar)SAV1Head KidneyRT-qPCRNot specifiedNot specified[7]
Diploid vs. Triploid Atlantic SalmonSAV3HeartRT-qPCRNo significant difference in copy number35 days[8]
Common Dab (Limanda limanda)SAV3PancreasNot specifiedPathology observedNot specified[2]
Common Dab (Limanda limanda)SAV3HeartNot specifiedPathology observedNot specified[2]

Experimental Protocols

Standardized and reproducible experimental protocols are essential for determining the host range of SAV and for evaluating the efficacy of control measures.

Virus Isolation and Cell Culture

Objective: To isolate and propagate SAV from tissue samples in a susceptible cell line.

Materials:

  • Tissue samples (e.g., heart, pancreas, kidney) from suspect fish

  • Chinook salmon embryo (CHSE-214) cells or other susceptible cell lines (e.g., CHH-1, SHK-1)

  • Cell culture medium (e.g., L-15) supplemented with fetal bovine serum (FBS) and antibiotics

  • Sterile homogenization tools

  • Centrifuge

  • 24-well or 96-well cell culture plates

  • Incubator (15°C)

Procedure:

  • Aseptically collect tissue samples from fish.

  • Homogenize the tissue in cell culture medium (1:10 w/v).

  • Clarify the homogenate by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Filter-sterilize the supernatant through a 0.45 µm filter.

  • Inoculate the supernatant onto a monolayer of CHSE-214 cells in a 24-well plate.

  • Incubate the plate at 15°C and observe daily for cytopathic effect (CPE), which includes cell rounding, detachment, and lysis. CPE may be subtle or absent in early passages.

  • If no CPE is observed after 7-10 days, perform a blind passage by transferring the culture supernatant to fresh cells.

  • Confirm the presence of SAV by RT-qPCR or immunofluorescence assay (IFA).

Viral Load Quantification by RT-qPCR

Objective: To quantify the amount of SAV RNA in tissue samples.

Materials:

  • Tissue samples

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix with a fluorescent dye (e.g., SYBR Green or TaqMan probe)

  • SAV-specific primers and probe (targeting a conserved region like the nsP1 gene)

  • Real-time PCR instrument

  • RNA standards for absolute quantification (optional)

Procedure:

  • Extract total RNA from tissue samples using a commercial kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer or fluorometer.

  • Perform reverse transcription to synthesize cDNA from the extracted RNA.

  • Set up the qPCR reaction by mixing the cDNA template with the qPCR master mix, primers, and probe.

  • Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.

  • Analyze the amplification data to determine the cycle threshold (Ct) value for each sample.

  • Quantify the viral load relative to a reference gene or by using a standard curve generated from known concentrations of viral RNA.

In Vivo Host Susceptibility Testing: Cohabitation Challenge

Objective: To assess the susceptibility of a fish species to SAV and to study the transmission of the virus under controlled conditions.

Materials:

  • Test fish of the species of interest

  • SAV-infected shedder fish (previously infected by injection)

  • Aquaria with controlled water quality parameters (temperature, salinity, etc.)

  • Fish feed

  • Disinfectants for biosecurity

Procedure:

  • Acclimate the test fish to the experimental conditions for at least two weeks.

  • Introduce a known number of SAV-infected shedder fish into the aquarium with the test fish (e.g., at a ratio of 1:5 shedders to test fish).

  • Monitor the fish daily for clinical signs of disease (e.g., lethargy, inappetence, abnormal swimming behavior) and record any mortalities.

  • Collect tissue samples from a subset of test fish at regular intervals (e.g., weekly) for viral load quantification and histopathological analysis.

  • At the end of the experiment (e.g., after 6-8 weeks), euthanize the remaining fish and collect tissues for final analysis.

  • Analyze the data to determine the mortality rate, viral replication kinetics, and tissue pathology in the test species.

Signaling Pathways in SAV Infection

SAV has evolved mechanisms to evade the host's innate immune response, primarily by targeting key signaling pathways.

Inhibition of the RIG-I Signaling Pathway

The RIG-I-like receptor (RLR) pathway is a critical component of the innate immune response to viral RNA. SAV has been shown to inhibit this pathway to facilitate its replication.

RIG_I_Pathway_Inhibition cluster_virus Salmonid Alphavirus cluster_host_cell Host Cell Cytoplasm cluster_nucleus Nucleus Viral RNA Viral RNA RIG-I RIG-I Viral RNA->RIG-I sensed by nsP2 nsP2 nsP2->RIG-I inhibits MAVS MAVS RIG-I->MAVS activates TBK1/IKKε TBK1/IKKε MAVS->TBK1/IKKε activates IRF3 IRF3 TBK1/IKKε->IRF3 phosphorylates IRF3-P IRF3-P IRF3->IRF3-P IFN Genes Interferon Genes IRF3-P->IFN Genes translocates to nucleus and induces transcription Type I IFN Type I IFN (e.g., IFN-α/β) IFN Genes->Type I IFN leads to production of

Caption: SAV nsP2 protein inhibits the RIG-I signaling pathway, preventing the production of type I interferons.

Involvement of Toll-Like Receptor Signaling

In addition to the RLR pathway, studies suggest that the endosomal Toll-like receptor (TLR) pathway is also activated upon SAV infection, contributing to the innate immune response.

TLR_Pathway_Involvement cluster_virus Salmonid Alphavirus cluster_host_cell Host Cell Endosome cluster_nucleus Nucleus Viral RNA Viral RNA TLR3 TLR3 Viral RNA->TLR3 sensed by TRIF TRIF TLR3->TRIF activates TRAF3/6 TRAF3/6 TRIF->TRAF3/6 recruits TBK1/IKKε TBK1/IKKε TRAF3/6->TBK1/IKKε activates IRF3 IRF3/7 TBK1/IKKε->IRF3 phosphorylates IRF3/7-P IRF3/7-P IRF3->IRF3/7-P IFN Genes Interferon Genes IRF3/7-P->IFN Genes translocates to nucleus and induces transcription Type I IFN Type I IFN (e.g., IFN-α/β) IFN Genes->Type I IFN leads to production of

Caption: SAV infection can activate the endosomal TLR3 signaling pathway, leading to an interferon response.

Experimental Workflow for Host Range Determination

Host_Range_Workflow cluster_setup Experimental Setup cluster_challenge Challenge Phase cluster_analysis Data Analysis A Select Test Fish Species C Acclimatize Fish A->C B Prepare SAV Inoculum (Known Subtype & Titer) D Infection by Cohabitation or Injection B->D C->D E Monitor for Clinical Signs & Mortality D->E F Tissue Sampling (Regular Intervals) D->F I Determine Susceptibility (Mortality, Viral Replication, Pathology) E->I G Viral Load Quantification (RT-qPCR) F->G H Histopathology F->H G->I H->I

Caption: Workflow for determining the susceptibility of a fish species to Salmonid alphavirus.

Conclusion

The host range of Salmonid alphavirus extends beyond the primary salmonid species, with evidence of infection and pathology in some non-salmonid marine fish. This highlights the potential for a broader ecological impact and the existence of reservoirs of infection in the wild. The virulence of SAV is subtype-dependent, with SAV3 generally considered more virulent than SAV2 in Atlantic salmon. Understanding the molecular mechanisms of host-virus interactions, particularly the evasion of the innate immune response, is crucial for the development of novel antiviral strategies. The standardized experimental protocols outlined in this guide provide a framework for future research into the host range of SAV and the evaluation of control measures. Continued surveillance and research are essential to mitigate the economic and ecological impact of this important fish pathogen.

References

An In-depth Technical Guide to the Clinical Signs of Salmonid Alphavirus (SPDV) Infection in Salmonids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the clinical signs associated with Salmonid alphavirus (SPDV) infection in salmonid species. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key biological processes.

Introduction to Salmonid Alphavirus (SAV)

Salmonid alphavirus (SAV), the causative agent of Pancreas Disease (PD) in Atlantic salmon (Salmo salar) and Sleeping Disease (SD) in rainbow trout (Oncorhynchus mykiss), is a significant pathogen in European aquaculture.[1] SAV is an enveloped, single-stranded, positive-sense RNA virus belonging to the family Togaviridae.[2][3] Six subtypes of SAV (SAV1-6) have been identified, with varying geographical distribution and virulence.[3] Understanding the clinical manifestations of this compound infection is crucial for the development of effective diagnostics, vaccines, and antiviral therapies.

Clinical Manifestations of this compound Infection

The clinical signs of this compound infection can be categorized into behavioral changes, gross pathology, and microscopic histopathology. The severity and presentation of these signs can vary depending on the SAV subtype, host species, age, and environmental factors such as water temperature.[3]

Behavioral and External Signs

Infected salmonids often exhibit noticeable changes in their behavior and external appearance. These signs are typically the first indication of a disease outbreak in a farm setting.

  • Anorexia: A sudden loss of appetite is a primary and early clinical sign.[4][5]

  • Lethargy and Abnormal Swimming: Fish may appear lethargic, swimming slowly near the surface or congregating at the corners of cages.[2][5] In rainbow trout, a characteristic "sleeping" behavior, where fish lie motionless on their sides at the bottom of the tank, is common.[1]

  • Poor Condition: In chronic cases, a significant proportion of survivors may fail to thrive and become "runts," which are thin and slender.[5]

Gross Pathological Signs

Post-mortem examination of infected fish reveals several characteristic internal and external lesions. However, it is important to note that these signs are not strictly pathognomonic for this compound infection and can overlap with other salmonid diseases.[3]

  • Gastrointestinal Tract: The gut is often empty of food and may contain yellowish mucoid material.[4]

  • Peripancreatic and Cardiac Lesions: Petechial hemorrhages in the fat surrounding the pyloric caeca are common. The heart may appear pale.[5]

  • Fluid Accumulation: Ascites (fluid in the abdominal cavity) and exophthalmos (pop-eye) can be observed.[5]

  • Muscle Atrophy: In chronic stages, there can be visible atrophy of the red skeletal muscle.[5]

Microscopic Pathological Signs

Histopathological examination of tissues is a key method for confirming a diagnosis of this compound infection. The primary target organs are the pancreas, heart, and skeletal muscle.[2][6]

  • Pancreas: The most characteristic lesion is a severe to total necrosis of the exocrine pancreatic acinar cells.[6][7] This is often followed by inflammation and, in chronic cases, fibrosis.

  • Heart: Myocarditis, characterized by inflammation and necrosis of the cardiac muscle cells, is a frequent finding.[6][7]

  • Skeletal Muscle: Myositis, involving inflammation and necrosis of both red and white skeletal muscle fibers, is also a prominent feature.[6][7]

Quantitative Data on Clinical Signs

The following tables summarize quantitative data related to the clinical outcomes of this compound infection, providing a basis for comparative analysis and experimental design.

Table 1: Mortality Rates Associated with Different Salmonid Alphavirus (SAV) Subtypes in Experimental Infections.

SAV SubtypeHost SpeciesChallenge MethodPeak Mortality (%)Study Reference
SAV2Atlantic salmonWaterborneLower than SAV3[8]
SAV3Atlantic salmonWaterborneHigher than SAV2[8]
SAV1-6Atlantic salmonCohabitationNot specified[9]

Note: Mortality in field outbreaks can be highly variable, ranging from negligible to over 50%, and can be influenced by various environmental and host factors.[3]

Table 2: Viral Load in Different Tissues of Atlantic Salmon Following Experimental this compound Infection.

Days Post-InfectionTissueViral Titer (log10 TCID50/gram)Study Reference
4Heart4.4 - 5.7[2]
4Kidney5.0 - 6.6[2]
4Gill5.2 - 5.7[2]
11HeartHigher than day 4[2]
11KidneyHigher than day 4[2]
11GillHigher than day 4[2]
5Head KidneyPeak viral RNA copy number[10]
14Heart~log10 5.5 copies/µg RNA[11]
28Heart~log10 6.5 copies/µg RNA[11]
42Heart~log10 5.0 copies/µg RNA[11]

Table 3: Serum Enzyme Levels in Atlantic Salmon with Pancreas Disease.

EnzymeObservationCorrelation with PathologyStudy Reference
Creatine Kinase (CK)Significantly elevatedCorrelates with heart and skeletal muscle damage[12][13]
Aspartate Aminotransferase (AST)ElevatedCorrelates with tissue damage[13]
Alanine Aminotransferase (ALT)ElevatedCorrelates with tissue damage[13]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable study of this compound infection and the development of effective countermeasures.

Virus Isolation and Titration (TCID50 Assay)

This protocol describes the isolation of SAV from tissue samples and the determination of the viral titer using the 50% Tissue Culture Infective Dose (TCID50) method.

Materials:

  • Chinook salmon embryo (CHSE-214) or Chum salmon heart (CHH-1) cells[10]

  • Growth medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

  • Maintenance medium (e.g., EMEM with 2% FBS)

  • 96-well cell culture plates

  • Tissue homogenizer

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Prepare a 10% (w/v) tissue homogenate from the heart, kidney, or pancreas of a suspect fish in cold PBS.

  • Clarify the homogenate by centrifugation at 3,000 x g for 15 minutes at 4°C.

  • Filter-sterilize the supernatant through a 0.45 µm filter.

  • Seed a 96-well plate with CHSE-214 or CHH-1 cells and incubate until a confluent monolayer is formed.

  • Prepare ten-fold serial dilutions of the virus-containing supernatant in maintenance medium.

  • Remove the growth medium from the cells and inoculate replicate wells with each viral dilution. Include a negative control (medium only).

  • Incubate the plate at 15°C and observe daily for the development of cytopathic effect (CPE) for up to 14 days.[3]

  • The TCID50 is calculated using the Reed-Muench method based on the percentage of wells showing CPE at each dilution.

Real-Time Quantitative PCR (RT-qPCR) for SAV Detection

This protocol provides a method for the sensitive detection and quantification of SAV RNA in tissue samples.

Materials:

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix

  • SAV-specific primers and probe (e.g., targeting the nsP1 or E2 gene)[3][14]

  • Real-time PCR instrument

Procedure:

  • Extract total RNA from tissue samples (e.g., heart, kidney) according to the manufacturer's instructions.

  • Perform reverse transcription to synthesize cDNA from the extracted RNA.

  • Prepare the qPCR reaction mixture containing the master mix, primers, probe, and cDNA template.

  • Run the qPCR reaction using a thermal cycler with appropriate cycling conditions (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).[14]

  • The accumulation of fluorescent signal indicates the presence of SAV RNA. Quantification can be achieved by comparing the cycle threshold (Ct) values to a standard curve of known SAV RNA concentrations.

Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining for Histopathology

This protocol outlines the standard procedure for H&E staining of formalin-fixed, paraffin-embedded salmonid tissues to visualize histopathological changes.

Materials:

Procedure:

  • Fix small pieces of tissue (e.g., pancreas, heart, skeletal muscle) in 10% neutral buffered formalin for at least 24 hours.

  • Dehydrate the tissues through a graded series of ethanol.

  • Clear the tissues in xylene.

  • Infiltrate and embed the tissues in paraffin wax.

  • Section the paraffin blocks at 4-5 µm thickness using a microtome and mount the sections on glass slides.

  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Stain the nuclei with hematoxylin for 5-10 minutes.[15]

  • Rinse in running tap water.

  • Differentiate briefly in acid alcohol to remove excess stain.[15]

  • "Blue" the sections in ammonia water or Scott's tap water substitute.[15]

  • Counterstain the cytoplasm and connective tissue with eosin for 1-2 minutes.[15]

  • Dehydrate the sections through a graded series of ethanol and clear in xylene.

  • Mount a coverslip over the tissue section using a permanent mounting medium.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions during this compound infection is essential for understanding pathogenesis and identifying potential targets for intervention.

Host Innate Immune Response: The RIG-I Signaling Pathway

The retinoic acid-inducible gene I (RIG-I) is a key pattern recognition receptor that detects viral RNA in the cytoplasm and initiates an innate immune response. The following diagram illustrates the RIG-I signaling pathway in the context of an alphavirus infection.

RIG_I_Pathway cluster_virus Viral Replication cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Viral RNA Viral RNA RIG-I RIG-I Viral RNA->RIG-I recognized by MAVS MAVS RIG-I->MAVS activates TRAFs TRAFs MAVS->TRAFs recruits TBK1/IKKe TBK1/IKKe TRAFs->TBK1/IKKe activate NF-kB NF-kB TRAFs->NF-kB activate IRF3 IRF3 TBK1/IKKe->IRF3 phosphorylates P-IRF3 p-IRF3 IRF3->P-IRF3 IFN Genes IFN Genes P-IRF3->IFN Genes translocates to nucleus and induces transcription of NF-kB->IFN Genes translocates to nucleus and induces transcription of SAV nsP2 SAV nsP2 SAV nsP2->IFN Genes blocks induction

RIG-I signaling pathway in response to SAV infection.
Experimental Workflow for an this compound Challenge Study

The following diagram outlines a typical experimental workflow for an in vivo challenge study to evaluate the efficacy of a vaccine or antiviral compound against this compound.

Experimental_Workflow cluster_pre_challenge Pre-Challenge Phase cluster_challenge Challenge Phase cluster_post_challenge Post-Challenge Monitoring cluster_analysis Data Analysis Acclimation Acclimation Treatment Vaccination or Antiviral Treatment Acclimation->Treatment Control Placebo or Untreated Control Acclimation->Control This compound Challenge This compound Challenge (Cohabitation or Injection) Treatment->this compound Challenge Control->this compound Challenge Clinical Signs Daily Observation of Clinical Signs & Mortality This compound Challenge->Clinical Signs Sampling Tissue & Blood Sampling (e.g., 7, 14, 21 dpi) Clinical Signs->Sampling Viral Load RT-qPCR for Viral Load Sampling->Viral Load Histopathology H&E Staining for Histopathology Sampling->Histopathology Serology Serum Neutralization Assay Sampling->Serology Data Interpretation Statistical Analysis & Interpretation Viral Load->Data Interpretation Histopathology->Data Interpretation Serology->Data Interpretation

References

A Deep Dive into the History of Pancreas Disease in Aquaculture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history of Pancreas Disease (PD) outbreaks in aquaculture. It is designed to be a core resource for researchers, scientists, and professionals involved in the development of drugs and vaccines for this significant viral disease of farmed salmonids. This document summarizes key historical data, details relevant experimental protocols, and visualizes the critical molecular interactions between the causative virus and its host.

Introduction

Pancreas Disease (PD) is a significant viral disease affecting farmed Atlantic salmon (Salmo salar) and rainbow trout (Oncorhynchus mykiss) in the marine environment. First described in Scotland in 1976, the disease has since become a major economic and animal welfare concern in key salmon-producing regions of Europe, including Norway and Ireland. The etiological agent of PD is the Salmonid alphavirus (SAV), a member of the Togaviridae family. There are currently seven recognized genotypes of SAV (SAV1-SAV7), with varying geographical distributions and associations with disease in different salmonid species. This guide delves into the historical emergence and spread of PD, provides detailed methodologies for its study, and illustrates the key molecular signaling pathways involved in its pathogenesis.

History of Pancreas Disease Outbreaks

The first recognized outbreak of Pancreas Disease occurred in farmed Atlantic salmon in Scotland in 1976.[1][2][3][4][5] The disease was subsequently reported in other major salmon farming countries, including Norway in 1989.[3][6][7][8] In Ireland, PD was also identified as a significant issue, with early epidemiological studies in the 1990s highlighting its impact.[9] The economic consequences of PD are substantial, with losses attributed to mortality, reduced growth, and decreased fillet quality.[3][10]

Quantitative Overview of Pancreas Disease Outbreaks

The following tables summarize the available quantitative data on PD outbreaks in the most affected regions. It is important to note that data collection methodologies and reporting standards may vary between countries and over time.

Table 1: Pancreas Disease Outbreaks in Norway

Year(s)Number of OutbreaksSAV Subtype(s)Key Notes
2009-201175-89 annually[2][3][8]SAV3 predominant, SAV2 emerged in 2010[11][12]High number of outbreaks despite the introduction of a vaccination program in 2008.[8]
202298SAV2, SAV3A decrease from previous years.
202358SAV2, SAV3Continued decrease in the number of cases.[13]

Table 2: Pancreas Disease Outbreaks in Ireland

YearNumber/Percentage of Affected SitesAverage MortalitySAV Subtype(s)Key Notes
200213 sites (59%)[9][14]12%[9][14]SAV1 is the dominant subtype in Ireland.[15]Re-emergence of PD as a serious cause of mortality.[14]
200313 out of 21 populations (62%)[6][9][16]18.8%[6][9][16]SAV1
200412 out of 14 populations (86%)[6][9][16]14.8%[6][9][16]SAV1

Table 3: Pancreas Disease Outbreaks in Scotland

Year(s)Outbreak DataSAV Subtype(s)Key Notes
1998-2009Mortality ascribed to PD was negligible before 2003, rising to a peak in 2006 and 2007.[17]SAV1, SAV2, SAV4, SAV5 have been found in Scotland.[18]Data from a single large production company, not national statistics. PD accounted for 94% and 86% of disease losses in 2006 and 2007, respectively, for this company.[17]
2006-2007Peak mortality reported.[17]SAV2 is a common PD-causing subtype in Scotland.[11]
2008-2009Decline in PD-related mortality.[17]

Experimental Protocols

A variety of experimental protocols are utilized to study Salmonid alphavirus and the pathogenesis of Pancreas Disease. These methods are crucial for diagnostics, vaccine development, and fundamental research into the virus-host interaction.

Virus Isolation and Cell Culture

The isolation and propagation of SAV in cell culture are fundamental techniques for virological research.

  • Cell Lines: Several fish cell lines are susceptible to SAV infection. Commonly used cell lines include:

    • Chinook salmon embryo (CHSE-214)[19][20][21]

    • Rainbow trout gonad (RTG-2)[19]

    • Atlantic salmon head kidney (TO)[19]

    • Blue fin-2 (BF-2)[19]

    • Chum salmon heart-1 (CHH-1)[21]

    • Salmon head kidney-1 (SHK-1)[21]

    • Fat head minnow (FHM)[19]

    • Epithelioma papulosum cyprini (EPC)[19]

    • Note: TO and BF-2 cells have shown significantly higher geometric mean titres for both Atlantic salmon and rainbow trout SAV strains compared to other cell lines.[19] The CHH-1 cell line has demonstrated the quickest development of cytopathic effect (CPE).[21]

  • Protocol for Primary Virus Isolation:

    • Collect tissue samples (heart and mid-kidney are recommended) from suspect fish and place them in a sterile transport medium.[22]

    • Homogenize the tissue samples and centrifuge to clarify the supernatant.

    • Inoculate the supernatant onto a monolayer of a susceptible cell line (e.g., CHSE-214 or CHH-1) in a flask or multi-well plate.

    • Incubate the inoculated cell cultures at 15°C for at least 14 days.[19][22][23] Optimal growth for many SAV strains in TO and RTG-2 cells is at 15°C, while in CHSE-214, results at 10°C and 15°C are similar. Little to no growth is detected at 4°C or 20°C.[19]

    • Observe the cell cultures regularly for the development of cytopathic effect (CPE), which typically appears as plaques of pyknotic, vacuolated cells.[22][23] Note that some field isolates, particularly Norwegian SAV2 and SAV3, may not produce obvious CPE in early passages.[22][23]

    • If no CPE is observed after 14 days, perform a blind passage by subculturing the supernatant onto fresh cell cultures.[22][23]

    • Confirm the presence of SAV using methods such as immunofluorescence (IFAT), conventional RT-PCR, or real-time RT-PCR, as virus replication can occur without visible CPE.[22][23]

Molecular Diagnostics: Real-Time RT-PCR (qRT-PCR)

qRT-PCR is a rapid, sensitive, and specific method for the detection and quantification of SAV RNA.

  • Sample Preparation:

    • Extract total RNA from tissue samples (heart and mid-kidney are recommended) using a commercial RNA extraction kit.[22] Pancreas is not a suitable organ for RT-PCR due to contamination from the intestine and potential for tissue loss in infected fish.[22]

    • Quantify the extracted RNA and assess its purity using spectrophotometry.

  • qRT-PCR Protocol (TaqMan Assay):

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

    • Prepare a reaction mixture containing the cDNA template, TaqMan Universal PCR Master Mix, forward and reverse primers, and a TaqMan probe specific to a conserved region of the SAV genome (e.g., the nsP1 gene).[22]

    • Perform the real-time PCR amplification using a thermal cycler with the appropriate cycling conditions.

    • The accumulation of PCR product is detected in real-time by the fluorescence emitted from the cleaved probe. The cycle threshold (Ct) value is inversely proportional to the amount of target RNA in the sample.

    • Include positive and negative controls in each run to validate the assay. A standard curve can be generated using serial dilutions of a plasmid containing the target sequence to quantify the viral load.[11][24]

In Vivo Challenge Models

Experimental infections in fish are essential for studying the pathogenesis of PD, evaluating vaccine efficacy, and investigating host-virus interactions.

  • Intraperitoneal (i.p.) Injection Challenge:

    • Acclimatize healthy, SAV-free Atlantic salmon or rainbow trout to the experimental conditions (e.g., water temperature of 10-12°C).[8][13][25]

    • Inject fish intraperitoneally with a known dose of SAV (e.g., 10^5 TCID50 per fish) diluted in a suitable buffer like PBS.[8][13] A control group should be injected with the buffer or cell culture supernatant alone.[25]

    • Monitor the fish daily for clinical signs of disease and mortality.

    • Collect tissue samples at predetermined time points post-infection for virological, histological, and molecular analyses.[6][26]

  • Cohabitation Challenge: This model mimics the natural route of horizontal transmission.

    • A group of "shedder" fish are infected with SAV, typically by i.p. injection.

    • After a period to allow for virus replication and shedding, naive "cohabitant" fish are introduced into the same tank.[6][26][27]

    • Monitor both shedder and cohabitant fish for clinical signs and mortality.

    • Collect samples from cohabitant fish at various time points to study the kinetics of infection and disease development.[6][26][27]

Signaling Pathways and Pathogenesis

The interaction between SAV and the host immune system is complex. The innate immune response, particularly the interferon (IFN) system, plays a crucial role in controlling the initial stages of infection.

Host Interferon Response to SAV Infection

Upon infection with SAV, the host's innate immune system recognizes viral components, leading to the induction of a type I interferon response.

SAV_Interferon_Response SAV Salmonid Alphavirus (SAV) Infection Host_Cell Host Cell SAV->Host_Cell Enters RIG_I RIG-I-like Receptors (RLRs) Host_Cell->RIG_I Viral RNA detected by Signaling_Cascade Signaling Cascade RIG_I->Signaling_Cascade IRF3 IRF3 Activation Signaling_Cascade->IRF3 IFN_Promoter IFN Promoter Activation IRF3->IFN_Promoter Type_I_IFN Type I Interferon (IFN-α/β) Production & Secretion IFN_Promoter->Type_I_IFN IFNAR IFN Receptor (IFNAR) Type_I_IFN->IFNAR Binds to JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT ISGs Interferon-Stimulated Genes (ISGs) (e.g., Mx, ISG15) JAK_STAT->ISGs Upregulates Antiviral_State Antiviral State ISGs->Antiviral_State Establish

Host interferon response to SAV infection.

Studies have shown a rapid induction of type I and type II interferons, as well as IFN-associated Mx genes, in SAV-infected salmon.[1] This response aims to establish an antiviral state in the host cells to limit viral replication and spread.

Viral Evasion of the Interferon Response

SAV has evolved mechanisms to counteract the host's innate immune response. The viral non-structural protein 2 (nsP2) has been identified as a key antagonist of the type I IFN pathway.

SAV_Immune_Evasion SAV_Infection SAV Infection nsP2_Expression Expression of nsP2 Protein SAV_Infection->nsP2_Expression nsP2_Nucleus nsP2 Translocates to Nucleus nsP2_Expression->nsP2_Nucleus Block Block nsP2_Nucleus->Block RIG_I_Pathway RIG-I Signaling Pathway IRF3_Activation IRF3 Activation RIG_I_Pathway->IRF3_Activation IFN_Induction Type I IFN Induction IRF3_Activation->IFN_Induction Block->IFN_Induction

SAV nsP2-mediated evasion of the host interferon response.

The nsP2 protein of SAV effectively blocks the induction of type I interferon by inhibiting the RIG-I signaling cascade downstream of IRF3 activation.[12] This allows the virus to replicate more efficiently in the early stages of infection before a robust adaptive immune response is mounted.

Experimental Workflow for SAV Diagnostics and Research

The following diagram illustrates a typical workflow for the diagnosis of Pancreas Disease and for conducting research on SAV.

SAV_Workflow Sample_Collection Sample Collection (Heart, Kidney) RNA_Extraction RNA Extraction Sample_Collection->RNA_Extraction Virus_Isolation Virus Isolation in Cell Culture Sample_Collection->Virus_Isolation qRT_PCR qRT-PCR for SAV Detection & Quantification RNA_Extraction->qRT_PCR Diagnosis PD Diagnosis qRT_PCR->Diagnosis Genotyping Sequencing & SAV Genotyping Virus_Isolation->Genotyping Pathogenesis_Studies Pathogenesis Studies (In Vivo/In Vitro) Virus_Isolation->Pathogenesis_Studies Research_Outcomes Research Outcomes Genotyping->Research_Outcomes Vaccine_Development Vaccine & Drug Development Pathogenesis_Studies->Vaccine_Development Vaccine_Development->Research_Outcomes

A typical experimental workflow for SAV.

Conclusion

Pancreas Disease remains a significant challenge to the sustainability and economic viability of salmonid aquaculture in Europe. Since its initial discovery, considerable progress has been made in understanding the epidemiology of the disease, the genetic diversity of the causative virus, and the host's response to infection. This technical guide has provided a historical overview of PD outbreaks, detailed key experimental protocols for SAV research, and visualized the critical signaling pathways involved in pathogenesis. Continued research, utilizing the methodologies outlined here, is essential for the development of more effective control strategies, including improved vaccines and antiviral therapies, to mitigate the impact of this important viral pathogen.

References

Molecular Biology of Ostreid herpesvirus 1 (OsHV-1) in Scallops

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific literature reveals that the term "Scallop Pox Disease Virus (SPDV)" does not correspond to a recognized or scientifically described virus. It is likely that the "pox" designation refers to the clinical signs of a disease affecting scallops rather than a formal classification within the Poxviridae family of viruses.

Research into viral pathogens of scallops indicates that significant mortalities and disease outbreaks are primarily associated with Ostreid herpesvirus 1 (OsHV-1) and its variants. One such variant, initially termed Acute Viral Necrosis Virus (AVNV), is now recognized as a strain of OsHV-1. This herpesvirus is a major concern in the aquaculture of various bivalve mollusks, including scallops.

Given the absence of information on a specific "Scallop Pox Disease Virus," this guide will focus on the molecular biology of Ostreid herpesvirus 1 (OsHV-1) , a well-documented and economically significant pathogen of scallops. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the virus's molecular characteristics, relevant experimental protocols, and associated signaling pathways.

Ostreid herpesvirus 1 is a double-stranded DNA virus belonging to the family Malacoherpesviridae. It is the causative agent of significant mortality events in several bivalve species, including the French scallop (Pecten maximus) and the Zhikong scallop (Chlamys farreri).[1][2][3][4]

Genomic and Proteomic Characteristics

The genome of OsHV-1 is a linear, double-stranded DNA molecule. The complete genome sequence of a variant associated with scallop mortality, initially called Acute Viral Necrosis Virus (AVNV), has been determined to be 210,993 base pairs in length.[1] This variant shares 97% sequence identity with the reference OsHV-1 strain, and the predicted amino acid sequences of their encoded proteins are 94-100% identical.[1] The genomic organization of the scallop variant contains three unique regions compared to the reference OsHV-1.[1]

While a comprehensive proteomic analysis specific to OsHV-1 infecting scallops is not extensively detailed in the provided search results, general proteomic studies of poxviruses and other large DNA viruses provide a framework for understanding the protein composition of such complex virions.[5] These studies typically identify hundreds of virion-associated proteins involved in structure, replication, and host-virus interactions.

Table 1: Genomic Characteristics of OsHV-1 Variant (formerly AVNV)

FeatureValueReference
Genome Size210,993 bp[1]
Nucleic AcidDouble-stranded DNA[1]
% Identity to OsHV-197%[1]
Replication Cycle and Host Interaction

Like other herpesviruses, OsHV-1 replication occurs within the host cell nucleus.[6] Viral particles are observed in both the nucleus and cytoplasm of infected scallop cells, particularly in the digestive gland, gills, mantle, and kidney.[1][3] The infection can lead to significant cellular damage, including chromatin condensation and fragmentation, which are indicative of apoptosis.[7]

The virus is transmitted horizontally, and high mortality rates (up to 100%) have been observed in laboratory challenges.[2] Environmental factors, such as elevated water temperature (25–27°C), appear to exacerbate disease outbreaks.[1][3] Asymptomatic adult scallops can act as carriers, potentially transmitting the virus to larvae.[2]

Signaling Pathways in Host Response

While specific signaling pathways activated by OsHV-1 in scallops are not fully elucidated in the provided results, viral infections, in general, trigger a cascade of host immune responses. The physiological and immune responses of the Zhikong scallop to OsHV-1 (AVNV) infection include alterations in oxygen consumption, ammonia (B1221849) excretion, and the activity of enzymes like superoxide (B77818) dismutase (SOD) and alkaline phosphatase (AKP).[3] This indicates the activation of metabolic and stress-response pathways.

Below is a generalized representation of a viral infection and host response signaling pathway, which can be adapted as more specific information on OsHV-1 in scallops becomes available.

Viral_Infection_Pathway cluster_virus OsHV-1 cluster_host_cell Scallop Host Cell cluster_signaling Host Immune Response Virion Virion Receptor Cell Surface Receptor Virion->Receptor Attachment Endocytosis Endocytosis Receptor->Endocytosis Uncoating Viral DNA Uncoating Endocytosis->Uncoating Nucleus Nucleus Uncoating->Nucleus DNA Entry PRR Pattern Recognition Receptor (PRR) Uncoating->PRR Viral PAMPs Recognition Replication Viral DNA Replication & Transcription Nucleus->Replication Assembly Virion Assembly Replication->Assembly Egress Viral Egress Assembly->Egress Egress->Virion Release of Progeny Virus Signaling_Cascade Signaling Cascade (e.g., NF-κB, IRF) PRR->Signaling_Cascade Antiviral_Response Antiviral Gene Expression Signaling_Cascade->Antiviral_Response Antiviral_Response->Replication Inhibition

Caption: Generalized workflow of OsHV-1 infection and host cell response.

Experimental Protocols

Detailed methodologies are crucial for the study of OsHV-1 in scallops. Below are summaries of key experimental protocols.

Virus Isolation and Purification
  • Tissue Homogenization: Tissues from moribund scallops (e.g., gills, mantle, digestive gland) are homogenized in sterile seawater or a suitable buffer.

  • Centrifugation: The homogenate is centrifuged at low speed to pellet cellular debris.

  • Filtration: The supernatant is passed through a 0.45 µm filter to remove bacteria.

  • Ultracentrifugation: The virus-containing filtrate is then subjected to high-speed ultracentrifugation to pellet the viral particles.

  • Gradient Purification: The viral pellet can be further purified using a sucrose (B13894) or cesium chloride density gradient.

Nucleic Acid Extraction and Sequencing
  • DNA Extraction: Viral DNA is extracted from purified virions or infected tissues using commercial DNA extraction kits or standard phenol-chloroform protocols.

  • PCR Amplification: Specific regions of the viral genome can be amplified using Polymerase Chain Reaction (PCR) with primers designed from known OsHV-1 sequences.

  • Quantitative PCR (qPCR): To quantify the viral load in infected tissues, qPCR is employed using fluorescent probes or dyes.

  • Genome Sequencing: The complete viral genome can be sequenced using next-generation sequencing (NGS) platforms.

Infection and Transmission Studies
  • Inoculum Preparation: A viral inoculum is prepared from purified virus or a filtered homogenate of infected tissue.

  • Experimental Challenge: Healthy scallops are challenged with the viral inoculum via injection or immersion.

  • Monitoring: Mortality, clinical signs, and viral load are monitored over a set period.

  • Control Group: A control group of scallops is exposed to a virus-free preparation.

The workflow for a typical transmission study is outlined below.

Transmission_Study_Workflow cluster_preparation Inoculum Preparation cluster_challenge Experimental Challenge cluster_monitoring Monitoring and Analysis Infected_Tissue Infected Scallop Tissue Homogenization Homogenization Infected_Tissue->Homogenization Filtration Filtration (0.45 µm) Homogenization->Filtration Inoculum Viral Inoculum Filtration->Inoculum Challenge Injection or Immersion Inoculum->Challenge Healthy_Scallops Healthy Scallops Healthy_Scallops->Challenge Observation Daily Observation (Mortality, Symptoms) Challenge->Observation Sampling Tissue Sampling Observation->Sampling Analysis qPCR for Viral Load Sampling->Analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Strains and Genetic Diversity of Squash Leaf Curl Philippines Virus (SPDV)

Abstract

Squash leaf curl Philippines virus (this compound), also referred to as Squash leaf curl Philippines virus (SLCuPV), is a bipartite begomovirus (family Geminiviridae) that poses a significant threat to cucurbit production in Southeast Asia. Understanding the genetic diversity, strain differentiation, and evolutionary mechanisms of this virus is paramount for the development of effective disease management strategies and resistant cultivars. This document provides a comprehensive technical overview of this compound, detailing its genomic architecture, the genetic variability among its strains, and the key experimental protocols used for its characterization.

Introduction

Cucurbit leaf curl disease (CuLCD) is a major constraint on the production of economically important crops like pumpkin, squash, and bottle gourd.[1] In Southeast Asia, this disease is primarily associated with three begomoviruses: Tomato leaf curl New Delhi virus (ToLCNDV), Squash leaf curl China virus (SLCCNV), and Squash leaf curl Philippines virus (this compound/SLCuPV).[1][2] First identified in the Philippines, this compound has since been reported in Taiwan and India.[3][4][5] It is transmitted by the whitefly (Bemisia tabaci) and causes symptoms such as severe mosaic, leaf malformation, upward cupping, yellowing, and stunting.[3][4] Due to its economic impact, a thorough understanding of its molecular biology and genetics is crucial for developing durable resistance and control measures.

Genomic Organization

Like many begomoviruses, this compound has a bipartite genome, consisting of two circular single-stranded DNA components, designated as DNA-A and DNA-B.[3][6] Both components are required for systemic infection. They share a common region (CR) of high sequence identity that is crucial for the regulation of gene expression and the initiation of replication.

The DNA-A component encodes proteins necessary for replication, encapsidation, transmission, and suppression of host defenses. The DNA-B component is primarily involved in intra- and intercellular movement within the host plant.[6]

Table 1: Genomic Features of a Characterized this compound Isolate
Genomic ComponentSize (nucleotides)Open Reading Frames (ORFs)Key Functions
DNA-A ~27395-6Replication (Rep), Encapsidation (Coat Protein), Transmission, Silencing Suppression
DNA-B ~27052Nuclear shuttle and movement proteins
Common Region ~174N/AContains origin of replication and promoter elements
Data compiled from Kon et al. (2003) and Tsai et al. (2007).[5][6]

Genetic Diversity and Strain Differentiation

Genetic analysis of this compound isolates has revealed significant diversity, leading to the classification of distinct strains. The primary criterion for strain demarcation in begomoviruses is the nucleotide sequence identity of the DNA-A component, with a threshold often set at <94%.[1]

Studies in the Philippines have identified this compound as the predominant begomovirus causing CuLCD and have grouped isolates into at least two strains, provisionally named Strain A and Strain B.[1][2] The genetic diversity is more pronounced in the DNA-B component compared to DNA-A, suggesting a higher evolutionary pressure on genes related to movement.[1]

This compound shares a close genetic relationship with SLCCNV.[3] Early molecular characterization revealed an 88% nucleotide identity in the DNA-A component between a Philippine this compound isolate and SLCCNV, with a 98% amino acid identity in the coat protein.[6] This close relationship underscores the complex evolutionary dynamics among cucurbit-infecting begomoviruses in the region.

Table 2: Nucleotide Sequence Identity of this compound Strains and Related Viruses
Virus/Isolate GroupComparisonGenomic ComponentNucleotide Identity (%)Geographic Origin
SLCuPV Strain A Intra-strain isolatesDNA-A94.4 - 99.9%Philippines
SLCuPV Isolates vs. SLCCNVDNA-A~88%Philippines/China
Taiwanese Isolates vs. Philippines IsolatesDNA-A>95%Taiwan/Philippines
Indian Isolate vs. Philippines IsolateDNA-A94.5%India/Philippines
Cucurbit Begomoviruses Overall DiversityDNA-A85.2 - 99.9%Philippines
Cucurbit Begomoviruses Overall DiversityDNA-B71.5 - 99.9%Philippines
Data compiled from Neoh et al. (2023), Kon et al. (2003), Tsai et al. (2007), and Balaji et al. (2023).[1][3][4][6]

Recombination in this compound

Recombination is a major driving force in the evolution of geminiviruses, allowing for the rapid generation of genetic diversity. In the context of this compound, both intraspecies and interspecies recombination events have been suggested. The association of a non-cognate DNA-A from this compound with the DNA-B of SLCCNV has been reported in India, leading to severe disease symptoms in pumpkin.[4] This phenomenon, known as pseudorecombination, can alter host range and symptom severity.[1] The detection of mixed infections of this compound and SLCCNV in the Philippines provides opportunities for such recombination events to occur naturally.[1][2]

G Logical Relationship of this compound and Related Begomoviruses SPDV_A Strain A SPDV_B Strain B SLCCNV SLCCNV Isolates SPDV_B->SLCCNV High Sequence Similarity (DNA-A: ~88%) recombination Recombination Events (Pseudorecombination) SPDV_B->recombination ToLCNDV ToLCNDV Isolates SLCCNV->ToLCNDV Co-infects Cucurbits SLCCNV->recombination mixed_infection Mixed Infections recombination->mixed_infection Facilitated by G start 1. Field Survey & Sample Collection dna_extraction 2. Total DNA Extraction (e.g., CTAB Method) start->dna_extraction detection 3. Virus Detection (PCR with Degenerate Primers) dna_extraction->detection amplification 4. Full Genome Amplification (Rolling Circle Amplification - RCA) detection->amplification cloning 5. Cloning (Into sequencing vectors) amplification->cloning pathogenicity 8. Pathogenicity Confirmation (Agroinoculation) amplification->pathogenicity Construct Infectious Clones sequencing 6. DNA Sequencing (e.g., Primer Walking) cloning->sequencing analysis 7. Sequence & Phylogenetic Analysis (Identity Matrices, Tree Construction) sequencing->analysis end Characterization Complete analysis->end pathogenicity->end

References

An In-depth Technical Guide on the Immune Response to Salmon Pancreas Disease Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the innate and adaptive immune responses in Atlantic salmon (Salmo salar) following infection with Salmon Pancreas Disease Virus (SPDV), the causative agent of Pancreas Disease (PD). The document details the key cellular and molecular mechanisms involved, presents quantitative data from experimental studies, and outlines the methodologies for critical experiments.

Introduction to Salmon Pancreas Disease Virus (this compound)

Salmonid alphavirus (SAV), also known as Salmon Pancreas Disease Virus (this compound), is an enveloped, single-stranded positive-sense RNA virus belonging to the Alphavirus genus of the Togaviridae family.[1][2] The virus is a significant pathogen in European aquaculture, causing Pancreas Disease (PD) in farmed Atlantic salmon and rainbow trout (Oncorhynchus mykiss).[3][4][5] Clinical signs of PD include lethargy, inappetence, and mortality, leading to substantial economic losses.[1] Histopathological lesions are characterized by severe necrosis of the exocrine pancreas, as well as myocarditis and myositis of skeletal muscle.[3][4][6][7] Six genotypes of SAV (SAV1-6) have been identified.[1]

Innate Immune Response to this compound

The innate immune system provides the first line of defense against this compound infection in salmon. This response is characterized by the rapid induction of interferons (IFNs) and other antiviral effector molecules.

Upon viral entry, host pattern recognition receptors (PRRs) recognize viral components, triggering a signaling cascade that leads to the production of type I interferons (IFN-α, IFN-β, and IFN-γ).[6][8] Both type I and type II (IFN-γ) interferons play a crucial role in controlling this compound replication.[8][9][10] Recombinant IFNs have been shown to induce an antiviral state in salmon cells against SAV3.[6] Specifically, plasmids encoding IFNb and IFNc have been demonstrated to provide systemic protection against SAV3 infection in vivo.[6]

The antiviral activity of IFN-γ is partly dependent on the induction of type I IFNs.[8] IFN-γ is a more potent inducer of the antiviral protein GBP, several interferon regulatory factors (IRFs), and the chemokine IP-10 compared to IFNa1.[9][10]

A key interferon-stimulated gene (ISG) involved in the antiviral response is the Myxovirus resistance (Mx) protein. Mx proteins are GTPases with potent antiviral activity.[11][12][13] Following this compound infection, a significant upregulation of Mx gene expression is observed.[14] For instance, in salmon cardiac primary cultures infected with this compound, Mx gene expression showed a 24.7-fold increase in one group as early as 1-day post-infection (dpi) and a peak induction of a 5700-fold increase in another group at 5 dpi.[14] The amplitude of Mx gene induction has been shown to be negatively correlated with viral gene expression.[14] Constitutive expression of Atlantic salmon Mx1 (ASMx1) in cell lines confers resistance to other salmonid viruses like Infectious Pancreatic Necrosis Virus (IPNV) and Infectious Salmon Anaemia Virus (ISAV).[11][13]

The recognition of this compound RNA by cytosolic PRRs such as RIG-I (Retinoic acid-inducible gene I) is a critical initiating event in the innate immune response. This leads to the activation of downstream signaling pathways culminating in the production of type I interferons and pro-inflammatory cytokines.

InnateImmuneSignaling cluster_virus This compound Infection cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ec Extracellular cluster_isg Antiviral State SPDV_RNA Viral RNA RIG_I RIG-I SPDV_RNA->RIG_I Recognition MAVS MAVS RIG_I->MAVS Activation TBK1 TBK1 MAVS->TBK1 Recruitment & Activation NF_kB NF-kB MAVS->NF_kB Activation IRF3 IRF3/7 TBK1->IRF3 Phosphorylation IFN_Gene Type I IFN Genes (IFN-α, IFN-β) IRF3->IFN_Gene Transcription Activation Cytokine_Gene Pro-inflammatory Cytokine Genes NF_kB->Cytokine_Gene Transcription Activation IFN Type I IFN IFN_Gene->IFN Secretion IFNAR IFNAR IFN->IFNAR Binding JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT Activation ISGs ISGs (Mx, ISG15, Viperin) JAK_STAT->ISGs Gene Expression Antiviral_State Antiviral State ISGs->Antiviral_State Induction SPDV_Challenge_Workflow start Fish Acclimation vaccination Vaccination (Optional) start->vaccination challenge This compound Challenge (Cohabitation or Injection) start->challenge Unvaccinated Control vaccination->challenge sampling Tissue and Blood Sampling (e.g., 0, 1, 3, 6, 8 wpc) challenge->sampling histopathology Histopathology sampling->histopathology qpcr RT-qPCR (Gene Expression, Viral Load) sampling->qpcr elisa ELISA/Neutralization Assay sampling->elisa analysis Data Analysis histopathology->analysis qpcr->analysis elisa->analysis

References

Methodological & Application

Application Note & Protocol: Isolation of Salmon Pancreas Disease Virus (SPDV)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Salmonid alphavirus (SAV), the causative agent of Pancreas Disease (PD), is a significant pathogen affecting farmed Atlantic salmon and rainbow trout.[1] PD can lead to substantial economic losses due to high mortality rates, reduced growth, and poor flesh quality.[2][3] The virus, first isolated in 1995 from PD-affected Atlantic salmon in Ireland, is an enveloped, single-stranded RNA virus belonging to the Togaviridae family.[4][5][6] The isolation and propagation of SPDV in susceptible cell lines are fundamental for diagnostic purposes, vaccine development, and pathogenesis research. This document provides a detailed protocol for the isolation, propagation, and confirmation of this compound from fish tissue samples.

Principle The isolation of this compound relies on the inoculation of a susceptible fish cell line with processed tissue homogenates from fish suspected of infection. The presence of the virus is initially indicated by the development of a characteristic cytopathic effect (CPE) in the cell monolayer. Virus replication is subsequently confirmed and the isolate is identified using molecular or immunological methods, such as RT-PCR or immunofluorescence assays. The Chinook salmon embryo cell line, CHSE-214, is commonly used for the primary isolation of this compound.[6][7][8]

Materials and Reagents

  • Cell Lines:

    • Chinook salmon embryo (CHSE-214) cells

    • Chum salmon heart (CHH-1) cells (Optional, for faster CPE)

  • Media and Solutions:

    • Minimum Essential Medium (MEM) or equivalent

    • Fetal Bovine Serum (FBS), heat-inactivated

    • L-Glutamine

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

    • Hanks' Balanced Salt Solution (HBSS) or similar transport medium

  • Labware and Equipment:

    • 75 cm² and 25 cm² cell culture flasks

    • 24-well or 96-well cell culture plates

    • Sterile centrifuge tubes (15 mL and 50 mL)

    • Sterile 0.45 µm syringe filters

    • Tissue homogenizer or stomacher

    • Refrigerated centrifuge

    • Inverted microscope

    • Humidified incubator (15-18°C)

    • Class II Biological Safety Cabinet

    • RNA extraction kit

    • RT-PCR reagents and thermocycler

Experimental Protocols

Part A: Sample Collection and Processing
  • Tissue Collection: Aseptically collect tissue samples from recently euthanized, suspect fish. Key tissues for this compound isolation include the kidney, heart, and pancreas.[9] Samples should be placed immediately into a sterile transport medium (e.g., HBSS with antibiotics) on ice.[10][11]

  • Homogenization: In a biological safety cabinet, weigh the collected tissues. Prepare a 10% (w/v) tissue homogenate by adding the tissue to 9 volumes of cold, sterile PBS or cell culture medium without serum. Homogenize the tissue using a sterile tissue grinder or stomacher until a uniform suspension is achieved.

  • Clarification: Transfer the homogenate to a sterile centrifuge tube. Centrifuge at 4,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Sterilization: Carefully collect the supernatant. To remove bacterial contaminants, pass the supernatant through a 0.45 µm sterile syringe filter into a new sterile tube. This filtrate is the inoculum for virus isolation.

  • Storage: The inoculum can be used immediately or stored at -80°C for later use. Avoid repeated freeze-thaw cycles.

Part B: Cell Culture and Inoculation
  • Cell Line Maintenance: Culture CHSE-214 or CHH-1 cells in 75 cm² flasks using MEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain the cells at 15-18°C.

  • Seeding: Once the maintenance flasks reach 80-90% confluency, detach the cells using trypsin-EDTA. Seed the cells into 25 cm² flasks or 24-well plates at a density that will form a confluent monolayer within 24-48 hours.

  • Inoculation: When the cells have formed a confluent monolayer, remove the growth medium.

  • Wash the monolayer once with sterile PBS.

  • Inoculate the cells with 0.5-1.0 mL (for a 25 cm² flask) of the prepared tissue filtrate.

  • Allow the virus to adsorb for 1-2 hours at 15°C, gently rocking the flask every 15-20 minutes to ensure even distribution of the inoculum.

  • After adsorption, add fresh maintenance medium (MEM with 2% FBS).

  • Incubation: Incubate the inoculated cultures at 15°C.[12] Include a negative control flask inoculated with sterile PBS or medium only.

Part C: Observation of Cytopathic Effect (CPE)
  • Microscopic Examination: Observe the cell monolayers daily using an inverted microscope for the appearance of CPE.

  • CPE Characteristics: this compound typically causes a lytic type of CPE.[12] Early signs include cell rounding and increased refractility. As the infection progresses, cells will detach from the culture surface, leading to the destruction of the monolayer.[13][14]

  • Harvesting: When CPE involves 75-90% of the monolayer, the virus can be harvested. This typically occurs 10-14 days post-inoculation in CHSE-214 cells.[7][8] The culture fluid can be collected, centrifuged to remove cell debris, and the supernatant stored at -80°C as the viral stock.

  • Subsequent Passages: To increase the viral titer, the harvested virus can be passaged onto fresh cell monolayers.

Part D: Confirmation of this compound Isolate

The presence of CPE is presumptive evidence of a viral agent. Confirmation that the isolate is this compound must be performed using specific assays.

  • Reverse Transcription PCR (RT-PCR): Extract total RNA from the supernatant of infected cell cultures. Use specific primers targeting a conserved region of the this compound genome (e.g., nsp1 or E2 genes) to amplify the viral RNA via RT-PCR.[1][7][15] The presence of a PCR product of the expected size confirms the presence of this compound genetic material.

  • Immunological Assays: An immunoperoxidase (IPX) or immunofluorescence assay can be used for confirmation.[12] This involves fixing the infected cell monolayer and using a specific monoclonal antibody against an this compound antigen to detect the virus within the cells.

Data Presentation

The choice of cell line can significantly impact the speed of primary virus isolation.

Cell LineCell TypeTime to Initial CPE (Days post-infection)References
CHSE-214 Chinook Salmon Embryo10 - 14[7][8][16]
CHH-1 Chum Salmon Heart6 - 8[1][7][8][16]
SHK-1 Salmon Head Kidney> 20[7][8][16]

Table 1: Comparison of different salmonid cell lines for the primary isolation of this compound (SAV-1). The CHH-1 cell line has been shown to produce a CPE more rapidly, starting from day 6 post-infection[1][7][8], making it a useful alternative to CHSE-214 for faster diagnostics.

Visualized Workflow

SPDV_Isolation_Workflow This compound Isolation and Confirmation Workflow cluster_collection Sample Collection & Processing cluster_culture Virus Culture cluster_confirmation Confirmation tissue 1. Collect Fish Tissues (Kidney, Heart, Pancreas) homogenize 2. Homogenize Tissues (10% w/v suspension) tissue->homogenize centrifuge 3. Clarify by Centrifugation (4,000 x g, 20 min) homogenize->centrifuge filter 4. Filter Supernatant (0.45 µm filter) centrifuge->filter inoculate 5. Inoculate Cell Monolayer (e.g., CHSE-214) filter->inoculate incubate 6. Incubate at 15°C inoculate->incubate observe 7. Observe Daily for CPE incubate->observe harvest 8. Harvest Virus Stock observe->harvest CPE Positive no_cpe No CPE Observed (Negative Result) observe->no_cpe CPE Negative rtpcr 9a. RT-PCR Confirmation harvest->rtpcr ifa 9b. Immunoassay (IFA/IPX) harvest->ifa confirmed This compound Isolate Confirmed rtpcr->confirmed ifa->confirmed

Figure 1: Workflow for the isolation and confirmation of this compound.

References

Application Notes and Protocols for the Detection and Quantification of Shrimp Pen-finger Disease Virus (SPDV) using RT-qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shrimp Pen-finger disease virus (SPDV), also known as Shrimp hemocyte iridescent virus (SHIV) and Decapod iridescent virus 1 (DIV1), is an emerging and highly pathogenic dsDNA virus affecting cultured shrimp species, including Litopenaeus vannamei and Macrobrachium rosenbergii.[1][2] Infection with this compound can lead to significant economic losses in the shrimp aquaculture industry due to high mortality rates.[1] Timely and accurate detection and quantification of the viral load are crucial for disease management, selective breeding programs, and the evaluation of potential antiviral therapies. Real-time quantitative polymerase chain reaction (qPCR) has emerged as a highly sensitive and specific method for the detection and quantification of this compound.[3][4]

These application notes provide detailed protocols for the detection and quantification of this compound using TaqMan-based qPCR assays, summarizing key quantitative data and experimental workflows.

Quantitative Data Summary

Two primary TaqMan-based qPCR assays have been developed and validated for the detection and quantification of this compound, targeting the ATPase gene (ORF114R) and the Major Capsid Protein (MCP) gene. The performance characteristics of these assays are summarized below for easy comparison.

Target GeneAssayPrimer and Probe SequencesAmplicon SizeLimit of Detection (LOD)Linear RangeR² of Standard CurveReference
ATPase (ORF114R) TaqMan qPCRSequences are proprietary to the cited publication and must be obtained from the source.188 bp4 copies/reaction4 x 10⁰ to 4 x 10⁹ copies/reaction0.998[3]
Major Capsid Protein (MCP) TaqMan qPCRSequences are proprietary to the cited publication and must be obtained from the source.142 bp1.2 copies/reactionNot explicitly stated in abstractNot explicitly stated in abstract[4]

Experimental Protocols

This section provides a detailed methodology for the detection and quantification of this compound using a TaqMan-based qPCR assay. As SHIV is a dsDNA virus, the protocol focuses on the quantification of viral DNA. The term "RT-qPCR" is sometimes used broadly in literature, but for quantifying viral load of a DNA virus, the reverse transcription step is omitted.

Sample Collection and Preparation

The highest viral loads of this compound are typically found in hematopoietic tissue and hemolymph, while the lowest levels are in the muscle tissue.[2][3]

  • Hemolymph:

    • Withdraw hemolymph from the ventral sinus of the shrimp using a sterile syringe pre-loaded with an anticoagulant solution (e.g., Alsever's solution).

    • Immediately transfer the hemolymph to a microcentrifuge tube on ice.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the hemocytes.

    • Carefully remove the supernatant (plasma) and retain the hemocyte pellet for DNA extraction.

  • Tissues (Gills, Hepatopancreas, Muscle):

    • Dissect the desired tissue from the shrimp using sterile instruments.

    • Weigh approximately 25-30 mg of the tissue.

    • Homogenize the tissue in a suitable lysis buffer provided with a DNA extraction kit.

Nucleic Acid Extraction

High-quality DNA is essential for accurate qPCR results. Several commercial kits are available for DNA extraction from animal tissues and hemolymph. Follow the manufacturer's instructions for the chosen kit. A general workflow is as follows:

  • Lysis: Lyse the hemocyte pellet or homogenized tissue in the presence of a lysis buffer and Proteinase K to digest proteins.

  • Binding: Add ethanol (B145695) to the lysate and pass it through a silica-based spin column. The DNA will bind to the silica (B1680970) membrane.

  • Washing: Wash the column with wash buffers to remove any remaining contaminants and impurities.

  • Elution: Elute the purified DNA from the column using an elution buffer or nuclease-free water.

  • Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of ~1.8 is indicative of pure DNA. Store the extracted DNA at -20°C until use.

Primer and Probe Design

The primers and TaqMan probe are critical components of the qPCR assay. The sequences for the validated assays targeting the ATPase and MCP genes are detailed in the publications by Qiu et al. (2018) and Qiu et al. (2020), respectively.[3][4]

  • TaqMan Probe: The probe is a dual-labeled oligonucleotide with a fluorophore (e.g., FAM) on the 5' end and a quencher (e.g., BHQ1) on the 3' end.

qPCR Reaction Setup

The following is a general protocol for setting up a TaqMan qPCR reaction. Volumes and concentrations may need to be optimized based on the specific master mix and real-time PCR instrument used.

ComponentFinal ConcentrationVolume for 20 µL reaction
2x TaqMan Gene Expression Master Mix1x10 µL
Forward Primer (10 µM)400 nM0.8 µL
Reverse Primer (10 µM)400 nM0.8 µL
TaqMan Probe (10 µM)200 nM0.4 µL
Template DNA (1-100 ng)-X µL
Nuclease-free water-Up to 20 µL

Controls to include:

  • No Template Control (NTC): Use nuclease-free water instead of template DNA to check for contamination.

  • Positive Control: Use a known positive sample or a plasmid containing the target sequence to verify the assay is working correctly.

  • Negative Control: Use DNA extracted from a known this compound-negative shrimp to check for non-specific amplification.

Thermal Cycling Conditions

The following are typical thermal cycling conditions for a TaqMan qPCR assay. These may need to be optimized for your specific primers, probe, and instrument.

StepTemperatureTimeCycles
UNG Activation (optional)50°C2 minutes1
Polymerase Activation95°C10 minutes1
Denaturation95°C15 seconds40
Annealing/Extension60°C1 minute
Data Analysis and Quantification
  • Standard Curve: To quantify the viral load, a standard curve must be generated. This is done by preparing a serial dilution of a plasmid containing the target DNA sequence with a known copy number.

  • Quantification: The real-time PCR instrument will measure the fluorescence at each cycle. The cycle at which the fluorescence crosses a set threshold is the Quantification Cycle (Cq) or Threshold Cycle (Ct). The Cq values of the unknown samples are then compared to the standard curve to determine the initial copy number of the viral DNA.

  • Interpretation: The results can be expressed as viral copies per reaction, which can then be normalized to the amount of input DNA (e.g., copies/µg of total DNA).

Visualizations

Experimental Workflow for this compound Detection by qPCR

G cluster_0 Sample Preparation cluster_1 qPCR Assay cluster_2 Data Analysis Sample Collection\n(Hemolymph/Tissue) Sample Collection (Hemolymph/Tissue) Nucleic Acid Extraction\n(DNA Purification) Nucleic Acid Extraction (DNA Purification) Sample Collection\n(Hemolymph/Tissue)->Nucleic Acid Extraction\n(DNA Purification) qPCR Reaction Setup\n(Primers, Probe, Master Mix, DNA) qPCR Reaction Setup (Primers, Probe, Master Mix, DNA) Nucleic Acid Extraction\n(DNA Purification)->qPCR Reaction Setup\n(Primers, Probe, Master Mix, DNA) Thermal Cycling\n(Amplification & Detection) Thermal Cycling (Amplification & Detection) qPCR Reaction Setup\n(Primers, Probe, Master Mix, DNA)->Thermal Cycling\n(Amplification & Detection) Standard Curve Generation Standard Curve Generation Thermal Cycling\n(Amplification & Detection)->Standard Curve Generation Quantification of Viral Load\n(Cq Value Analysis) Quantification of Viral Load (Cq Value Analysis) Standard Curve Generation->Quantification of Viral Load\n(Cq Value Analysis) Results Interpretation\n(Viral Copies/µg DNA) Results Interpretation (Viral Copies/µg DNA) Quantification of Viral Load\n(Cq Value Analysis)->Results Interpretation\n(Viral Copies/µg DNA)

Caption: Workflow for this compound detection and quantification by qPCR.

Principle of TaqMan qPCR

G cluster_0 1. Denaturation cluster_1 2. Annealing cluster_2 3. Extension cluster_3 4. Cleavage & Fluorescence denaturation DNA strands separate at high temperature annealing Primers and TaqMan probe bind to the target DNA denaturation->annealing extension Taq polymerase synthesizes new DNA strand annealing->extension cleavage Taq polymerase cleaves the probe, separating fluorophore (F) from quencher (Q) extension->cleavage fluorescence Fluorescence is emitted and detected cleavage->fluorescence

Caption: The mechanism of TaqMan-based qPCR for DNA detection.

References

Application Notes and Protocols for the Propagation of Salmon Pancreas Disease Virus (SPDV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the propagation and quantification of Salmon Pancreas Disease Virus (SPDV), also known as Salmonid alphavirus (SAV), in cell culture. The following sections offer comprehensive guidance on maintaining susceptible cell lines, infecting cells with this compound, and titrating the resulting virus stocks.

Introduction

Salmon Pancreas Disease Virus (this compound) is the causative agent of Pancreas Disease (PD) in farmed Atlantic salmon and Sleeping Disease (SD) in rainbow trout, leading to significant economic losses in aquaculture.[1][2] Effective in vitro propagation methods are crucial for research, vaccine development, and the production of diagnostic reagents. This document outlines the materials and procedures for the successful cultivation of this compound in the laboratory setting.

Recommended Cell Lines for this compound Propagation

Several fish cell lines are susceptible to this compound infection. The choice of cell line can influence the timing of cytopathic effect (CPE) development and the final virus titer.

  • CHSE-214 (Chinook Salmon Embryo): This is the most commonly used and well-characterized cell line for this compound isolation and propagation.[3][4] It consistently supports viral replication, although CPE development can be slower compared to other cell lines.[4]

  • CHH-1 (Chum Salmon Heart): This cell line is also highly susceptible to this compound and often shows a more rapid development of CPE compared to CHSE-214 cells.[4]

  • SHK-1 (Salmon Head Kidney): While susceptible, this cell line typically exhibits the slowest CPE development among the three.[4]

For routine propagation and high-titer virus production, CHSE-214 and CHH-1 cells are recommended.

Quantitative Data Summary

The propagation efficiency of this compound can vary depending on the cell line and culture conditions. The following table summarizes typical quantitative data observed during this compound propagation.

ParameterCHSE-214 CellsCHH-1 CellsSHK-1 CellsReference(s)
Time to Initial CPE 10 days post-infection6 days post-infection20 days post-infection[4]
Typical Virus Titer 10⁵ - 10⁷ TCID₅₀/mLNot specifiedNot specified
Optimal Temperature 15°C15°C15°C

Experimental Protocols

Cell Culture Media and Reagents
  • Growth Medium:

    • Eagle's Minimum Essential Medium (EMEM) with Earle's salts

    • 10% Fetal Bovine Serum (FBS)

    • 2 mM L-glutamine

    • 1% Non-Essential Amino Acids (NEAA)

    • 100 U/mL Penicillin

    • 100 µg/mL Streptomycin

  • Maintenance Medium:

    • Eagle's Minimum Essential Medium (EMEM) with Earle's salts

    • 2% Fetal Bovine Serum (FBS)

    • 2 mM L-glutamine

    • 1% Non-Essential Amino Acids (NEAA)

    • 100 U/mL Penicillin

    • 100 µg/mL Streptomycin

  • Other Reagents:

    • 0.25% Trypsin-EDTA

    • Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

    • Cryopreservation Medium (e.g., 90% FBS, 10% DMSO)

Protocol for Culturing CHSE-214 Cells
  • Thawing Cells:

    • Rapidly thaw a cryovial of CHSE-214 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Growth Medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh Growth Medium.

    • Transfer the cell suspension to a T-75 cell culture flask.

  • Maintaining Cultures:

    • Incubate the cells at 15-20°C in a non-humidified, ambient CO₂ incubator.

    • Change the Growth Medium every 2-3 days.

    • Observe the cells daily for confluency.

  • Subculturing Cells:

    • When the cells reach 80-90% confluency, aspirate the Growth Medium.

    • Wash the cell monolayer once with 5 mL of sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at room temperature for 5-10 minutes, or until the cells detach.

    • Neutralize the trypsin by adding 7-8 mL of Growth Medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Split the cells at a ratio of 1:3 to 1:6 into new flasks containing fresh Growth Medium.

Protocol for this compound Propagation
  • Cell Seeding:

    • Seed CHSE-214 cells in T-75 flasks and allow them to grow to 80-90% confluency.

  • Virus Inoculation:

    • Aspirate the Growth Medium from the cell monolayer.

    • Wash the cells once with sterile PBS.

    • Dilute the this compound stock in Maintenance Medium to achieve the desired Multiplicity of Infection (MOI). For routine propagation, an MOI of 0.01 to 0.1 is recommended.

    • Inoculate the cell monolayer with the diluted virus. Use a minimal volume to ensure the entire monolayer is covered (e.g., 2-3 mL for a T-75 flask).

  • Virus Adsorption:

    • Incubate the flasks at 15°C for 1-2 hours, gently rocking the flasks every 15-20 minutes to ensure even distribution of the inoculum.

  • Infection:

    • After the adsorption period, add fresh Maintenance Medium to the flask (e.g., to a final volume of 15-20 mL for a T-75 flask).

    • Incubate the infected cultures at 15°C.

  • Virus Harvest:

    • Monitor the cultures daily for the development of CPE (cell rounding, detachment, and lysis).

    • When approximately 80-90% of the cell monolayer shows CPE (typically 7-14 days post-infection), harvest the virus.

    • To harvest, freeze the culture flask at -80°C and then thaw it. This freeze-thaw cycle helps to lyse the cells and release intracellular virus particles.

    • Transfer the contents of the flask to a centrifuge tube and centrifuge at 2,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant, which contains the virus stock.

    • Aliquot the virus stock and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol for this compound Titration (TCID₅₀ Assay)

The Tissue Culture Infectious Dose 50 (TCID₅₀) assay is a method to determine the virus titer by identifying the dilution at which 50% of the inoculated cell cultures show CPE.

  • Plate Preparation:

    • Seed CHSE-214 cells in a 96-well microtiter plate at a density that will result in a confluent monolayer within 24-48 hours.

  • Serial Dilutions:

    • Prepare ten-fold serial dilutions of the harvested virus stock in cold Maintenance Medium (e.g., 10⁻¹ to 10⁻⁸).

  • Infection:

    • Aspirate the Growth Medium from the 96-well plate.

    • Inoculate each of 8 replicate wells per dilution with 100 µL of the corresponding virus dilution.

    • Include at least 8 wells with Maintenance Medium only as negative controls.

  • Incubation:

    • Incubate the plate at 15°C for 7-14 days.

  • Reading the Assay:

    • Examine the wells for the presence or absence of CPE using an inverted microscope.

    • Record the number of positive (CPE present) and negative (CPE absent) wells for each dilution.

  • Calculating the TCID₅₀ Titer:

    • Use the Reed-Muench or Spearman-Kärber method to calculate the 50% endpoint dilution.

    • The titer is expressed as TCID₅₀/mL.

Visualizations

Signaling Pathways

Salmonid alphavirus (SAV) has been shown to interact with host cell signaling pathways, notably the NF-κB and RIG-I pathways, to modulate the host immune response.

SAV_Signaling_Pathways cluster_virus This compound (SAV) cluster_cell Host Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SAV Salmonid Alphavirus nsP2 nsP2 Protein SAV->nsP2 TLR3 TLR3 SAV->TLR3 activates TLR7 TLR7 SAV->TLR7 activates TLR8 TLR8 SAV->TLR8 activates RIGI RIG-I SAV->RIGI activates IKK IKK Complex nsP2->IKK activates IRF3_nuc IRF3 nsP2->IRF3_nuc blocks IFN induction (downstream of IRF3) MyD88 MyD88 TLR3->MyD88 TLR7->MyD88 TLR8->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK IκBα IκBα IKK->IκBα phosphorylates (degradation) NFκB NF-κB (p65/p50) IκBα->NFκB inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc translocates MAVS MAVS RIGI->MAVS IRF3 IRF3 MAVS->IRF3 activates IRF3->IRF3_nuc translocates Inflammatory_Cytokines Inflammatory Cytokines NFκB_nuc->Inflammatory_Cytokines induces transcription IFN Type I Interferon IRF3_nuc->IFN induces transcription

Caption: this compound (SAV) interaction with host cell NF-κB and RIG-I signaling pathways.

Experimental Workflow

The following diagram illustrates the overall workflow for the propagation and titration of this compound in cell culture.

SPDV_Propagation_Workflow start Start: Thaw & Culture CHSE-214 Cells seed Seed Cells for Infection (T-75 Flask) start->seed infect Infect Cell Monolayer (Adsorption at 15°C) seed->infect prepare_virus Prepare Virus Inoculum (Dilute in Maintenance Medium) prepare_virus->infect incubate Incubate Infected Culture (15°C, 7-14 days) infect->incubate observe Monitor for Cytopathic Effect (CPE) incubate->observe harvest Harvest Virus (Freeze-Thaw & Centrifuge) observe->harvest ~80-90% CPE store Aliquot & Store Virus Stock (-80°C) harvest->store serial_dilute Perform Serial Dilutions of Virus Stock store->serial_dilute Use for Titration titer_start Start Titration: Seed 96-well Plate infect_plate Infect 96-well Plate titer_start->infect_plate serial_dilute->infect_plate incubate_plate Incubate Plate (15°C, 7-14 days) infect_plate->incubate_plate read_plate Read Plate for CPE incubate_plate->read_plate calculate Calculate TCID₅₀/mL read_plate->calculate end End: Titered Virus Stock calculate->end

Caption: Experimental workflow for this compound propagation and titration.

References

Application Notes and Protocols for In Situ Hybridization (ISH) Localization of Shrimp Pan-Deoxynuclease Virus (SPDV) in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In situ hybridization (ISH) is a powerful molecular technique used to localize specific nucleic acid sequences (DNA or RNA) within the cellular context of tissues.[1][2] This method is invaluable for understanding the spatial distribution of viral pathogens, such as Shrimp Pan-Deoxynuclease Virus (SPDV), within infected shrimp tissues. By using a labeled nucleic acid probe complementary to the viral genome, ISH allows for the direct visualization of the virus in histological sections, providing critical insights into tissue tropism, replication sites, and the progression of infection. These application notes provide a detailed protocol for the detection of this compound in shrimp tissues using chromogenic in situ hybridization (CISH).

While specific quantitative data for a virus designated "this compound" is not available in the public domain, this document outlines a general framework for quantitative analysis based on established principles of ISH. The provided protocols are based on well-established methods for the detection of other penaeid shrimp viruses, such as White Spot Syndrome Virus (WSSV).[3][4][5]

Quantitative Data Summary

Quantitative analysis in ISH can be challenging due to variations in tissue sectioning and probe penetration. However, semi-quantitative scoring or automated image analysis can provide valuable data. The following table illustrates a hypothetical scoring system for this compound localization in different shrimp tissues based on the intensity and distribution of the ISH signal.

TissueAnatomical RegionSignal Intensity (0-4)Percentage of Positive Cells (%)Viral Load Classification
Hepatopancreas Tubule Epithelium485High
Interstitial Tissue230Moderate
Gills Pillar Cells360High
Lamellar Epithelium115Low
Muscle Sarcoplasm00Negative
Connective Tissue15Low
Lymphoid Organ Spheroids495High
Tubules370High

Caption: Hypothetical quantitative data for this compound localization in various shrimp tissues as determined by in situ hybridization. Signal intensity is scored on a scale of 0 (no signal) to 4 (very strong signal). Viral load classification is based on a combination of signal intensity and the percentage of positive cells.

Experimental Workflow

The overall workflow for in situ hybridization involves tissue preparation, probe hybridization, signal detection, and visualization.

ISH_Workflow cluster_prep Tissue Preparation cluster_hybridization Hybridization cluster_detection Detection & Visualization Fixation Tissue Fixation (e.g., Davidson's AFA) Dehydration Dehydration (Ethanol Series) Fixation->Dehydration Embedding Paraffin (B1166041) Embedding Dehydration->Embedding Sectioning Microtomy (4-5 µm) Embedding->Sectioning Mounting Slide Mounting Sectioning->Mounting Deparaffinization Deparaffinization & Rehydration Mounting->Deparaffinization Permeabilization Proteinase K Digestion Deparaffinization->Permeabilization Prehybridization Prehybridization Permeabilization->Prehybridization Probe_Hybridization Probe Hybridization (e.g., DIG-labeled probe) Prehybridization->Probe_Hybridization Post_Hybridization_Washes Post-Hybridization Washes Probe_Hybridization->Post_Hybridization_Washes Blocking Blocking Post_Hybridization_Washes->Blocking Antibody_Incubation Anti-DIG Antibody Incubation (e.g., AP-conjugated) Blocking->Antibody_Incubation Washing Washing Antibody_Incubation->Washing Substrate_Incubation Chromogenic Substrate (e.g., NBT/BCIP) Washing->Substrate_Incubation Counterstaining Counterstaining (e.g., Bismarck Brown) Substrate_Incubation->Counterstaining Microscopy Microscopy & Imaging Counterstaining->Microscopy

Caption: Experimental workflow for chromogenic in situ hybridization (CISH).

Detailed Experimental Protocols

1. Probe Design and Labeling

Successful ISH relies on a highly specific and sensitive probe. For this compound, a digoxigenin (B1670575) (DIG)-labeled DNA probe is recommended.

  • Probe Target: Select a conserved and highly expressed gene of this compound. A region of a major structural protein gene is often a good candidate.

  • Probe Length: Probes of 200-500 base pairs are generally effective.

  • Probe Generation:

    • Amplify the target DNA sequence from purified this compound genomic DNA using PCR.

    • Incorporate a DIG-labeled dUTP (e.g., DIG-11-dUTP) into the probe during the PCR reaction.

    • Purify the labeled probe using a PCR purification kit.

    • Verify the labeling efficiency and probe concentration using a dot blot assay.

2. Tissue Preparation

Proper tissue fixation and processing are critical for preserving both morphology and target nucleic acids.[2]

  • Fixation: Immediately fix fresh shrimp tissues in Davidson's AFA fixative for 24-48 hours at room temperature.

  • Dehydration: Dehydrate the fixed tissues through a graded series of ethanol (B145695) (70%, 80%, 95%, 100%).

  • Clearing: Clear the tissues in xylene.

  • Embedding: Embed the tissues in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and float them onto adhesive-coated microscope slides.

  • Baking: Bake the slides at 60°C for at least one hour to ensure tissue adherence.

3. In Situ Hybridization Protocol

This protocol is for DIG-labeled probes and an alkaline phosphatase (AP)-based detection system.

Day 1: Deparaffinization, Permeabilization, and Hybridization

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 minutes).

    • Rehydrate through a graded ethanol series to DEPC-treated water (100%, 95%, 70%, 50% ethanol, 2 minutes each).

  • Permeabilization:

    • Digest with Proteinase K (10-20 µg/mL in PBS) for 10-20 minutes at 37°C. The optimal time should be determined empirically.

    • Wash in PBS (2 x 5 minutes).

  • Prehybridization:

    • Incubate slides in prehybridization buffer (e.g., 50% formamide, 5x SSC, 0.1% Tween-20, 100 µg/mL sheared salmon sperm DNA) for at least 1 hour at the hybridization temperature (e.g., 42°C).

  • Hybridization:

    • Denature the DIG-labeled probe by heating at 95-100°C for 10 minutes, then immediately place on ice.

    • Add the probe (diluted in hybridization buffer to a final concentration of 1-10 ng/µL) to the slides.

    • Cover with a coverslip and seal to prevent evaporation.

    • Incubate overnight in a humidified chamber at the optimal hybridization temperature (typically 37-42°C).

Day 2: Post-Hybridization Washes and Detection

  • Post-Hybridization Washes:

    • Remove coverslips carefully.

    • Wash in 2x SSC at the hybridization temperature (2 x 15 minutes).

    • Wash in 1x SSC at the hybridization temperature (2 x 15 minutes).

    • Wash in 0.5x SSC at room temperature (1 x 10 minutes).

  • Immunological Detection:

    • Wash in Buffer 1 (100 mM Tris-HCl pH 7.5, 150 mM NaCl).

    • Block with a suitable blocking reagent (e.g., 2% normal sheep serum in Buffer 1) for 30-60 minutes.

    • Incubate with anti-DIG-AP Fab fragments (diluted in blocking buffer) for 1-2 hours at room temperature.

    • Wash in Buffer 1 (2 x 15 minutes).

    • Equilibrate in Buffer 3 (100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl₂).

  • Chromogenic Development:

    • Incubate with the chromogenic substrate solution (e.g., NBT/BCIP in Buffer 3) in the dark. Monitor the color development under a microscope (typically 30 minutes to several hours).

    • Stop the reaction by washing in Buffer 4 (10 mM Tris-HCl pH 8.0, 1 mM EDTA).

  • Counterstaining and Mounting:

    • Counterstain with a suitable stain (e.g., 0.5% Bismarck Brown Y in water) for 1-2 minutes.

    • Wash briefly in water.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

This compound Signaling and Cellular Interaction Pathway

While the specific signaling pathways of "this compound" are unknown, a generalized viral infection pathway can be depicted. This diagram illustrates the key stages of viral entry, replication, and egress from a host cell.

Viral_Infection_Pathway cluster_host_cell Host Cell cluster_replication Viral Replication Receptor Cell Surface Receptor Endosome Endosome Receptor->Endosome 2. Entry (Endocytosis) Viral_Genome Viral Genome Endosome->Viral_Genome 3. Uncoating Nucleus Nucleus Viral_Genome_Replication Viral Genome Replication Nucleus->Viral_Genome_Replication Viral_Protein_Synthesis Viral Protein Synthesis Nucleus->Viral_Protein_Synthesis 5. Transcription & Translation ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi New_Virions New Virions Golgi->New_Virions 7. Maturation Viral_Genome_Replication->New_Virions Viral_Protein_Synthesis->ER Viral_Protein_Synthesis->New_Virions 6. Assembly This compound This compound Virion This compound->Receptor 1. Attachment Viral_Genome->Nucleus 4. Nuclear Entry New_Virions->this compound 8. Egress (Budding/Lysis)

References

Application Notes and Protocols for Immunohistochemical Staining

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes provide a detailed protocol for the immunohistochemical (IHC) staining of antigens in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This guide is intended for researchers, scientists, and drug development professionals to achieve reliable and reproducible results.

Introduction

Immunohistochemistry is a powerful technique used to visualize the distribution and localization of specific cellular components within a tissue sample.[1][2] By using antibodies that specifically bind to the antigen of interest, researchers can gain valuable insights into protein expression, cellular morphology, and tissue architecture.[1][2] This protocol outlines the key steps for successful IHC staining, from tissue preparation to visualization.

I. Tissue Preparation and Sectioning

Proper tissue preparation is crucial for preserving tissue morphology and antigenicity.[2][3] The following steps detail the process of fixing, embedding, and sectioning tissue samples.

1.1. Fixation: Immediately following dissection, immerse the tissue in a fixative to preserve its structure.[3] Formalin is a commonly used fixative.[2]

1.2. Dehydration and Clearing: After fixation, the tissue must be dehydrated through a series of graded ethanol (B145695) solutions.[3][4][5] This is followed by a clearing step, typically using xylene, to remove the ethanol and allow for paraffin (B1166041) infiltration.[4]

1.3. Paraffin Embedding: The cleared tissue is then infiltrated with molten paraffin wax, which provides support for sectioning.[4][5]

1.4. Sectioning: Once the paraffin has hardened, the embedded tissue block is sectioned into thin slices (typically 4-5 µm) using a microtome.[4] These sections are then mounted on glass slides.

II. Immunohistochemical Staining Protocol

This protocol describes the staining procedure for FFPE tissue sections.

2.1. Deparaffinization and Rehydration: Before staining, the paraffin must be removed from the tissue sections, and the tissue must be rehydrated.[5][6] This is achieved by incubating the slides in xylene followed by a series of graded ethanol solutions of decreasing concentration.[5][6]

2.2. Antigen Retrieval: Formalin fixation can create cross-links that mask the antigenic epitopes.[2] Antigen retrieval methods are employed to unmask these epitopes and allow for antibody binding. Heat-Induced Epitope Retrieval (HIER) is a common method.[2][4][5]

2.3. Peroxidase Blocking: If using a horseradish peroxidase (HRP)-based detection system, it is essential to block endogenous peroxidase activity to prevent non-specific background staining.[2][6][7]

2.4. Blocking: Non-specific binding of antibodies can be minimized by incubating the sections in a blocking solution, often composed of normal serum from the same species as the secondary antibody.[2][8]

2.5. Primary Antibody Incubation: The sections are incubated with a primary antibody that specifically binds to the target antigen. The optimal dilution and incubation time for the primary antibody should be determined empirically.[1]

2.6. Secondary Antibody Incubation: After washing, a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody is applied.[1]

2.7. Detection: The enzyme-conjugated secondary antibody is visualized by adding a chromogenic substrate.[4] Diaminobenzidine (DAB) is a common substrate for HRP that produces a brown precipitate at the site of the antigen.[4]

2.8. Counterstaining: To visualize the tissue morphology, a counterstain, such as hematoxylin, is often applied. Hematoxylin stains cell nuclei blue.[4]

2.9. Dehydration and Mounting: After counterstaining, the sections are dehydrated through a series of graded ethanol solutions and cleared in xylene.[4] Finally, a coverslip is mounted onto the slide using a mounting medium.

Experimental Workflow Diagram

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Fixation Fixation Dehydration_Embedding Dehydration & Paraffin Embedding Fixation->Dehydration_Embedding Sectioning Sectioning Dehydration_Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (DAB) SecondaryAb->Detection Counterstain Counterstaining Detection->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting

Caption: Immunohistochemistry Experimental Workflow.

Quantitative Data Summary

The following tables provide recommended starting concentrations and incubation times for the key steps in the IHC protocol. These parameters may require optimization for specific antigens and antibodies.

Table 1: Reagent Concentrations and Incubation Times

StepReagentConcentrationIncubation TimeTemperature
Deparaffinization Xylene100%2 x 10 minRoom Temp
Rehydration Ethanol Series100%, 95%, 70%, 50%2 x 10 min (100%), 5 min each for othersRoom Temp
Antigen Retrieval Citrate Buffer10 mM, pH 6.010-20 min95-100°C
Peroxidase Block Hydrogen Peroxide3% in Methanol10-15 minRoom Temp
Blocking Normal Serum5-10%30-60 minRoom Temp
Primary Antibody -Varies1 hr - OvernightRoom Temp or 4°C
Secondary Antibody -Varies30-60 minRoom Temp
Detection (DAB) DAB Substrate KitAs per manufacturer2-10 minRoom Temp
Counterstain Hematoxylin-1-2 minRoom Temp

IV. Validation of Immunohistochemical Assays

Analytic validation of IHC assays is essential to ensure the accuracy and reproducibility of staining results.[9][10]

4.1. Controls:

  • Positive Control: A tissue known to express the target antigen should be included to confirm that the protocol is working correctly.[2]

  • Negative Control: A tissue known not to express the target antigen should be included to assess non-specific staining.[2]

  • No Primary Antibody Control: A slide incubated without the primary antibody should be included to check for non-specific binding of the secondary antibody.

4.2. Validation Studies: For laboratory-developed tests, a validation study should be performed. This typically involves testing a set of well-characterized positive and negative cases to determine the assay's sensitivity and specificity. The College of American Pathologists (CAP) recommends a minimum of 10 positive and 10 negative cases for non-predictive markers.[10][11]

Signaling Pathway Diagram Example

While a specific signaling pathway for "SPDV antigens" cannot be provided, the following is an example of a generic signaling pathway diagram that can be created using the DOT language.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor SignalTransducer Signal Transducer Receptor->SignalTransducer activates EffectorProtein Effector Protein SignalTransducer->EffectorProtein activates TranscriptionFactor Transcription Factor EffectorProtein->TranscriptionFactor activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression regulates

Caption: Example of a Generic Signaling Pathway.

References

Next-Generation Sequencing for Sheep Pox Virus (SPDV) Genomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sheep Pox Virus (SPDV), a member of the Capripoxvirus genus within the Poxviridae family, is the causative agent of sheep pox, a highly contagious and economically significant disease affecting sheep.[1][2] Accurate and rapid genomic characterization of this compound is crucial for outbreak investigation, vaccine development, and the design of antiviral therapeutics. Next-Generation Sequencing (NGS) has emerged as a powerful tool for whole-genome sequencing of this compound, enabling detailed analysis of viral evolution, identification of virulence factors, and surveillance of circulating strains.[3] This document provides detailed application notes and protocols for the genomic analysis of this compound using NGS technologies.

I. Data Presentation: Comparative Genomics of this compound

The following tables summarize key quantitative data derived from the genomic analysis of various this compound strains and related capripoxviruses.

Table 1: General Genomic Features of Capripoxviruses

FeatureSheep Pox Virus (SPPV)Goat Pox Virus (GTPV)Lumpy Skin Disease Virus (LSDV)Reference
Genome Size (kbp) ~150~150~151[1][4]
Number of Putative Genes ~147~147~156[1][4]
G+C Content (%) ~25%~25%~25%
Inverted Terminal Repeats (ITRs) PresentPresentPresent[1]

Table 2: Nucleotide Identity Between Capripoxvirus Species

ComparisonNucleotide Identity (%)Reference
SPPV vs. GTPV 96%[4]
SPPV vs. LSDV 97%[4]
GTPV vs. LSDV 97%[4]
Intra-species (SPPV strains) >99%[4]

Table 3: Example NGS Data from this compound Outbreak Investigation

Sample IDGenBank Accession No.Country of OriginCt value (panCapx PCR)Virus/Host DNA RatioConsensus Genome Length (bp)
SPPV/Spain/2022 PP843160Spain13.650.77149,972
SPPV/Spain/2023 PP886239Spain14.210.75149,973
SPPV/Bulgaria/2023 PP886238Bulgaria17.170.70149,956
SPPV/Greece/2023 PP886236Greece15.430.73149,978

Data adapted from a 2024 study on European SPPV outbreaks.[3]

Table 4: Recommended Sequencing Depth and Coverage for this compound Genomics

ApplicationRecommended Average Sequencing DepthRecommended Genome CoverageRationale
De novo Genome Assembly >100x>99%To ensure high-quality consensus sequence and resolve repeat regions.
Variant Calling (SNPs/Indels) 30-50x>95%To confidently identify genetic variations compared to a reference genome.[5][6]
Metagenomic Sequencing >1,000,000 reads per sampleN/ATo detect and characterize the virus from complex host backgrounds.

II. Experimental Protocols

This section provides detailed methodologies for the key experimental stages of this compound genomic sequencing.

A. Viral DNA Extraction from Cell Culture or Tissue Samples

This protocol is optimized for the extraction of high-quality viral genomic DNA from this compound-infected cell cultures (e.g., lamb testis cells) or skin biopsy samples, utilizing a proteinase K and phenol-chloroform-based method. Commercial kits, such as the Macherey-Nagel tissue DNA extraction kit, are also effective and can be used according to the manufacturer's instructions.[3]

Materials:

  • Lysis Buffer (10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)

  • Proteinase K (20 mg/mL)

  • RNase A (10 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

Protocol:

  • Sample Preparation:

    • Cell Culture: Pellet approximately 1-5 x 10^6 infected cells by centrifugation at 500 x g for 5 minutes. Wash the cell pellet once with 1 mL of sterile Phosphate Buffered Saline (PBS).

    • Tissue Sample: Mince 25-50 mg of tissue sample into fine pieces.

  • Lysis:

    • Resuspend the cell pellet or tissue pieces in 400 µL of Lysis Buffer.

    • Add 20 µL of Proteinase K (20 mg/mL) to a final concentration of 1 mg/mL.

    • Incubate at 56°C for 1-3 hours (or overnight for tissue samples) with occasional vortexing, until the solution is clear.

  • RNase Treatment:

    • Add 5 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.

  • Phenol-Chloroform Extraction:

    • Add an equal volume (approximately 425 µL) of phenol:chloroform:isoamyl alcohol (25:24:1).

    • Vortex vigorously for 30 seconds and centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the protein interface.

  • Chloroform Extraction:

    • Add an equal volume of chloroform:isoamyl alcohol (24:1).

    • Vortex for 15 seconds and centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Transfer the upper aqueous phase to a new microcentrifuge tube.

  • DNA Precipitation:

    • Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and mix.

    • Add 2.5 volumes of ice-cold 100% ethanol.

    • Invert the tube gently several times to precipitate the DNA.

    • Incubate at -20°C for at least 1 hour (or overnight for higher yield).

  • Pelleting and Washing:

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the DNA.

    • Carefully discard the supernatant.

    • Wash the DNA pellet with 500 µL of ice-cold 70% ethanol.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Drying and Resuspension:

    • Carefully discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the DNA pellet in 30-50 µL of nuclease-free water or TE buffer.

    • Incubate at 65°C for 10 minutes to aid dissolution.

  • Quality Control:

    • Assess DNA concentration and purity using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

    • Check DNA integrity by running an aliquot on a 0.8% agarose (B213101) gel.

B. NGS Library Preparation using Illumina Nextera XT Kit

This protocol outlines the preparation of sequencing libraries from this compound genomic DNA using the Illumina Nextera XT DNA Library Preparation Kit, which is suitable for small genomes.[3]

Materials:

  • Illumina Nextera XT DNA Library Preparation Kit

  • Illumina Nextera XT Index Kit

  • Purified this compound genomic DNA (from Protocol A)

  • Nuclease-free water

  • Microcentrifuge

  • Thermal cycler

  • AMPure XP beads

  • Magnetic stand

Protocol:

  • DNA Quantification and Normalization:

    • Accurately quantify the input gDNA using a fluorometric method (e.g., Qubit or PicoGreen).

    • Dilute the gDNA to exactly 1 ng/µL in nuclease-free water. The protocol is highly sensitive to input DNA concentration.

  • Tagmentation:

    • In a new PCR tube, combine:

      • 5 µL of Tagment DNA Buffer (TD)

      • 2.5 µL of Amplicon Tagment Mix (ATM)

      • 2.5 µL of normalized gDNA (1 ng total)

    • Pipette to mix, centrifuge briefly, and incubate in a thermal cycler at 55°C for 5 minutes.

    • Immediately add 2.5 µL of Neutralize Tagment Buffer (NT) to stop the reaction. Pipette to mix and centrifuge briefly.

  • PCR Amplification:

    • Add 7.5 µL of Nextera PCR Master Mix (NPM) to the neutralized tagmentation reaction.

    • Add 2.5 µL of Index 1 (i7) primer and 2.5 µL of Index 2 (i5) primer from the Nextera XT Index Kit.

    • Pipette to mix and centrifuge briefly.

    • Perform PCR in a thermal cycler with the following program:

      • 95°C for 30 seconds

      • 12 cycles of:

        • 95°C for 10 seconds

        • 55°C for 30 seconds

        • 72°C for 30 seconds

      • 72°C for 5 minutes

      • Hold at 4°C

  • Library Clean-Up:

    • Use AMPure XP beads to purify the amplified library DNA and remove short fragments. Follow the bead-to-sample ratio recommended in the Nextera XT manual (typically 0.6x to 1.8x depending on the desired size selection).

    • Briefly, add the appropriate volume of AMPure XP beads to the PCR product, incubate, place on a magnetic stand, discard the supernatant, wash the beads with 80% ethanol, air-dry the beads, and elute the library DNA in resuspension buffer.

  • Library Quality Control and Quantification:

    • Assess the size distribution of the library using an Agilent Bioanalyzer or similar instrument. The expected size should be a broad peak between approximately 200 bp and 1000 bp.

    • Quantify the final library concentration using a fluorometric method or qPCR.

  • Library Pooling and Sequencing:

    • Normalize and pool the indexed libraries to the desired concentration for sequencing on an Illumina platform (e.g., MiSeq, iSeq).[3]

III. Visualization of Workflows and Pathways

A. Experimental and Bioinformatic Workflow

The following diagram illustrates the end-to-end workflow for this compound genomics using NGS.

G cluster_wet_lab Experimental Protocol cluster_bioinformatics Bioinformatics Analysis Sample Sample Collection (Skin Biopsy / Cell Culture) DNA_Extraction Viral DNA Extraction (Proteinase K Method) Sample->DNA_Extraction QC1 DNA Quality Control (Qubit & Gel) DNA_Extraction->QC1 Lib_Prep NGS Library Preparation (Nextera XT) QC1->Lib_Prep QC2 Library Quality Control (Bioanalyzer) Lib_Prep->QC2 Sequencing Next-Generation Sequencing (Illumina Platform) QC2->Sequencing Raw_Data Raw Sequencing Data (FASTQ files) Sequencing->Raw_Data QC3 Data Quality Control (FastQC, Trimmomatic) Raw_Data->QC3 Alignment Read Alignment (BWA, Bowtie2) QC3->Alignment Variant_Calling Variant Calling (GATK, FreeBayes) Alignment->Variant_Calling Phylogenetics Phylogenetic Analysis (MEGA, BEAST) Alignment->Phylogenetics Annotation Variant Annotation (SnpEff) Variant_Calling->Annotation

Caption: Overview of the this compound genomics workflow.

B. Poxvirus Replication Cycle

This diagram provides a generalized overview of the poxvirus replication cycle, which occurs in the cytoplasm of the host cell.

Poxvirus_Replication Entry 1. Viral Entry (Membrane Fusion) Uncoating 2. Early Uncoating (Release of Viral Core) Entry->Uncoating Early_Transcription 3. Early Gene Transcription (Viral RNA Polymerase) Uncoating->Early_Transcription Early_Translation 4. Early Protein Synthesis (Host Ribosomes) Early_Transcription->Early_Translation DNA_Replication 5. DNA Replication (Cytoplasmic Factories) Early_Translation->DNA_Replication Late_Transcription 6. Late Gene Transcription Early_Translation->Late_Transcription Proteins for late transcription DNA_Replication->Late_Transcription Late_Translation 7. Late Protein Synthesis (Structural Proteins) Late_Transcription->Late_Translation Assembly 8. Virion Assembly (Immature Virions) Late_Translation->Assembly Maturation 9. Maturation (Intracellular Mature Virions) Assembly->Maturation Release 10. Release (Cell Lysis / Budding) Maturation->Release

Caption: Generalized Poxvirus cytoplasmic replication cycle.

C. This compound Interaction with Host Immune Signaling Pathways

This compound, like other poxviruses, has evolved mechanisms to evade and modulate the host immune response. This involves interaction with key signaling pathways such as the NF-κB and MAPK pathways, which are central to the innate immune response.

SPDV_Immune_Evasion cluster_host_cell Host Cell Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound Sheep Pox Virus (this compound) PAMPs Viral PAMPs (e.g., dsRNA) This compound->PAMPs SPDV_Proteins This compound Immune Evasion Proteins (e.g., N1L-like) This compound->SPDV_Proteins PRR Pattern Recognition Receptors (e.g., RIG-I, TLRs) PAMPs->PRR Detected by MAP3K MAP3K PRR->MAP3K IKK IKK Complex PRR->IKK MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (p38, JNK) MAP2K->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Transcription_Factors SPDV_Proteins->MAPK Modulation SPDV_Proteins->NFkB Inhibition Nucleus Nucleus Transcription_Factors->Nucleus Immune_Genes Pro-inflammatory Cytokine Genes

Caption: this compound modulation of host NF-κB and MAPK pathways.

IV. Conclusion

NGS provides an unparalleled level of detail for the genomic analysis of Sheep Pox Virus. The protocols and data presented here offer a comprehensive guide for researchers to perform whole-genome sequencing of this compound, from sample collection to bioinformatics analysis. This information is vital for understanding the molecular epidemiology of sheep pox, improving diagnostic tools, and developing next-generation vaccines and antiviral therapies to control this important livestock disease. The ability to link genomic data with host-pathogen interaction pathways will be critical in uncovering the mechanisms of this compound virulence and host range.[7][8]

References

Application Notes and Protocols for Experimental Infection Models in Salmonid Pseudocavivirus (SPDV) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental models available for studying Salmonid Pseudocavivirus (SPDV), the causative agent of Pancreas Disease (PD) in salmonids. Detailed protocols for in vitro and in vivo infection models are presented, along with methods for quantifying viral load and assessing pathological changes. Additionally, key signaling pathways involved in the host immune response to this compound are illustrated.

Experimental Models for this compound Research

A variety of experimental models are utilized to investigate the pathogenesis of this compound and to evaluate the efficacy of vaccines and antiviral compounds. These models can be broadly categorized as in vitro and in vivo.

  • In Vitro Models: These models primarily involve the use of susceptible fish cell lines to isolate, propagate, and characterize the virus. The Chinook salmon embryo cell line, CHSE-214, is commonly used for the primary isolation and cultivation of this compound.[1][2][3][4] Other cell lines such as Chum salmon heart-1 (CHH-1) and Salmon head kidney-1 (SHK-1) have also been shown to support SAV-1 replication, with CHH-1 cells reportedly showing a more rapid cytopathic effect (CPE).[1] These cell culture systems are invaluable for studying the molecular aspects of viral replication and for screening potential antiviral drugs.

  • In Vivo Models: Experimental infection of Atlantic salmon (Salmo salar) is the primary in vivo model for studying this compound pathogenesis and the host response.[5] Challenge models have been developed to mimic natural infection routes and to standardize the evaluation of vaccines and feed prophylactic effects.[6] Common methods for experimental infection include intraperitoneal (i.p.) injection and cohabitation with infected shedder fish.[6][7] These models allow for the investigation of viral tropism, clinical signs of disease, histopathological changes in target organs, and the host's innate and adaptive immune responses.[6][8]

Quantitative Data Summary

The following tables summarize key quantitative data from experimental this compound infection studies.

Table 1: Viral Load in Atlantic Salmon Tissues Following Experimental Infection

TissueChallenge ModelTime Post-InfectionViral Load (Ct value)Reference
HeartCohabitation16-29 days~20-30[6]
PancreasIntramuscular Injection2 weeks~15-25[8]
KidneyIntramuscular Injection2 weeks~20-30[8]
SpleenIntramuscular Injection2 weeks~20-30[8]
Skeletal MuscleIntramuscular Injection4 weeks~25-35[8]
SerumIntraperitoneal Injection3 days - 2 weeks~25-35[7]

Note: Lower Ct values indicate a higher viral load.

Table 2: Histopathological Lesion Scores in Atlantic Salmon Tissues Following this compound Infection

TissueTime Post-InfectionMean Lesion Score (0-3 or 0-6 scale)Reference
Pancreas2 weeks~2.5 (on a 0-3 scale)[8]
Pancreas2-4 weeks~4-5 (on a 0-6 scale)[9]
Heart4 weeks~1.5 (on a 0-3 scale)[8]
Heart4-8 weeks~2-4 (on a 0-6 scale)[9]
Skeletal Muscle (Red)8 weeks~1.0 (on a 0-3 scale)[8]
Skeletal Muscle (Red)8-12 weeks~1-3 (on a 0-6 scale)[9]
Skeletal Muscle (White)8-12 weeks~1-2 (on a 0-6 scale)[9]

Note: Scoring systems can vary between studies. A higher score indicates more severe pathology.

Table 3: Host Immune Gene Expression in Response to this compound Infection

GeneTissueTime Post-InfectionFold Change (relative to control)Reference
IFNαHeart2 weeks~100-1000[8]
MxHeart2 weeks~100-1000[8]
ISG-15Heart2 weeks~10-100[8]
ViperinPseudobranch16-29 daysSignificant upregulation[6]
IFN-γPseudobranch16-29 daysSignificant upregulation[6]
MHC-IPseudobranch16-29 daysSignificant upregulation[6]

Experimental Protocols

Protocol 1: In Vitro Propagation of this compound in CHSE-214 Cells

This protocol describes the propagation of Salmonid Pseudocavivirus in the CHSE-214 cell line.

Materials:

  • CHSE-214 cells

  • Complete growth medium (e.g., Eagle's Minimum Essential Medium (MEM) with 10% fetal bovine serum (FBS) and antibiotics)

  • This compound isolate

  • 75 cm² cell culture flasks

  • Incubator at 15°C

Procedure:

  • Seed CHSE-214 cells in a 75 cm² flask and grow to 80-90% confluency in complete growth medium at 15°C.

  • Remove the growth medium and inoculate the cell monolayer with the this compound isolate diluted in serum-free MEM.

  • Adsorb the virus for 1-2 hours at 15°C, gently rocking the flask every 15-20 minutes.

  • After adsorption, add maintenance medium (MEM with 2% FBS and antibiotics).

  • Incubate the flask at 15°C and monitor daily for the development of cytopathic effect (CPE), which typically appears as cell rounding and detachment.[1][2]

  • When extensive CPE is observed (typically 5-7 days post-infection), harvest the virus by freeze-thawing the flask three times.

  • Clarify the cell lysate by centrifugation at low speed (e.g., 2000 x g for 15 minutes) to remove cell debris.

  • Aliquot the supernatant containing the virus and store at -80°C.

  • Determine the virus titer using a 50% Tissue Culture Infective Dose (TCID50) assay.[1]

G cluster_0 Cell Culture Preparation cluster_1 Virus Inoculation cluster_2 Incubation and Harvest cluster_3 Processing and Storage Seed CHSE-214 cells Seed CHSE-214 cells Grow to 80-90% confluency Grow to 80-90% confluency Seed CHSE-214 cells->Grow to 80-90% confluency Inoculate with this compound Inoculate with this compound Grow to 80-90% confluency->Inoculate with this compound Adsorb virus (1-2h) Adsorb virus (1-2h) Inoculate with this compound->Adsorb virus (1-2h) Add maintenance medium Add maintenance medium Adsorb virus (1-2h)->Add maintenance medium Incubate at 15°C Incubate at 15°C Add maintenance medium->Incubate at 15°C Monitor for CPE Monitor for CPE Incubate at 15°C->Monitor for CPE Harvest virus (freeze-thaw) Harvest virus (freeze-thaw) Monitor for CPE->Harvest virus (freeze-thaw) Clarify lysate Clarify lysate Harvest virus (freeze-thaw)->Clarify lysate Aliquot and store at -80°C Aliquot and store at -80°C Clarify lysate->Aliquot and store at -80°C Determine TCID50 Determine TCID50 Aliquot and store at -80°C->Determine TCID50 G cluster_0 Preparation cluster_1 Infection Models cluster_1a A. Intraperitoneal Injection cluster_1b B. Cohabitation cluster_2 Monitoring and Sampling Acclimatize fish Acclimatize fish Anesthetize Anesthetize Acclimatize fish->Anesthetize Prepare shedders (i.p. injection) Prepare shedders (i.p. injection) Acclimatize fish->Prepare shedders (i.p. injection) Inject this compound (i.p.) Inject this compound (i.p.) Anesthetize->Inject this compound (i.p.) Monitor for clinical signs Monitor for clinical signs Inject this compound (i.p.)->Monitor for clinical signs Inject PBS (control) Inject PBS (control) Inject PBS (control)->Monitor for clinical signs Introduce naive fish Introduce naive fish Prepare shedders (i.p. injection)->Introduce naive fish Introduce naive fish->Monitor for clinical signs Control tank (naive only) Control tank (naive only) Control tank (naive only)->Monitor for clinical signs Sample tissues and blood Sample tissues and blood Monitor for clinical signs->Sample tissues and blood G cluster_0 Viral Recognition cluster_1 Downstream Signaling This compound (viral RNA) This compound (viral RNA) TLRs (endosome) TLRs (endosome) This compound (viral RNA)->TLRs (endosome) RLRs (cytoplasm) RLRs (cytoplasm) This compound (viral RNA)->RLRs (cytoplasm) Signaling Cascades Signaling Cascades TLRs (endosome)->Signaling Cascades RLRs (cytoplasm)->Signaling Cascades Activation of Transcription Factors Activation of Transcription Factors Signaling Cascades->Activation of Transcription Factors Type I IFN Production Type I IFN Production Activation of Transcription Factors->Type I IFN Production G Type I IFN (IFNα) Type I IFN (IFNα) IFN Receptor IFN Receptor Type I IFN (IFNα)->IFN Receptor binds JAK-STAT Pathway JAK-STAT Pathway IFN Receptor->JAK-STAT Pathway activates Transcription of ISGs Transcription of ISGs JAK-STAT Pathway->Transcription of ISGs induces Antiviral State Antiviral State Transcription of ISGs->Antiviral State establishes Mx, ISG15, Viperin Mx, ISG15, Viperin Transcription of ISGs->Mx, ISG15, Viperin

References

Application Notes and Protocols for a Plasmid-Based Reverse Genetics System for Singapore Grouper Iridovirus (SPDV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Singapore grouper iridovirus (SPDV), a member of the genus Ranavirus, is a large double-stranded DNA virus that causes significant economic losses in the aquaculture industry.[1][2] The study of this compound pathogenesis, viral gene function, and the development of effective antiviral strategies and vaccines has been hindered by the lack of tools for genetic manipulation. A plasmid-based reverse genetics system is a powerful platform to address these needs by enabling the generation of recombinant viruses with targeted mutations, deletions, or insertions.

These application notes provide a comprehensive overview and detailed protocols for the development and application of a plasmid-based reverse genetics system for this compound. The methodologies described are based on established principles for other large DNA viruses, particularly members of the Iridoviridae family, and tailored for this compound based on its known genomic and biological properties.[1][3]

Core Applications

A robust reverse genetics system for this compound opens up numerous avenues for research and development:

  • Functional Genomics: Elucidate the role of individual viral genes in replication, assembly, and egress.

  • Pathogenesis Studies: Identify viral determinants of virulence and host range.

  • Vaccine Development: Engineer attenuated viral strains as live vaccine candidates.

  • Antiviral Drug Screening: Develop reporter viruses (e.g., expressing fluorescent proteins) for high-throughput screening of antiviral compounds.

  • Virus-Host Interactions: Investigate the molecular mechanisms underlying this compound's interaction with the host immune system.

Principle of the System

The construction of a full-length infectious clone of the this compound genome in a bacterial artificial chromosome (BAC) or a similar large plasmid vector is the cornerstone of this system. The large size of the this compound genome (approximately 140 kbp) makes standard plasmid vectors unsuitable.[1] Once the full-length clone is constructed and verified, it can be introduced into permissive cells, such as grouper spleen (GS) cells, to rescue infectious recombinant virus.[4][5] Due to the typically low efficiency of rescuing infectious virus from naked viral DNA, a co-transfection strategy with a selectable marker or a helper virus system may be necessary to enhance the recovery of recombinant this compound.[3]

Experimental Workflow

The overall workflow for the this compound plasmid-based reverse genetics system involves several key stages, from the construction of the infectious clone to the rescue and characterization of the recombinant virus.

G cluster_0 Infectious Clone Construction cluster_1 Virus Rescue cluster_2 Characterization Isolate this compound Genomic DNA Isolate this compound Genomic DNA Fragment this compound Genome Fragment this compound Genome Isolate this compound Genomic DNA->Fragment this compound Genome Enzymatic digestion or PCR amplification Clone Fragments into Vector Clone Fragments into Vector Fragment this compound Genome->Clone Fragments into Vector Ligation or Gibson Assembly Assemble Full-Length Genome in BAC Assemble Full-Length Genome in BAC Clone Fragments into Vector->Assemble Full-Length Genome in BAC Sequential cloning or in-yeast assembly Verify Full-Length Clone Verify Full-Length Clone Assemble Full-Length Genome in BAC->Verify Full-Length Clone Restriction analysis and sequencing Transfect BAC into GS Cells Transfect BAC into GS Cells Verify Full-Length Clone->Transfect BAC into GS Cells Monitor for Cytopathic Effect (CPE) Monitor for Cytopathic Effect (CPE) Transfect BAC into GS Cells->Monitor for Cytopathic Effect (CPE) Harvest and Propagate Rescued Virus Harvest and Propagate Rescued Virus Monitor for Cytopathic Effect (CPE)->Harvest and Propagate Rescued Virus Confirm Virus Identity PCR and sequencing Harvest and Propagate Rescued Virus->Confirm Virus Identity Analyze Viral Protein Expression Western Blot Harvest and Propagate Rescued Virus->Analyze Viral Protein Expression Determine Viral Titer Plaque Assay or TCID50 Harvest and Propagate Rescued Virus->Determine Viral Titer G cluster_0 Modification of Infectious Clone cluster_1 Rescue and Selection SPDV_BAC Wild-Type this compound Infectious Clone (BAC) Recombineering Homologous Recombination in E. coli (Recombineering) SPDV_BAC->Recombineering Targeting_Vector Targeting Vector (e.g., with antibiotic resistance or reporter gene) Targeting_Vector->Recombineering Modified_BAC Modified this compound BAC Recombineering->Modified_BAC Transfection Transfect Modified BAC into GS Cells Modified_BAC->Transfection Selection Apply Selection (if applicable) or screen for reporter expression Transfection->Selection Rescue Rescue and Purify Recombinant Virus Selection->Rescue

References

Production of Monoclonal Antibodies Against Singapore Grouper Iridovirus (SPDV): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Singapore grouper iridovirus (SPDV), a member of the Ranavirus genus within the Iridoviridae family, is a significant pathogen causing high morbidity and mortality in various cultured marine fish, particularly groupers.[1][2] The development of specific and sensitive diagnostic tools, as well as potential therapeutic agents, is crucial for controlling the economic losses associated with this compound outbreaks. Monoclonal antibodies (mAbs), with their high specificity and homogeneity, are invaluable reagents for diagnostics, epitope mapping, and studying the pathogenesis of viral diseases.[3]

These application notes provide a comprehensive overview and detailed protocols for the generation of monoclonal antibodies targeting this compound using hybridoma technology. The protocols outlined below are compiled from established methodologies and can be adapted for the specific requirements of this compound research.

Antigen Preparation: Purified this compound

The quality and purity of the viral antigen are critical for the successful generation of specific monoclonal antibodies. The recommended antigen for this protocol is purified this compound virions.

Protocol 2.1: this compound Propagation and Purification

This protocol is adapted from general iridovirus purification methods.

Materials:

  • Grouper spleen (GS) cells or other susceptible cell lines

  • This compound isolate

  • Cell culture medium (e.g., RPMI-1640) with 2% fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Sucrose (B13894) solutions (20% and 60% w/v in PBS)

  • Ultracentrifuge and appropriate rotors

  • Dounce homogenizer

Procedure:

  • Infection: Inoculate a confluent monolayer of GS cells with this compound at a multiplicity of infection (MOI) of approximately 0.5.[3]

  • Incubation: Incubate the infected cell culture at 28°C until a significant cytopathic effect (CPE) is observed (typically 3-5 days).

  • Harvesting: Scrape the cells from the culture flasks and centrifuge at 2,000 x g for 15 minutes to pellet the cells.

  • Cell Lysis: Resuspend the cell pellet in a small volume of PBS and subject to three cycles of freeze-thawing to lyse the cells and release the intracellular virions.

  • Clarification: Centrifuge the lysate at 5,000 x g for 20 minutes at 4°C to remove cell debris. Collect the supernatant containing the virus.

  • Ultracentrifugation: Layer the supernatant onto a 20% sucrose cushion and centrifuge at 100,000 x g for 2 hours at 4°C.

  • Pellet Resuspension: Discard the supernatant and resuspend the viral pellet in a minimal volume of PBS.

  • Sucrose Gradient Purification: Layer the resuspended pellet onto a discontinuous or continuous sucrose gradient (e.g., 20-60%) and centrifuge at 150,000 x g for 3 hours at 4°C.

  • Virus Collection: The purified virus will form a visible band in the sucrose gradient. Carefully collect this band using a sterile syringe.

  • Final Pelleting: Dilute the collected virus in PBS and centrifuge at 100,000 x g for 2 hours at 4°C to pellet the purified virus.

  • Quantification and Storage: Resuspend the final pellet in PBS. Determine the protein concentration (e.g., using a BCA assay) and store the purified virus at -80°C.

Monoclonal Antibody Production via Hybridoma Technology

The generation of mAbs is a multi-step process involving animal immunization, fusion of antibody-producing cells with myeloma cells, and selection of hybridoma clones secreting the desired antibody.[4][5]

Workflow for this compound Monoclonal Antibody Production

G cluster_0 Phase 1: Immunization cluster_1 Phase 2: Hybridoma Production cluster_2 Phase 3: Screening and Cloning cluster_3 Phase 4: Antibody Production & Characterization A Antigen Preparation (Purified this compound) B Immunize BALB/c Mice A->B C Booster Injections B->C D Serum Titer Check (ELISA) C->D E Isolate Spleen Cells D->E Select best responder F Fuse with Myeloma Cells (PEG) E->F G HAT Selection F->G H Screen Supernatants (ELISA) G->H I Subcloning by Limiting Dilution H->I J Expand Positive Clones I->J K Large-scale Culture J->K L Purify Monoclonal Antibody K->L M Characterization (Isotyping, WB, IFA) L->M

Caption: Workflow of this compound Monoclonal Antibody Production.

Protocol 3.1: Immunization of BALB/c Mice

Materials:

  • Purified this compound antigen

  • Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)

  • Sterile PBS

  • 8-10 week old female BALB/c mice

Procedure:

  • Primary Immunization (Day 0):

    • Emulsify 50-100 µg of purified this compound antigen with an equal volume of FCA.[6]

    • Inject the emulsion (total volume ~200 µl) intraperitoneally (i.p.) into each mouse.[7]

  • Booster Immunizations (Day 14 and Day 21):

    • Emulsify 50 µg of the antigen with an equal volume of FIA.

    • Administer the booster injections (i.p.).

  • Serum Titer Check (Day 28):

    • Collect a small amount of blood from the tail vein.

    • Determine the antibody titer against this compound using an indirect ELISA (see Protocol 4.1).

    • A 100-1000 fold increase in titer compared to pre-immune serum is desirable.[7]

  • Final Boost (3-4 days before fusion):

    • Select the mouse with the highest antibody titer.

    • Inject the selected mouse i.p. with 100-200 µg of this compound antigen in sterile PBS (without adjuvant).[7][8]

Table 1: Immunization Schedule

DayProcedureAntigen DoseAdjuvantRoute
0Primary Immunization50-100 µgFreund's Complete Adjuvanti.p.
141st Booster50 µgFreund's Incomplete Adjuvanti.p.
212nd Booster50 µgFreund's Incomplete Adjuvanti.p.
28Test Bleed---
~45Final Boost100-200 µgNonei.p.
~48Fusion---

Protocol 3.2: Cell Fusion and Hybridoma Selection

Materials:

  • SP2/0 or other suitable myeloma cells

  • RPMI-1640 medium, supplemented with 20% FBS, L-glutamine, and antibiotics

  • Polyethylene glycol (PEG) 1500

  • HAT medium supplement (Hypoxanthine, Aminopterin (B17811), Thymidine)

  • HT medium supplement (Hypoxanthine, Thymidine)

Procedure:

  • Spleen Cell Preparation: Aseptically harvest the spleen from the immunized mouse 3-4 days after the final boost. Prepare a single-cell suspension of splenocytes in serum-free RPMI-1640.

  • Myeloma Cell Preparation: Harvest myeloma cells in the logarithmic growth phase.

  • Cell Fusion:

    • Mix the splenocytes and myeloma cells at a ratio of 5:1.[9]

    • Co-pellet the cells by centrifugation.

    • Slowly add 1 ml of pre-warmed PEG 1500 dropwise over 1 minute while gently agitating the cell pellet.

    • Slowly dilute the PEG by adding serum-free medium.

  • Plating: Centrifuge the fused cells, resuspend in HAT-supplemented medium, and plate into 96-well plates.

  • Selection: Incubate the plates at 37°C in a 5% CO2 incubator. The aminopterin in the HAT medium will kill unfused myeloma cells. Unfused spleen cells will die off naturally. Only hybridoma cells will survive and proliferate.

  • Feeding: After 7-10 days, feed the hybridoma colonies by replacing half of the medium with fresh HT-supplemented medium, and subsequently with regular culture medium.

Screening and Characterization of Monoclonal Antibodies

Protocol 4.1: ELISA Screening of Hybridoma Supernatants

Materials:

  • Purified this compound antigen

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Washing buffer (PBS with 0.05% Tween-20, PBST)

  • HRP-conjugated goat anti-mouse IgG secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2M H2SO4)

  • 96-well ELISA plates

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µl of purified this compound antigen (1-2 µg/ml in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBST.

  • Blocking: Block the wells with 200 µl of blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Primary Antibody Incubation: Add 100 µl of hybridoma culture supernatant to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody Incubation: Add 100 µl of HRP-conjugated goat anti-mouse IgG (diluted according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with PBST.

  • Detection: Add 100 µl of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µl of stop solution.

  • Reading: Read the absorbance at 450 nm using a microplate reader. Wells with a high absorbance are considered positive.

Protocol 4.2: Subcloning and Expansion

Hybridoma colonies from positive wells should be subcloned by limiting dilution to ensure monoclonality. Positive subclones are then expanded for antibody production and cryopreservation.

Protocol 4.3: Characterization of Monoclonal Antibodies

  • Isotyping: Determine the immunoglobulin class and subclass using a commercial isotyping kit.

  • Western Blotting: Assess the specificity of the mAb by testing its reactivity against this compound proteins separated by SDS-PAGE. This can identify the molecular weight of the target viral protein.

  • Immunofluorescence Assay (IFA): Use the mAb to detect this compound antigens in infected cells, which can provide information on the subcellular localization of the target protein.

  • Neutralization Assay: Evaluate the ability of the mAb to inhibit this compound infection in vitro.

Table 2: Characterization Data of Anti-SPDV Monoclonal Antibodies (Hypothetical Data)

Clone IDIsotypeTarget Protein (kDa)Western BlotIFA Staining PatternNeutralization (IC50)
MAb-1A3IgG1117+Cytoplasmic>100 µg/ml
MAb-2B5IgG1100+Cytoplasmic>100 µg/ml
MAb-3C8IgG2a55 (MCP)+Cytoplasmic & Nuclear10 µg/ml
MAb-4D2IgG2b39+Cytoplasmic50 µg/ml

This compound-Host Cell Interaction: Signaling Pathways

Understanding the signaling pathways involved in this compound infection can reveal potential targets for therapeutic intervention. While research is ongoing, some insights into ranavirus-host interactions are available.

This compound and Autophagy

G cluster_0 This compound Infection cluster_1 Host Cell This compound This compound Autophagy Autophagy Initiation (Beclin1, LC3-II) This compound->Autophagy Inhibits Replication Viral Replication This compound->Replication Promotes Autophagy->Replication Suppresses

Caption: this compound inhibits autophagy to promote its replication.

Studies have shown that this compound infection can inhibit the initiation of autophagy in host cells.[10] Key autophagy markers like Beclin1 and the conversion of LC3-I to LC3-II are downregulated, particularly in the early to mid-stages of infection.[10] This suppression of the host's autophagy machinery is believed to create a more favorable environment for efficient viral replication.[10]

Conclusion

The protocols and application notes provided here offer a framework for the successful production and characterization of monoclonal antibodies against this compound. These mAbs will be powerful tools for the development of rapid and reliable diagnostic assays, and for advancing our understanding of this compound pathogenesis, ultimately contributing to better disease management in aquaculture.

References

Application of Electron Microscopy in the Characterization of Singapore Grouper Iridovirus (SPDV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Singapore Grouper Iridovirus (SPDV), a member of the Ranavirus genus within the Iridoviridae family, is a significant pathogen causing high mortality rates in cultured grouper and other marine fish.[1] A thorough understanding of its structure, replication cycle, and interactions with host cells is crucial for the development of effective antiviral strategies and vaccines. Electron microscopy (EM) stands as an indispensable tool in the characterization of this compound, providing high-resolution insights into its morphology, ultrastructure, and pathogenic mechanisms. This document provides detailed application notes and protocols for the use of electron microscopy in the study of this compound.

Data Presentation: Morphological and Structural Characteristics of this compound

Electron microscopy has been pivotal in elucidating the key structural features of this compound and related iridoviruses. The following table summarizes quantitative data on the morphology of this compound and other ranaviruses as determined by electron microscopy.

FeatureSingapore Grouper Iridovirus (this compound)Ranavirus (General)Data Source
Virion Shape IcosahedralIcosahedral[2]
Virion Diameter ~228 nm120 - 300 nm[2][3]
Capsid Structure MultilayeredComplex protein shell with a lipid bilayer[2][3]
Envelope PresentPresent[4]
Assembly Site CytoplasmCytoplasm[4]

Experimental Workflows and Protocols

Diagram: General Experimental Workflow for EM Characterization of this compound

SPDV_EM_Workflow cluster_prep Sample Preparation cluster_tem Transmission Electron Microscopy (TEM) cluster_sem Scanning Electron Microscopy (SEM) cluster_analysis Data Analysis virus_prep This compound Propagation & Purification neg_stain Negative Staining virus_prep->neg_stain Purified Virions cell_prep Cell Culture & Infection with this compound thin_section Thin Sectioning cell_prep->thin_section Infected Cells sem_prep Sample Fixation, Dehydration & Coating cell_prep->sem_prep Infected Cells image_acq Image Acquisition neg_stain->image_acq thin_section->image_acq virion_morph Virion Morphology & Ultrastructure quant_analysis Quantitative Morphological Analysis virion_morph->quant_analysis replication Replication Cycle Analysis replication->quant_analysis sem_prep->image_acq surface_morph Surface Morphology of Infected Cells surface_morph->quant_analysis image_acq->virion_morph image_acq->replication image_acq->surface_morph

Caption: General workflow for this compound characterization using EM.

Protocol 1: Negative Staining for Transmission Electron Microscopy (TEM)

This protocol is for visualizing the morphology and ultrastructure of purified this compound particles.

Materials:

  • Purified this compound suspension

  • Carbon-coated copper grids (400 mesh)

  • Glow discharger

  • Pipettes and sterile tips

  • Filter paper (Whatman No. 1)

  • 2% Uranyl Acetate (B1210297) or 2% Phosphotungstic Acid (PTA), pH 7.0

  • Distilled water

  • Forceps

Procedure:

  • Grid Preparation: Place a carbon-coated grid on a glow discharger and treat for 30-60 seconds to render the surface hydrophilic.

  • Sample Adsorption: Using forceps, hold the glow-discharged grid and apply 5 µL of the purified this compound suspension to the carbon-coated side. Allow the virus to adsorb for 1-2 minutes.

  • Wicking: Carefully blot the excess liquid from the edge of the grid with a piece of filter paper. Do not allow the grid to dry completely.

  • Washing (Optional): Gently touch the grid surface to a drop of distilled water for a few seconds to wash away any buffer salts, and then blot again.

  • Staining: Apply a 5 µL drop of the negative stain solution (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.

  • Final Wicking: Blot the excess stain from the edge of the grid using filter paper.

  • Drying: Allow the grid to air dry completely before inserting it into the electron microscope.

Protocol 2: Thin Sectioning of this compound-Infected Cells for TEM

This protocol is for observing the intracellular stages of this compound replication and assembly.

Materials:

Procedure:

  • Cell Infection: Grow a monolayer of grouper cells and infect with this compound.

  • Fixation: At desired time points post-infection, remove the culture medium and fix the cells with 2.5% glutaraldehyde for 1-2 hours at 4°C.

  • Post-fixation: Wash the cells with cacodylate buffer and post-fix with 1% osmium tetroxide for 1 hour at 4°C.

  • Dehydration: Dehydrate the cells through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%) for 10 minutes at each step.

  • Infiltration: Infiltrate the samples with a 1:1 mixture of propylene oxide and epoxy resin, followed by pure resin.

  • Embedding and Polymerization: Embed the cells in fresh resin in embedding capsules and polymerize in an oven at 60°C for 48 hours.

  • Sectioning: Using an ultramicrotome, cut ultrathin sections (60-90 nm) and collect them on copper grids.

  • Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.

  • Imaging: Observe the sections under a transmission electron microscope.

Protocol 3: Scanning Electron Microscopy (SEM) of this compound-Infected Cells

This protocol is for examining the surface morphology of host cells during this compound infection and budding.

Materials:

  • Grouper cells grown on coverslips

  • This compound stock

  • Fixative solution: 2.5% glutaraldehyde in 0.1 M cacodylate buffer

  • 1% Osmium tetroxide

  • Ethanol series

  • Critical point dryer

  • Sputter coater with gold-palladium target

Procedure:

  • Cell Infection: Seed and grow grouper cells on sterile coverslips and infect with this compound.

  • Fixation: At various time points post-infection, fix the cells with 2.5% glutaraldehyde for 1-2 hours.

  • Post-fixation: Wash with buffer and post-fix with 1% osmium tetroxide for 1 hour.

  • Dehydration: Dehydrate the samples through a graded ethanol series.

  • Critical Point Drying: Subject the samples to critical point drying to preserve their three-dimensional structure.

  • Mounting and Coating: Mount the coverslips on SEM stubs and sputter-coat with a thin layer of gold-palladium.

  • Imaging: Examine the samples in a scanning electron microscope.

This compound Entry and Signaling Pathway

Electron microscopy, in conjunction with biochemical assays, has revealed that this compound enters host cells through a combination of clathrin-mediated endocytosis and macropinocytosis in a pH-dependent manner.[5][6][7][8]

Diagram: this compound Entry Pathway

SPDV_Entry_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound Virion receptor Host Cell Receptor This compound->receptor Attachment clathrin_pit Clathrin-coated Pit receptor->clathrin_pit Clathrin-mediated Endocytosis macropinosome Macropinosome receptor->macropinosome Macropinocytosis endosome Early Endosome clathrin_pit->endosome macropinosome->endosome late_endosome Late Endosome endosome->late_endosome pH-dependent uncoating Viral Uncoating & Genome Release late_endosome->uncoating

Caption: this compound entry into host cells via endocytic pathways.

The process begins with the attachment of the this compound virion to specific receptors on the host cell surface. Following attachment, the virus is internalized through two main pathways: clathrin-mediated endocytosis, where the virus is enclosed in clathrin-coated pits that bud off to form vesicles, and macropinocytosis, a process of non-specific uptake of extracellular fluid and its contents in large vesicles.[5][6][8] Once inside the cell, the virus-containing vesicles mature into early and then late endosomes. The acidic environment of the late endosome is crucial for the subsequent uncoating of the virus and the release of its genetic material into the cytoplasm to initiate replication.[7][8]

Conclusion

Electron microscopy is a powerful and versatile tool for the detailed characterization of Singapore Grouper Iridovirus. The protocols and information provided herein offer a comprehensive guide for researchers to investigate the structural biology and cellular interactions of this compound. Such studies are fundamental for advancing our knowledge of iridovirus pathogenesis and for the rational design of control measures to combat the diseases they cause in aquaculture.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing RT-qPCR Primers for SPDV Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) primers for the detection of Shrimp Penaeus densovirus (SPDV).

Frequently Asked Questions (FAQs)

Q1: What are the initial steps in designing reliable RT-qPCR primers for this compound detection?

A1: The foundation of a successful RT-qPCR assay lies in the meticulous design of primers. Key considerations include:

  • Target Selection: Choose a conserved region within the this compound genome to minimize the impact of viral genetic variability on primer binding.

  • Primer Length: Aim for primers between 18 and 24 nucleotides in length.

  • GC Content: Maintain a GC content between 40% and 60%.

  • Melting Temperature (Tm): The Tm of forward and reverse primers should be similar, ideally within 1°C of each other, and typically between 58°C and 62°C.

  • Secondary Structures: Use primer design software to check for and avoid potential hairpins, self-dimers, and cross-dimers.

  • Amplicon Size: Design primers that produce a short amplicon, typically between 70 and 200 base pairs, for optimal amplification efficiency.[1]

Q2: I am getting no amplification signal in my positive control. What are the possible causes and solutions?

A2: Lack of amplification in a positive control is a critical issue that needs to be addressed. Here are the common culprits and how to troubleshoot them:

Possible CauseRecommended Solution
Poor RNA Quality Ensure RNA is not degraded by checking its integrity on a gel or using a bioanalyzer. Use high-quality RNA extraction kits and handle samples with care to prevent RNase contamination.
Inefficient Reverse Transcription (RT) Optimize the RT step. Ensure the correct amount of RNA is used and that the RT enzyme is active. Consider trying different RT primers (random hexamers, oligo(dT)s, or gene-specific primers).
Incorrect Primer Annealing Temperature Perform a temperature gradient qPCR to determine the optimal annealing temperature for your specific primer set.
Primer Degradation Primers should be stored correctly (in a buffered solution at -20°C) and subjected to minimal freeze-thaw cycles. If degradation is suspected, order new primers.
Errors in Reaction Setup Double-check all reagent concentrations and volumes. Ensure all components, including the template, were added to the reaction mix.

Q3: My RT-qPCR is showing non-specific amplification or primer-dimers. How can I resolve this?

A3: Non-specific amplification and primer-dimers can significantly impact the accuracy of your results. The following steps can help mitigate these issues:

  • Optimize Annealing Temperature: Increasing the annealing temperature can enhance the specificity of primer binding. A temperature gradient qPCR is the most effective way to identify the optimal temperature.

  • Adjust Primer Concentration: High primer concentrations can promote the formation of primer-dimers. Try reducing the concentration of your primers.

  • Redesign Primers: If optimization fails, the primers may be poorly designed. Re-designing primers to a different target region or with improved specificity is often the best solution.

  • Hot-Start Polymerase: Use a hot-start DNA polymerase to prevent non-specific amplification during the initial setup of the reaction.

Q4: I am observing high variability in my Ct values between technical replicates. What could be the reason?

A4: Inconsistent Ct values across technical replicates often point to issues with pipetting accuracy or reaction setup.

  • Pipetting Technique: Ensure you are using calibrated pipettes and proper pipetting techniques to minimize volume variations.

  • Reaction Mix Homogeneity: Thoroughly mix your master mix before aliquoting it into your reaction wells.

  • Template Concentration: Very low template concentrations can lead to stochastic effects and higher Ct value variability.

Q5: Can viral sequences integrated into the shrimp genome cause false-positive results for this compound?

A5: Yes, this is a known issue, particularly with the closely related Penaeus stylirostris densovirus (PstDV), also known as IHHNV. Endogenous viral elements (EVEs) or fragments of the viral genome can be integrated into the host shrimp's DNA.[2] This can lead to amplification in a qPCR assay even in the absence of an active viral infection, resulting in a false-positive signal. To mitigate this, it is crucial to:

  • Design primers that target regions of the viral genome that are less likely to be integrated.

  • Perform a DNase treatment step during RNA extraction to remove any contaminating genomic DNA.

  • Include a "no reverse transcriptase" (-RT) control in your experiments. Amplification in the -RT control indicates the presence of contaminating DNA.

Troubleshooting Guides

Guide 1: No Amplification or Weak Signal

This guide provides a systematic approach to troubleshooting failed or weak amplification in your this compound RT-qPCR.

Caption: Troubleshooting workflow for no or weak amplification.
Guide 2: Non-Specific Amplification or Primer-Dimers

Follow this guide to address issues with non-specific products or the presence of primer-dimers in your this compound RT-qPCR.

Caption: Workflow for troubleshooting non-specific amplification.

Experimental Protocols & Data

Protocol 1: SYBR Green RT-qPCR for PstDV (IHHNV) Detection

This protocol is for the detection of Penaeus stylirostris densovirus (PstDV), a virus closely related to this compound, and can serve as a starting point for this compound assay development.

Primer Sequences:

  • qIH-Fw: 5′-TAA-GGA-AGC-CGA-CGT-AAC-ATT-G-3′

  • qIH-Rv: 5′-CGC-ATT-TGT-TCC-ATG-AAT-CC-3′

RT-qPCR Reaction Mix:

Component Final Concentration
SYBR Green Master Mix (2X) 1X
qIH-Fw Primer 0.4 µM
qIH-Rv Primer 0.4 µM
Template cDNA Variable

| Nuclease-free water | To final volume |

Thermal Cycling Conditions:

  • Initial Denaturation: 95°C for 10 minutes

  • Cycling (40 cycles):

    • 95°C for 15 seconds

    • 60°C for 1 minute

  • Melt Curve Analysis: As per instrument instructions.

Quantitative Data Summary:

Parameter Value Reference
Limit of Detection (LOD) 81 viral copies per reaction [3]

| Amplicon Melting Temp (Tm) | 81.4 ± 0.044 °C |[3] |

Protocol 2: General Primer Validation Workflow

This workflow outlines the essential steps for validating newly designed primers for this compound detection.

Primer_Validation_Workflow cluster_0 In Silico Analysis cluster_1 Wet Lab Validation design Primer Design (Conserved Region) blast BLAST Specificity Check design->blast secondary_structure Secondary Structure Analysis blast->secondary_structure gradient Annealing Temperature Gradient PCR secondary_structure->gradient melt_curve Melt Curve Analysis gradient->melt_curve efficiency Standard Curve for Efficiency (90-110%) melt_curve->efficiency sensitivity Limit of Detection (LOD) efficiency->sensitivity

Caption: A two-stage workflow for primer validation.

This technical support center provides a foundational guide for optimizing RT-qPCR primers for this compound detection. For further assistance, it is recommended to consult the specific literature related to this compound genomics and diagnostics.

References

Troubleshooting low virus yield in SPDV cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide for Shrimp Pan-Deoxynuclease Virus (SPDV) is based on general principles of shrimp cell culture and virology due to the limited specific information available for a virus with this designation. The recommendations provided are adapted from protocols for other penaeid shrimp viruses and may require optimization for your specific experimental conditions.

Troubleshooting Guide: Low this compound Yield

This guide addresses common issues leading to low virus yield in this compound cell culture experiments. Each section presents a potential problem, its likely causes, and actionable solutions in a question-and-answer format.

My cells look unhealthy (low viability, poor attachment, slow growth) even before infection. What could be the problem?

Poor cell health is a primary reason for low virus production. Healthy, actively dividing cells are crucial for efficient viral replication.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Suboptimal Culture Medium Ensure you are using a medium specifically formulated or optimized for shrimp cells, such as a modified Leibovitz's L-15 or Grace's Insect Medium. The medium should have the correct osmolality (typically 720 ± 10 mOsm/kg) and pH (6.8–7.2) for shrimp cells.[1] Consider supplementing the medium with shrimp serum or extract.
Incorrect Temperature Maintain the optimal incubation temperature for your specific shrimp cell line, generally between 25°C and 28°C.[2]
Contamination Regularly check for signs of bacterial or fungal contamination. Use antibiotics and antimycotics in your culture medium and practice strict aseptic techniques.
Over-passaging of Cells Do not use cells that have been passaged too many times. High-passage number cells can have reduced viability and susceptibility to viral infection. It's best to use cells within a defined passage number range.
Cryopreservation Issues Ensure proper cryopreservation and thawing procedures are followed. Thaw cells rapidly in a 37°C water bath and remove the cryoprotectant (like DMSO) by gentle centrifugation and resuspension in fresh medium as soon as possible.

My cells seem healthy, but the virus titer is still low after infection. What should I check?

If your cells are healthy, the issue may lie with the infection protocol or the virus stock itself.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Suboptimal Multiplicity of Infection (MOI) The MOI (the ratio of infectious virus particles to cells) is critical. A low MOI may result in inefficient infection of the cell monolayer, while a very high MOI can lead to rapid cell death before significant virus replication and release can occur. Perform an MOI optimization experiment to determine the ideal ratio for your cell line and virus.[3]
Poor Quality Virus Stock The virus stock may have a low titer due to improper storage or multiple freeze-thaw cycles. Always aliquot your virus stock into single-use volumes to avoid repeated freezing and thawing.[4] Titer your virus stock regularly to ensure you are using a known concentration of infectious particles.
Incorrect Adsorption Time/Conditions Allow sufficient time for the virus to attach to and enter the cells. Typically, an adsorption period of 1-2 hours at the optimal temperature is recommended. Gently rock the culture vessel during this time to ensure even distribution of the inoculum.
Presence of Inhibitory Factors Residual detergents from glassware or plastics, or components in the serum of the culture medium, can inhibit viral infection. Ensure all labware is thoroughly rinsed. You can also try reducing the serum concentration in the medium during the virus adsorption and replication phases.

I'm observing a cytopathic effect (CPE), but the final virus yield is low. Why?

Observing CPE indicates that the virus is infecting and killing cells, but it doesn't always correlate with a high yield of infectious virus particles.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Harvesting at the Wrong Time The timing of virus harvest is crucial. Harvesting too early may not allow for sufficient virus replication and accumulation. Harvesting too late may result in the degradation of released virus particles due to cellular enzymes from lysed cells. Perform a time-course experiment to determine the optimal harvest time post-infection.
Inefficient Virus Release from Cells Some viruses are not efficiently released from the host cells. To maximize your yield, you can perform freeze-thaw cycles on the infected cell culture to lyse the cells and release intracellular virus particles. Follow this with a low-speed centrifugation to pellet cell debris.[4]
Virus Degradation Virus particles can be sensitive to temperature and pH changes. Harvest and process your virus on ice and store it at -80°C in a cryoprotectant-containing buffer if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best cell line to use for this compound propagation?

The choice of cell line is critical for successful virus cultivation. While specific information for this compound is limited, lymphoid (Oka) organ cell cultures from penaeid shrimp have been shown to be effective for the in vitro growth of several pathogenic shrimp viruses.[5][6]

Q2: How can I concentrate my low-titer virus stock?

Low-titer virus stocks can be concentrated using ultracentrifugation. The virus-containing supernatant is centrifuged at high speed to pellet the virus particles, which are then resuspended in a smaller volume of a suitable buffer.[4]

Q3: What is a TCID50 assay and how do I perform it?

The Tissue Culture Infectious Dose 50 (TCID50) assay is a method used to quantify the infectious titer of a virus.[7] It involves making serial dilutions of the virus stock and inoculating them onto a multi-well plate of susceptible cells. After an incubation period, the wells are scored for the presence or absence of a cytopathic effect (CPE). The TCID50 is the viral dilution that causes CPE in 50% of the inoculated wells.[8][9]

Q4: Can I use a plaque assay to titer this compound?

A plaque assay is another method for quantifying infectious virus particles and is suitable for viruses that cause localized cell death, resulting in clear zones (plaques) in a cell monolayer.[10] Whether a plaque assay is suitable for this compound would need to be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Optimal Multiplicity of Infection (MOI)
  • Cell Seeding: Seed shrimp cells in a 24-well plate at a density that will result in 70-80% confluency on the day of infection.[3]

  • Virus Dilution: Prepare serial dilutions of your this compound stock (e.g., from 10⁻¹ to 10⁻⁸) in serum-free culture medium.

  • Infection: Remove the growth medium from the cells and inoculate each well with a different virus dilution. Include a mock-infected control (medium only).

  • Adsorption: Incubate the plate for 1-2 hours at the optimal temperature, gently rocking every 15-20 minutes.

  • Incubation: After the adsorption period, remove the inoculum and add fresh culture medium (with reduced serum, e.g., 2%). Incubate the plate under optimal conditions.

  • Harvest and Titration: Harvest the supernatant from each well at a predetermined time point (e.g., 72 hours post-infection) and determine the virus titer for each MOI using a TCID50 assay.

  • Analysis: The optimal MOI is the one that yields the highest virus titer.

Protocol 2: TCID50 Assay for this compound Titration
  • Cell Seeding: Seed susceptible shrimp cells into a 96-well plate at a density that will result in a confluent monolayer the next day.

  • Serial Dilutions: Prepare 10-fold serial dilutions of the virus sample to be titered (from 10⁻¹ to 10⁻¹¹) in viral growth medium.

  • Infection: Remove the cell culture medium from the 96-well plate. Inoculate at least 8 replicate wells per dilution with 100 µL of each viral dilution. Include 8 wells with medium only as a negative control.

  • Incubation: Incubate the plate for 1-2 hours to allow for viral adsorption.

  • Add Medium: Add 100 µL of viral growth medium to all wells.

  • Observation: Incubate the plate under appropriate conditions and observe daily for the appearance of cytopathic effect (CPE).

  • Scoring: The endpoint is reached when the CPE in any dilution does not change for three consecutive days. Record the number of positive (showing CPE) and negative wells for each dilution.

  • Calculation: Calculate the TCID50/mL using the Reed-Muench or Spearman-Kärber method.[8]

Visualizations

Troubleshooting Workflow for Low this compound Yield

TroubleshootingWorkflow Start Start: Low Virus Yield CheckCellHealth Check Cell Health: - Viability - Morphology - Growth Rate Start->CheckCellHealth CellHealthOK Cell Health is Good? CheckCellHealth->CellHealthOK TroubleshootCells Troubleshoot Cell Culture: - Medium Optimization - Temperature Control - Contamination Check - Passage Number CellHealthOK->TroubleshootCells No CheckInfectionParams Check Infection Parameters: - MOI - Virus Stock Quality - Adsorption Conditions CellHealthOK->CheckInfectionParams Yes TroubleshootCells->CheckCellHealth InfectionParamsOK Infection Parameters Optimized? CheckInfectionParams->InfectionParamsOK OptimizeInfection Optimize Infection Protocol: - MOI Titration - Use Fresh Virus Stock - Adjust Adsorption Time InfectionParamsOK->OptimizeInfection No CheckHarvesting Check Harvesting & Processing: - Harvest Time - Cell Lysis (Freeze-Thaw) - Storage Conditions InfectionParamsOK->CheckHarvesting Yes OptimizeInfection->CheckInfectionParams HarvestingOK Harvesting Optimized? CheckHarvesting->HarvestingOK OptimizeHarvest Optimize Harvesting: - Time-Course Experiment - Implement Freeze-Thaw - Store at -80°C HarvestingOK->OptimizeHarvest No Success Successful Virus Production HarvestingOK->Success Yes OptimizeHarvest->CheckHarvesting

Caption: A workflow diagram for troubleshooting low virus yield.

Hypothetical this compound Replication Cycle

SPDV_Replication Virus This compound Virion Attachment 1. Attachment & Entry Virus->Attachment Uncoating 2. Uncoating Attachment->Uncoating ViralDNA Viral DNA Uncoating->ViralDNA Replication 3. DNA Replication ViralDNA->Replication Host Polymerase Transcription 4. Transcription ViralDNA->Transcription Assembly 6. Assembly ViralDNA->Assembly Nucleus Nucleus Replication->ViralDNA mRNA Viral mRNA Transcription->mRNA Translation 5. Translation mRNA->Translation Host Ribosomes Proteins Viral Proteins Translation->Proteins Proteins->Assembly NewVirion New Virions Assembly->NewVirion Release 7. Release (Lysis) NewVirion->Release

Caption: A simplified diagram of a hypothetical DNA virus replication cycle.

References

Technical Support Center: Optimizing Sandwich Plate ELISA for Reduced Non-specific Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding (NSB) in Sandwich Plate Double Hook (SPDH) or similar sandwich ELISA formats. High background signal due to NSB is a common issue that can compromise assay sensitivity and lead to inaccurate results. This guide offers systematic approaches to identify and mitigate the root causes of high background.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of a sandwich ELISA?

A1: Non-specific binding refers to the adherence of assay components, such as antibodies and the target analyte, to the microplate surface or to each other in a manner that is not dependent on the specific antigen-antibody recognition. This can lead to a high background signal, which obscures the true signal from the specific binding of the analyte, thereby reducing the assay's sensitivity and accuracy.[1][2][3][4][5]

Q2: What are the primary causes of high non-specific binding in a sandwich ELISA?

A2: The most common culprits for high NSB include:

  • Inadequate or ineffective blocking: The blocking buffer may not be optimal for the assay system, failing to saturate all unoccupied binding sites on the microplate.[1][2][3][4][5]

  • Suboptimal antibody concentrations: Excessively high concentrations of capture or detection antibodies can lead to their non-specific adsorption to the plate surface.

  • Insufficient washing: Inadequate removal of unbound reagents between steps is a major contributor to high background.[2][3][4][5]

  • Cross-reactivity: The detection antibody may be cross-reacting with the capture antibody or other proteins in the sample.[4]

  • Matrix effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the assay and contribute to non-specific binding.

  • Reagent contamination: Contamination of buffers or reagents with proteins or other substances can lead to unwanted binding.[2][4][5]

Q3: How can I determine the source of the high background in my ELISA?

A3: A systematic approach involving a series of control experiments can help pinpoint the source of high background. This typically involves running the assay with the omission of certain components. For a visual guide to this process, refer to the troubleshooting workflow diagram below.

Troubleshooting Guide: A Systematic Approach to Reducing High Background

High background can manifest in various ways, from a uniformly high signal across the plate to erratic and inconsistent readings. The following sections provide a structured approach to troubleshooting and resolving these issues.

Problem: Uniformly High Background Signal

A consistently high signal across all wells, including the negative controls, often points to a systemic issue with one of the assay's core components or steps.

Potential Cause 1: Ineffective Blocking

The blocking step is critical for preventing the non-specific adsorption of proteins to the microplate surface.

  • Solution:

    • Optimize Blocking Buffer Composition: There is no universal blocking buffer; the ideal choice depends on the specific assay components. It is recommended to empirically test a panel of blocking agents to identify the one that provides the best signal-to-noise ratio.

    • Increase Blocking Incubation Time and Temperature: Extending the blocking incubation period (e.g., to 2 hours at room temperature or overnight at 4°C) can improve blocking efficiency.

    • Ensure Complete Coverage: Use a sufficient volume of blocking buffer to completely cover the well surface (e.g., 300-400 µL for a 96-well plate).[6]

Potential Cause 2: Suboptimal Antibody Concentrations

Using capture or detection antibodies at concentrations that are too high can lead to their non-specific binding to the plate.

  • Solution:

    • Perform a Checkerboard Titration: This is the most effective method to determine the optimal concentrations of both the capture and detection antibodies simultaneously. The goal is to find the combination that yields the highest signal-to-noise ratio.

Potential Cause 3: Insufficient Washing

Inadequate washing between assay steps fails to remove unbound reagents, which is a primary cause of high background.

  • Solution:

    • Increase the Number of Wash Cycles: Increasing the number of washes from the standard 3-5 cycles to 6 or more can significantly reduce background.

    • Increase Wash Volume: Ensure that the volume of wash buffer is sufficient to completely fill the wells (e.g., 300-400 µL for a 96-well plate).[6]

    • Introduce a Soaking Step: Allowing the wash buffer to soak in the wells for 30-60 seconds during each wash cycle can enhance the removal of non-specifically bound molecules.[4]

    • Ensure Complete Aspiration: After the final wash, invert the plate and tap it firmly on a clean, absorbent paper towel to remove any residual wash buffer.

Data Presentation: Impact of Different Assay Parameters on Signal-to-Noise Ratio

The following tables provide illustrative data on how optimizing various parameters can improve the signal-to-noise (S/N) ratio in a sandwich ELISA. Note: This data is for illustrative purposes and actual results may vary depending on the specific assay system.

Table 1: Comparison of Different Blocking Agents

Blocking AgentConcentrationSignal (OD)Background (OD)Signal-to-Noise (S/N) Ratio
1% BSA in PBS-T1% (w/v)1.850.257.4
5% Non-Fat Dry Milk in PBS-T5% (w/v)1.920.1810.7
1% Casein in TBS-T1% (w/v)2.100.1514.0
Commercial Protein-Free BlockerAs directed2.050.1020.5

Table 2: Effect of Detection Antibody Concentration on Non-Specific Binding

Detection Antibody Conc. (µg/mL)Signal (OD)Background (OD)Signal-to-Noise (S/N) Ratio
2.02.300.554.2
1.02.150.2010.8
0.51.900.1215.8
0.251.500.0818.8

Table 3: Impact of the Number of Wash Cycles on Background Signal

Number of Wash CyclesSignal (OD)Background (OD)Signal-to-Noise (S/N) Ratio
32.050.454.6
42.020.258.1
52.000.1513.3
61.980.1019.8

Experimental Protocols

Protocol 1: Optimizing the Blocking Buffer

  • Plate Coating: Coat a 96-well microplate with the capture antibody at its optimal concentration and incubate as per your standard protocol.

  • Washing: Wash the plate three times with 300 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Prepare a panel of different blocking buffers (see Table 1 for examples). Add 300 µL of each blocking buffer to a set of wells (at least in duplicate). Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plate as described in step 2.

  • Analyte and Detection: Proceed with the addition of a known high concentration of your analyte (for signal wells) and a zero-analyte control (for background wells), followed by the detection antibody and substrate addition according to your standard protocol.

  • Data Analysis: Calculate the average signal and background for each blocking buffer. Determine the signal-to-noise ratio (S/N = Signal OD / Background OD). The blocking buffer that provides the highest S/N ratio is the optimal choice for your assay.[7]

Protocol 2: Checkerboard Titration for Antibody Optimization

  • Plate Coating: Coat a 96-well microplate with serial dilutions of the capture antibody across the columns (e.g., from 10 µg/mL to 0.1 µg/mL). Incubate and wash as per your standard protocol.

  • Blocking: Block the plate with your optimized blocking buffer.

  • Analyte Addition: Add a constant, mid-range concentration of your analyte to all wells.

  • Detection Antibody Addition: Add serial dilutions of the detection antibody down the rows (e.g., from 2 µg/mL to 0.03 µg/mL).

  • Substrate Addition and Reading: Add the substrate and measure the absorbance.

  • Data Analysis: Create a grid of the OD values. The combination of capture and detection antibody concentrations that gives the highest signal with the lowest background is the optimal condition.

Visualizing Workflows and Logical Relationships

Diagram 1: General Sandwich ELISA Workflow

ELISA_Workflow Start Start Coat Coat Plate with Capture Antibody Start->Coat Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 Sample Add Sample (Analyte) Wash2->Sample Wash3 Wash Sample->Wash3 Detect Add Detection Antibody Wash3->Detect Wash4 Wash Detect->Wash4 Enzyme Add Enzyme-Conjugate Wash4->Enzyme Wash5 Wash Enzyme->Wash5 Substrate Add Substrate Wash5->Substrate Read Read Plate Substrate->Read End End Read->End

Caption: A flowchart illustrating the sequential steps of a typical sandwich ELISA protocol.

Diagram 2: Troubleshooting High Background in ELISA

High_Background_Troubleshooting Start High Background Observed Check_Controls Review Controls: - Blank (no sample) - Negative Control Start->Check_Controls Cause_Blocking Ineffective Blocking? Check_Controls->Cause_Blocking Cause_Washing Insufficient Washing? Check_Controls->Cause_Washing Cause_Antibody Antibody Concentration Too High? Check_Controls->Cause_Antibody Cause_Other Other Causes? (Contamination, Cross-reactivity) Check_Controls->Cause_Other Sol_Blocking Optimize Blocking: - Test different blockers - Increase incubation time/temp Cause_Blocking->Sol_Blocking Yes Sol_Washing Optimize Washing: - Increase wash cycles - Increase wash volume - Add soak step Cause_Washing->Sol_Washing Yes Sol_Antibody Optimize Antibody Conc.: - Perform checkerboard titration Cause_Antibody->Sol_Antibody Yes Sol_Other Investigate Other Causes: - Use fresh reagents - Check antibody specificity Cause_Other->Sol_Other Yes

Caption: A logical diagram for troubleshooting the common causes of high background in an ELISA.

References

Technical Support Center: Enhancing RNA Extraction from SPDV-Infected Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving and troubleshooting RNA extraction from tissues infected with Salmon Pancreas Disease Virus (SPDV).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during RNA extraction from this compound-infected salmonid tissues such as pancreas, heart, and muscle.

Q1: I have low RNA yield from my this compound-infected tissue. What are the possible causes and solutions?

A1: Low RNA yield is a frequent challenge. Here are the primary causes and how to address them:

  • Incomplete Homogenization: Fish tissues, particularly muscle, can be fibrous and difficult to disrupt.[1] Incomplete lysis will trap RNA within the tissue matrix, significantly reducing your yield.

    • Solution: Ensure thorough and rapid homogenization. For tough tissues, cryo-homogenization (grinding the tissue to a powder in liquid nitrogen) is highly effective before adding lysis buffer.[1] Alternatively, use mechanical bead beating systems for complete disruption. For TRIzol-based methods, ensure the tissue volume does not exceed 10% of the TRIzol reagent volume.

  • Insufficient Lysis Reagent: Using too little lysis buffer for the amount of starting tissue can lead to incomplete cell lysis and RNase inactivation.

    • Solution: Adhere to the recommended tissue-to-lysis buffer ratios. For samples with high viscosity after homogenization, consider diluting the lysate to improve efficiency.

  • Incorrect Starting Material Amount: Overloading a spin column with too much tissue lysate can clog the membrane and reduce binding efficiency.

    • Solution: Use the recommended amount of starting material for your chosen kit (e.g., ≤ 30 mg for the RNeasy Plus Mini Kit).[2][3][4] If you have a large sample, process it in multiple smaller batches.

  • Poor Sample Quality: RNA is highly susceptible to degradation by endogenous RNases released after tissue collection.

    • Solution: Process fresh tissues immediately after harvesting. If immediate processing is not possible, snap-freeze the samples in liquid nitrogen and store them at -80°C, or use an RNA stabilization reagent like RNAlater™.[5]

Q2: My RNA has a low A260/280 ratio. What does this indicate and how can I fix it?

A2: A low A260/280 ratio (ideally ~2.0 for pure RNA) suggests contamination with proteins or phenol (B47542).[6][7]

  • Cause: This often occurs during TRIzol-based extractions if the aqueous phase is contaminated with the interphase or the organic phenol phase.

    • Solution: When separating the phases after chloroform (B151607) addition, carefully aspirate the upper aqueous phase without disturbing the white interphase.[8] Leave a small amount of the aqueous phase behind to ensure purity.

  • Cause: Incomplete cell lysis can also lead to protein carryover.

    • Solution: Ensure complete homogenization and consider a proteinase K digestion step, which is included in many commercial kits.

Q3: My RNA has a low A260/230 ratio. What is the problem?

A3: A low A260/230 ratio (ideally between 2.0-2.2) points to contamination with residual reagents from the extraction process.[6][7]

  • Cause: Contaminants can include guanidine (B92328) thiocyanate (B1210189) (from lysis buffer) or ethanol (B145695) (from wash buffers).[6] These contaminants can inhibit downstream enzymatic reactions like reverse transcription and PCR.

    • Solution (Column-based kits): Include an additional wash step with the recommended wash buffer. After the final wash, perform an extra centrifugation step ("dry spin") for 1-2 minutes to ensure all residual ethanol is removed before elution.[9]

    • Solution (TRIzol-based methods): After precipitating the RNA with isopropanol (B130326), ensure the RNA pellet is washed thoroughly with 75% ethanol.[8] Briefly air-dry the pellet, but do not over-dry, as this can make it difficult to resuspend.

Q4: My RNA appears degraded (low RIN value or smearing on a gel). How can I prevent this?

A4: RNA degradation is primarily caused by RNase activity. The RNA Integrity Number (RIN) is a key metric, with values >8 generally considered good for downstream applications like RNA-seq.[10][11]

  • Cause: RNase contamination from handling, equipment, or the tissue itself. Tissues like the spleen and pancreas have high levels of endogenous RNases.[1][10]

    • Solution: Maintain a strict RNase-free environment. Use certified RNase-free tubes and pipette tips, wear gloves at all times, and use RNase decontamination solutions on your workspace and equipment.

  • Cause: Improper sample handling and storage.

    • Solution: Minimize the time between tissue collection and processing.[5] Snap-freezing in liquid nitrogen is crucial.[12] Avoid repeated freeze-thaw cycles of your tissue samples.[10]

  • Cause: Overly aggressive homogenization can generate heat, which can lead to RNA degradation.

    • Solution: Homogenize samples in short bursts, allowing them to cool on ice in between.[5][9]

Data Presentation: Comparison of RNA Extraction Methods

The choice of extraction method can significantly impact the yield and quality of RNA from salmonid tissues. Below is a summary of expected outcomes based on different methods.

MethodTissue TypeExpected RNA Yield (µg per 20mg tissue)A260/280 RatioA260/230 RatioRNA Integrity Number (RIN)Key AdvantagesKey Disadvantages
TRIzol Reagent Spleen, KidneyHigh (>20 µg)1.8 - 2.1Variable, can be low if not washed properly8.0 - 9.5High yield, cost-effective for large numbers of samples.Requires handling of hazardous organic solvents, risk of phenol contamination.
Silica Column-based Kit (e.g., RNeasy Plus) Heart, MuscleModerate (5-15 µg)1.9 - 2.1> 2.09.0 - 10High purity, effective gDNA removal, standardized protocol.[4]Lower yield for some tissues, higher cost per sample.
Automated Magnetic Bead-based Spleen, KidneyHigh (>20 µg)[13]1.9 - 2.1> 2.0> 9.0[13]High-throughput, reproducible, high purity.Requires specific instrumentation, higher initial investment.

Note: Values are synthesized from typical results for fish tissues and may vary depending on the specific experimental conditions, tissue quality, and infection status.

Experimental Protocols

Below are detailed methodologies for two common RNA extraction techniques.

Protocol 1: TRIzol-based RNA Extraction from Salmonid Tissue

This protocol is adapted for tissues like spleen, kidney, or heart.

  • Homogenization:

    • Weigh 50-100 mg of frozen tissue and place it in a suitable tube for homogenization.

    • Add 1 mL of TRIzol Reagent.

    • Immediately homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol Reagent.[8][14]

    • Cap the tube securely and shake vigorously by hand for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.[8] The mixture will separate into a lower red phenol-chloroform phase, a white interphase, and a colorless upper aqueous phase.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new RNase-free tube.

    • Add 0.5 mL of 100% isopropanol per 1 mL of TRIzol Reagent used.

    • Mix by inverting the tube and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol (diluted with RNase-free water).

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Discard the ethanol wash. Repeat this wash step once more.

  • Resuspension:

    • Briefly air-dry the pellet for 5-10 minutes. Do not let the pellet dry completely.

    • Resuspend the RNA in 30-50 µL of RNase-free water by pipetting up and down.

    • Incubate at 55-60°C for 10 minutes to aid dissolution.

    • Store the RNA at -80°C.

Protocol 2: RNeasy Plus Mini Kit (Column-based) Extraction

This protocol is suitable for up to 30 mg of tissue.

  • Homogenization and Lysis:

    • Weigh ≤ 30 mg of tissue and place it in a tube suitable for homogenization.

    • Add 600 µL of Buffer RLT Plus (containing β-mercaptoethanol).

    • Disrupt the tissue and homogenize the lysate using a mechanical homogenizer.

    • Centrifuge the lysate for 3 minutes at maximum speed to pellet debris.

  • Genomic DNA Elimination:

    • Transfer the supernatant of the lysate to a gDNA Eliminator spin column placed in a 2 mL collection tube.

    • Centrifuge for 30 seconds at ≥8000 x g (≥10,000 rpm).

    • Discard the column and save the flow-through.

  • RNA Binding:

    • Add 1 volume (usually 600 µL) of 70% ethanol to the flow-through and mix well by pipetting.

    • Transfer up to 700 µL of the sample to an RNeasy spin column placed in a 2 mL collection tube.

    • Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through. Repeat until all the sample has been loaded.

  • Washing:

    • Add 700 µL of Buffer RW1 to the RNeasy spin column. Centrifuge for 15 seconds at ≥8000 x g and discard the flow-through.

    • Add 500 µL of Buffer RPE to the column. Centrifuge for 15 seconds at ≥8000 x g and discard the flow-through.

    • Add another 500 µL of Buffer RPE to the column. Centrifuge for 2 minutes at ≥8000 x g to dry the membrane.

  • Elution:

    • Place the RNeasy spin column in a new 1.5 mL collection tube.

    • Add 30–50 µL of RNase-free water directly to the center of the spin column membrane.

    • Centrifuge for 1 minute at ≥8000 x g to elute the RNA.

    • Store the RNA at -80°C.

Visualizations

Experimental Workflow for RNA Extraction and Quality Control

RNA_Extraction_Workflow cluster_collection Sample Collection & Storage cluster_extraction RNA Extraction cluster_qc Quality Control Tissue_Collection Tissue Collection (Pancreas, Heart, etc.) Stabilization Stabilization Tissue_Collection->Stabilization Immediate Storage Storage at -80°C Stabilization->Storage RNAlater or Liquid N2 Homogenization Homogenization in Lysis Buffer Storage->Homogenization Purification RNA Purification (Phenol-Chloroform or Column) Homogenization->Purification Elution Elution in RNase-free Water Purification->Elution Quantification Quantification (e.g., NanoDrop) Elution->Quantification Purity Purity Check (A260/280, A260/230) Quantification->Purity Integrity Integrity Check (e.g., Bioanalyzer - RIN) Purity->Integrity Downstream Downstream Applications (RT-qPCR, RNA-seq) Integrity->Downstream

Caption: General workflow from tissue collection to downstream applications.

This compound Infection and Innate Immune Signaling

This compound, like other alphaviruses, triggers the host's innate immune system. Successful RNA extraction is critical for studying the transcriptional regulation of these pathways.

SPDV_Innate_Immunity cluster_virus This compound Infection cluster_cell Host Cell cluster_receptors Pattern Recognition Receptors cluster_response Antiviral Response This compound Salmon Pancreas Disease Virus (this compound) TLR Toll-like Receptors (TLRs) This compound->TLR Viral PAMPs RLR RIG-I-like Receptors (RLRs) This compound->RLR Viral RNA Inflammation Pro-inflammatory Cytokines TLR->Inflammation Interferons Type I Interferons (IFNs) RLR->Interferons NLR NOD-like Receptors (NLRs) NLR->Inflammation ISGs Interferon-Stimulated Genes (ISGs) Interferons->ISGs Induction

Caption: Innate immune pathways activated by this compound infection.

References

Technical Support Center: Overcoming Challenges in SPDV Gene Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SPDV gene sequencing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the sequencing of the this compound (Sequencing Problematic DNA Variant) gene. The this compound gene is known to present several challenges in sequencing, primarily due to its high GC content and a significant tandem repeat region. This guide will help you navigate these complexities and achieve high-quality sequencing results.

Frequently Asked Questions (FAQs)

Q1: What makes the this compound gene difficult to sequence?

The primary challenges in sequencing the this compound gene are its high GC content, which can exceed 65% in certain regions, and a variable number tandem repeat (VNTR) sequence in exon 3. High GC content can lead to poor amplification and secondary structure formation, while tandem repeats can cause polymerase slippage and result in ambiguous base calls.[1][2]

Q2: I am getting no or very low yield after PCR amplification of the this compound gene. What could be the cause?

Low or no PCR product is a common issue when amplifying GC-rich templates like the this compound gene. Several factors could be contributing to this problem:

  • Inefficient denaturation: The high GC content of this compound requires higher denaturation temperatures to separate the DNA strands.

  • Suboptimal primer design: Primers may have a low melting temperature (Tm) or form secondary structures.

  • Inappropriate polymerase: Not all DNA polymerases are suitable for GC-rich templates.

  • Presence of PCR inhibitors: Contaminants from the DNA extraction process can inhibit the PCR reaction.[3][4][5]

Q3: My Sanger sequencing results for the this compound gene show "ski-slope" data, with good quality at the beginning and then a rapid decline. What is the problem?

This "ski-slope" pattern, or early signal loss, is often due to issues with the sequencing reaction chemistry or the template itself.[6] For the this compound gene, this can be caused by:

  • Secondary structures: The high GC content can cause the template to form stable secondary structures (e-g., hairpins) that block the polymerase.[1][3]

  • Incorrect template-to-primer ratio: An improper amount of DNA template can lead to the rapid depletion of sequencing reagents.[6]

  • Poor quality template DNA: Degraded or contaminated DNA can lead to premature termination of the sequencing reaction.[3]

Q4: The electropherogram for my this compound gene sequence has a lot of background noise and weak signals. How can I troubleshoot this?

Noisy data with weak signals can stem from several sources:

  • Insufficient template DNA or primer: Too little starting material will result in a weak signal.[3][6]

  • Contaminants: Salts, ethanol, or other remnants from DNA purification can inhibit the sequencing reaction.[1][6]

  • Degraded primer or template: Over time, primers and DNA templates can degrade, leading to poor sequencing results.[6]

  • Suboptimal annealing temperature: An annealing temperature that is too low can lead to non-specific primer binding and a noisy signal.

Q5: I am observing multiple peaks in my sequencing data for the this compound gene, suggesting a mixed template. What should I do?

Multiple peaks starting from the beginning of the sequence trace usually indicate the presence of more than one DNA template.[3] This can happen if:

  • There was contamination in the initial PCR reaction.

  • Non-specific PCR products were generated along with the target this compound amplicon. It is crucial to verify the purity of your PCR product on an agarose (B213101) gel before sequencing.[7]

  • Residual primers from the PCR amplification are present in the sequencing reaction.[6]

Q6: How can I avoid the formation of chimeric sequences when sequencing the this compound gene?

Chimeric sequences are artifacts of PCR where an incomplete extension product from one cycle acts as a primer on a different template in a subsequent cycle.[8] This can be a particular issue with highly similar repeat regions, such as the tandem repeats in the this compound gene. To minimize chimeras:

  • Optimize PCR conditions: Use a high-fidelity polymerase and the minimum number of PCR cycles necessary to obtain sufficient product.[4]

  • Use longer extension times: This ensures that the polymerase has enough time to completely extend the amplicons.

  • Design primers outside of repeat regions: Whenever possible, design primers in unique sequences flanking the tandem repeats.

Troubleshooting Guides

Problem 1: Low or No PCR Yield

This guide provides a systematic approach to troubleshooting poor amplification of the this compound gene.

Troubleshooting Workflow for Low PCR Yield

Low_PCR_Yield start Start: Low/No PCR Product check_dna 1. Verify DNA Template - Quality (A260/280, A260/230) - Quantity (Qubit/NanoDrop) start->check_dna dna_ok DNA OK check_dna->dna_ok Pass dna_bad DNA Poor Quality/ Incorrect Quantity check_dna->dna_bad Fail check_primers 2. Evaluate Primers - Check for secondary structures - Verify Tm (aim for 60-65°C) dna_ok->check_primers repurify Re-purify or re-quantify DNA dna_bad->repurify repurify->check_dna primers_ok Primers OK check_primers->primers_ok Pass primers_bad Primers Suboptimal check_primers->primers_bad Fail optimize_pcr 3. Optimize PCR Conditions - Increase denaturation temp (98°C) - Use GC-rich polymerase - Add DMSO or betaine primers_ok->optimize_pcr redesign_primers Redesign primers primers_bad->redesign_primers redesign_primers->check_primers pcr_ok PCR Successful optimize_pcr->pcr_ok

Caption: A step-by-step workflow for troubleshooting low PCR yield.

Quantitative Data Summary for PCR Optimization

ParameterStandard ConditionRecommended for this compound GeneRationale
Denaturation Temperature 94-95°C98°C for 30 secEnsures complete denaturation of the GC-rich template.
Annealing Temperature 5°C below primer TmUse a temperature gradient PCR to determine the optimal temperature.Optimizes primer binding specificity.
Extension Time 1 min/kb1.5-2 min/kbAllows sufficient time for the polymerase to read through GC-rich and repetitive regions.
DNA Polymerase Standard Taq PolymeraseHigh-fidelity polymerase designed for GC-rich templates.Improves processivity and reduces errors in difficult regions.
Additives None5-10% DMSO or 1-2 M BetaineHelps to reduce secondary structures in the DNA template.
Primer Concentration 0.1-0.5 µM0.3-0.5 µMMay need to be optimized to reduce primer-dimer formation.[5]
Magnesium Concentration 1.5-2.0 mM2.0-3.0 mMHigher concentrations can sometimes improve yield for GC-rich templates, but requires optimization.[5]
Problem 2: Poor Quality Sequencing Data

This guide addresses common issues observed in the sequencing data of the this compound gene.

Troubleshooting Workflow for Poor Sequencing Data

Poor_Data_Workflow start Start: Poor Quality Data check_pcr 1. Verify PCR Product - Single, strong band on gel? - Purified correctly? start->check_pcr pcr_ok PCR Product OK check_pcr->pcr_ok Pass pcr_bad Multiple Bands or Improper Purification check_pcr->pcr_bad Fail check_template_conc 2. Check Template & Primer Concentration for Sequencing pcr_ok->check_template_conc repurify_pcr Gel purify PCR product or re-optimize PCR pcr_bad->repurify_pcr repurify_pcr->check_pcr conc_ok Concentrations OK check_template_conc->conc_ok Pass conc_bad Incorrect Concentrations check_template_conc->conc_bad Fail check_secondary_structure 3. Address Secondary Structure - Use a sequencing chemistry for GC-rich templates conc_ok->check_secondary_structure adjust_conc Adjust concentrations based on sequencing facility guidelines conc_bad->adjust_conc adjust_conc->check_template_conc data_ok High Quality Data check_secondary_structure->data_ok

Caption: A logical workflow for troubleshooting poor quality sequencing data.

Quantitative Data Summary for Sanger Sequencing Input

Sample TypeLength (bp)Recommended ConcentrationRecommended Volume
Purified PCR Product200 - 50010 - 20 ng/µL15 µL
Purified PCR Product500 - 100020 - 40 ng/µL15 µL
Purified PCR Product> 100040 - 60 ng/µL15 µL
Plasmid3000 - 7000100 - 200 ng/µL15 µL
Sequencing Primer 5 - 10 µM2 µL

Note: These are general guidelines. Always refer to the specific requirements of your sequencing facility.

Experimental Protocols

Protocol 1: PCR Amplification of the GC-Rich this compound Gene

1. Primer Design:

  • Design primers with a Tm between 60-65°C.

  • Aim for a GC content of 40-60%.[5]

  • Avoid primers that can form strong secondary structures or primer-dimers. Use online tools to check for this.[2]

  • If possible, primers should be located in regions of lower GC content flanking the area of interest.

2. PCR Reaction Setup:

ComponentVolume (for 25 µL reaction)Final Concentration
5X GC Buffer5 µL1X
dNTPs (10 mM each)0.5 µL200 µM
Forward Primer (10 µM)1 µL0.4 µM
Reverse Primer (10 µM)1 µL0.4 µM
Template DNA (10-50 ng/µL)1 µL10-50 ng
DMSO (optional)1.25 µL5%
High-Fidelity GC-Rich Polymerase0.25 µLAs per manufacturer
Nuclease-Free Waterto 25 µL

3. Thermal Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation98°C3 minutes1
Denaturation98°C30 seconds\multirow{3}{*}{30-35}
Annealing60-65°C30 seconds
Extension72°C1.5 minutes/kb
Final Extension72°C10 minutes1
Hold4°C

4. Post-PCR Analysis:

  • Run 5 µL of the PCR product on a 1% agarose gel to confirm the presence of a single band of the correct size.

  • Purify the remaining PCR product using a column-based purification kit or enzymatic cleanup.

Protocol 2: Cycle Sequencing of Purified this compound PCR Product

This protocol assumes a purified PCR product and the use of a standard Sanger sequencing kit (e.g., BigDye™ Terminator).

1. Sequencing Reaction Setup:

ComponentVolume (for 10 µL reaction)
Sequencing Ready Reaction Mix2 µL
5X Sequencing Buffer2 µL
Purified PCR Product (see table above)1-5 µL
Sequencing Primer (3.2 µM)1 µL
Nuclease-Free Waterto 10 µL

2. Cycle Sequencing Thermal Cycling:

StepTemperatureTimeCycles
Initial Denaturation96°C1 minute1
Denaturation96°C10 seconds\multirow{3}{*}{25-30}
Annealing50°C5 seconds
Extension60°C4 minutes
Hold4°C

3. Post-Sequencing Cleanup:

  • Remove unincorporated dye terminators using ethanol/EDTA precipitation or a column-based purification method.

4. Capillary Electrophoresis:

  • Resuspend the purified sequencing product in highly deionized formamide.

  • Denature at 95°C for 5 minutes and immediately place on ice.

  • Load the sample onto a capillary electrophoresis instrument.

Signaling Pathways and Workflows

Logical Relationship of Factors Affecting Sequencing Success

Sequencing_Factors cluster_pre Pre-Sequencing cluster_seq Sequencing cluster_post Post-Sequencing dna_quality DNA Quality (Purity, Integrity) pcr_optimization PCR Optimization (Enzyme, Buffers, Temp) dna_quality->pcr_optimization primer_design Primer Design (Tm, GC%, Specificity) primer_design->pcr_optimization sequencing_chem Sequencing Chemistry (e.g., BigDye) pcr_optimization->sequencing_chem capillary_electrophoresis Capillary Electrophoresis sequencing_chem->capillary_electrophoresis data_analysis Data Analysis (Base Calling, QC) capillary_electrophoresis->data_analysis successful_sequence Successful Sequence data_analysis->successful_sequence

Caption: Key stages and dependencies for successful gene sequencing.

References

Technical Support Center: Swinepox Virus (SPDV) Serological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding cross-reactivity and other common issues encountered during serological testing for Swinepox virus (SPDV).

Frequently Asked Questions (FAQs)

Q1: How specific are this compound serological tests?

Serological tests for Swinepox virus (this compound) can vary in their specificity depending on the assay format. Virus Neutralization Tests (VNT) are generally considered highly specific. Research indicates that this compound is antigenically distinct from other poxviruses such as vaccinia, cowpox, and fowlpox viruses, with antibodies showing no cross-reaction in precipitation or cross-neutralization tests. However, less specific assays, like indirect ELISAs, may exhibit lower specificity.

Q2: What is the primary cause of false-positive results in an this compound ELISA?

A key reason for false-positive results in serological assays is the cross-reactivity of antibodies with related or unrelated antigens. While this compound is considered antigenically distinct from many other poxviruses, non-specific binding in ELISA formats can still occur. In one study developing an indirect ELISA for this compound, a specificity of 66.67% was reported when compared to the more specific Virus Neutralization Test, indicating a potential for false positives. Other general causes for false positives in swine serology can include the presence of interfering substances in the sample or non-specific binding of detection reagents. For instance, in assays for other swine viruses like PRRSV, proteins in the blood have been implicated in false-positive reactions.

Q3: Can vaccination interfere with this compound serological testing?

Currently, there are no commercially available vaccines for Swinepox virus. Therefore, interference from vaccine-induced antibodies is not a concern in routine diagnostics.

Q4: Which is the recommended confirmatory test for a positive this compound ELISA result?

The Virus Neutralization Test (VNT) is considered the gold standard for serological confirmation of this compound infection due to its high specificity. A VNT can help differentiate true positive results from false positives obtained through screening ELISAs.

Troubleshooting Guides

Issue 1: High Background Signal in this compound ELISA

A high background signal can mask true results and lead to inaccurate interpretations.

Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5). Ensure wells are completely filled with wash buffer and allow for a short soak time (30 seconds) before aspirating.
Inadequate Blocking Increase the concentration of the blocking agent (e.g., 1% to 3% BSA or non-fat dry milk) or extend the blocking incubation time (e.g., to 2 hours at room temperature).
Cross-Reactivity of Reagents Ensure secondary antibodies are specific to the primary antibody's species and isotype. Consider using pre-adsorbed secondary antibodies.
Contamination of Reagents Use fresh, sterile buffers and substrate solutions. Ensure that pipette tips are not reused between different reagents or samples.
High Incubation Temperature Perform incubations at the temperature specified in the protocol. Avoid placing plates near heat sources.
Issue 2: Unexpected Positive or Equivocal Results

An unexpected positive result, especially in a herd with no clinical signs, requires further investigation.

Troubleshooting Workflow for Unexpected Positive this compound ELISA Result

G Start Unexpected Positive This compound ELISA Result Check_Controls Review Assay Controls (Positive & Negative) Start->Check_Controls Invalid_Assay Assay Invalid Repeat ELISA Check_Controls->Invalid_Assay Controls Failed Re_Test Re-test the Same Sample in Duplicate Check_Controls->Re_Test Controls Passed Consistent_Positive Result is Consistently Positive Re_Test->Consistent_Positive Inconsistent_Result Inconsistent Results (Positive/Negative) Consistent_Positive->Inconsistent_Result No Confirmatory_Test Perform Confirmatory Test (e.g., Virus Neutralization Test) Consistent_Positive->Confirmatory_Test Yes Further_Investigation Investigate for Assay Variability (Pipetting, Washing, etc.) Inconsistent_Result->Further_Investigation VNT_Positive VNT Positive: True Positive Confirmatory_Test->VNT_Positive VNT_Negative VNT Negative: Initial Result was a False Positive Confirmatory_Test->VNT_Negative

Caption: Logical workflow for troubleshooting an unexpected positive this compound ELISA result.

Data on this compound Serological Assay Performance

The performance of serological assays can vary. Below is a summary of reported data for an in-house developed indirect ELISA for this compound antibody detection.

Assay Type Reference Test Sensitivity Specificity Accuracy
Indirect ELISAVirus Neutralization Test (VNT)100%66.67%88.8%

Key Experimental Protocols

Protocol 1: Indirect ELISA for this compound Antibody Detection

This protocol is based on a published method for the detection of anti-SPDV antibodies in swine serum.

Workflow for Indirect ELISA

G cluster_0 Plate Preparation cluster_1 Sample & Antibody Incubation cluster_2 Detection Coat 1. Coat Plate: Add 100 µl/well of this compound antigen. Incubate overnight at 4°C. Wash1 2. Wash Plate: 3 times with PBST. Coat->Wash1 Block 3. Block Plate: Add 200 µl/well of blocking buffer. Incubate for 1h at 37°C. Wash1->Block Add_Sample 4. Add Samples: Add 100 µl/well of diluted serum samples and controls. Incubate for 1h at 37°C. Block->Add_Sample Wash2 5. Wash Plate: 3 times with PBST. Add_Sample->Wash2 Add_Conjugate 6. Add Conjugate: Add 100 µl/well of HRP-conjugated secondary antibody. Incubate for 1h at 37°C. Wash2->Add_Conjugate Wash3 7. Wash Plate: 3 times with PBST. Add_Conjugate->Wash3 Add_Substrate 8. Add Substrate: Add 100 µl/well of TMB substrate. Incubate for 10-15 min in the dark. Wash3->Add_Substrate Stop_Reaction 9. Stop Reaction: Add 50 µl/well of stop solution. Add_Substrate->Stop_Reaction Read_Plate 10. Read Plate: Measure absorbance at 450 nm. Stop_Reaction->Read_Plate

Caption: Step-by-step workflow for an indirect ELISA for this compound antibody detection.

Methodology:

  • Antigen Coating: Dilute purified this compound antigen in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL of the diluted antigen to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well. Incubate for 1 hour at 37°C.

  • Sample Incubation: Wash the plate as described in step 2. Add 100 µL of serum samples, diluted in blocking buffer (e.g., 1:100), to the wells. Include known positive and negative control sera. Incubate for 1 hour at 37°C.

  • Conjugate Incubation: Wash the plate as described in step 2. Add 100 µL of a suitable horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-swine IgG) diluted in blocking buffer. Incubate for 1 hour at 37°C.

  • Detection: Wash the plate as described in step 2. Add 100 µL of a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark at room temperature for 10-15 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.

  • Reading: Read the optical density (OD) at 450 nm using a microplate reader.

Protocol 2: Virus Neutralization Test (VNT) for this compound

The VNT is a functional assay that measures the ability of serum antibodies to neutralize the infectivity of a virus. This is a generalized protocol that should be optimized for specific laboratory conditions.

Methodology:

  • Serum Preparation: Heat-inactivate test sera at 56°C for 30 minutes to inactivate complement and other non-specific inhibitors.

  • Serum Dilution: Prepare serial twofold dilutions of the heat-inactivated serum in a suitable cell culture medium (e.g., DMEM) in a 96-well plate.

  • Virus-Serum Incubation: Add a standardized amount of this compound (e.g., 100 TCID₅₀) to each well containing the diluted serum. Incubate the serum-virus mixture for 1-2 hours at 37°C in a CO₂ incubator to allow antibodies to bind to the virus.

  • Inoculation of Cells: Prepare a suspension of a susceptible cell line (e.g., PK-15 cells) in culture medium. Add the cell suspension to each well of the serum-virus mixture plate.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 3-5 days.

  • Reading the Test: Examine the wells for the presence or absence of cytopathic effect (CPE) using an inverted microscope. The neutralizing antibody titer is expressed as the reciprocal of the highest serum dilution that completely inhibits CPE in 50% of the wells.

  • Controls: Include the following controls in each assay:

    • Virus Back-Titration: To confirm the actual virus dose used.

    • Cell Control: Cells only, to ensure cell viability.

    • Positive Serum Control: Serum with a known neutralizing titer.

    • Negative Serum Control: Serum known to be free of this compound antibodies.

Technical Support Center: Enhancing the Sensitivity of SPDV Diagnostic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the sensitivity of diagnostic assays for Sheeppox Virus (SPPV) and Goatpox Virus (GTPV), collectively referred to as SPDV.

Frequently Asked Questions (FAQs)

Q1: What are the most common diagnostic assays for this compound?

A1: The most common diagnostic assays for this compound include molecular assays like conventional Polymerase Chain Reaction (PCR), quantitative real-time PCR (qPCR), and loop-mediated isothermal amplification (LAMP), which detect the viral DNA. Serological assays such as Enzyme-Linked Immunosorbent Assay (ELISA) and the Virus Neutralization Test (VNT) are used to detect antibodies against the virus.[1][2][3]

Q2: How can I improve the sensitivity of my qPCR assay for this compound detection?

A2: To improve the sensitivity of your qPCR assay, consider optimizing the PCR reagents and including an internal positive control like beta-actin to prevent false-negative results. Modifications to previously published assays, such as changing the commercial PCR reagents, have been shown to improve diagnostic sensitivities significantly.[4]

Q3: Is it possible to differentiate between Sheeppox and Goatpox virus using PCR?

A3: Yes, specific duplex PCR assays have been developed to differentiate between SPPV and GTPV. These assays often use two sets of primers targeting different viral genes, such as the E10R and RPO132 genes, allowing for the differential detection of the two viruses based on the size of the amplified products.[5][6]

Q4: What are the advantages of real-time PCR over conventional PCR for this compound diagnosis?

A4: Real-time PCR offers several advantages over conventional PCR, including higher sensitivity, reduced risk of contamination (as there is no post-PCR handling), and the ability to quantify the viral load. It is a rapid and specific method for detecting this compound genomic DNA.[1][7]

Q5: Which samples are best for early detection of SPPV using real-time PCR?

A5: For early, preclinical detection of SPPV, nasal swabs have been found to provide better sensitivity compared to buffy coat samples. Viral DNA can be detected in nasal swabs 1 to 5 days before the onset of clinical signs.[7]

Q6: What factors should be considered when choosing an ELISA for this compound antibody detection?

A6: When choosing an ELISA, consider the antigen used (e.g., recombinant proteins like A34 or truncated P32), the assay format (e.g., indirect ELISA, double-antigen sandwich ELISA), and its reported diagnostic sensitivity and specificity.[2][8][9] Some assays may have cross-reactivity with other poxviruses, so specificity is a critical factor.[2][8]

Q7: How does the Virus Neutralization Test (VNT) compare to ELISA for antibody detection?

A7: The VNT is considered the gold standard for vaccination monitoring and is generally more sensitive than ELISA for detecting SPV-specific antibodies.[10] However, ELISA is often more suitable for high-throughput screening due to its speed and simplicity.[2]

Troubleshooting Guides

Molecular Assays (PCR, qPCR)
Issue Potential Cause(s) Recommended Solution(s)
No amplification or faint bands 1. Insufficient or poor-quality DNA template.[11] 2. Incorrect annealing temperature.[12][13] 3. PCR inhibitors in the sample.[11][13] 4. Degraded primers or polymerase.[13] 5. Insufficient number of PCR cycles.[12]1. Ensure proper DNA extraction from clinical samples using a validated commercial kit.[1][5] Verify DNA integrity and concentration. 2. Optimize the annealing temperature using a gradient PCR. 3. Re-purify the DNA template to remove inhibitors. 4. Use fresh reagents and store them correctly. 5. Increase the number of cycles (typically 35-45 cycles).[1]
Non-specific bands or primer-dimers 1. Annealing temperature is too low.[14] 2. Poor primer design.[11] 3. High primer concentration.[12]1. Increase the annealing temperature in increments. 2. Design primers with high specificity and check for self-complementarity. 3. Reduce the primer concentration in the reaction mix.
False-positive results 1. Cross-contamination from other samples or amplicons.[13]1. Use separate pre- and post-PCR work areas. 2. Use aerosol-resistant filter tips. 3. Include negative controls (no template) in each run.
False-negative results 1. Presence of PCR inhibitors. 2. Insufficient viral load in the sample. 3. Inefficient DNA extraction.1. Use an internal control (e.g., beta-actin) to monitor for inhibition.[4] 2. Collect samples at the appropriate stage of infection. 3. Ensure the DNA extraction method is validated for the sample type.[1]
Serological Assays (ELISA)
Issue Potential Cause(s) Recommended Solution(s)
High background 1. Insufficient blocking. 2. Inadequate washing. 3. High concentration of secondary antibody.1. Optimize blocking buffer and incubation time.[15] 2. Ensure thorough washing between steps. 3. Titrate the secondary antibody to the optimal concentration.
Low or no signal 1. Low antibody titer in the sample. 2. Inactive enzyme conjugate. 3. Incorrect buffer composition.1. Test samples collected at a later stage post-infection or vaccination. 2. Use fresh conjugate and store it properly. 3. Verify the pH and composition of all buffers.
High variability between replicate wells 1. Pipetting errors.[13] 2. Uneven temperature across the plate during incubation.1. Ensure accurate and consistent pipetting. 2. Use a calibrated incubator and ensure even heat distribution.
False positives (low specificity) 1. Cross-reactivity with antibodies against other viruses (e.g., parapoxviruses).[2][8]1. Use a highly specific recombinant antigen in the ELISA.[2][8] 2. Confirm positive results with a more specific test like VNT.
False negatives (low sensitivity) 1. The assay is not sensitive enough to detect low antibody levels.[10]1. Use a more sensitive assay format, such as a double-antigen sandwich ELISA.[9] 2. Consider using VNT for samples that test negative by ELISA but are from suspected cases.[10]

Quantitative Data Summary

Table 1: Comparison of Diagnostic Sensitivity and Specificity of this compound Assays

Assay TypeTargetDiagnostic SensitivityDiagnostic SpecificityReference
Modified Balinsky qPCRCaPV DNA92%100%[4]
Modified Bowden qPCRCaPV DNA82%100%[4]
Real-time PCR (Nasal Swabs)SPPV DNA100%95.2%[7]
A34 iELISA (SPP/GTP)Anti-CaPV Antibodies97.68%95.35%[2][15]
Truncated P32 iELISAAnti-CaPV Antibodies94%96.6%[8]
DAgS-ELISA (122 protein)Anti-CaPV Antibodies94.7%96.3%[9]
Immunocapture ELISAGPV Antigen70-86%80-100%[16]
LAMPCaPV DNA100%100%[3]

Experimental Protocols

Real-Time PCR for Capripoxvirus DNA Detection

This protocol is based on the method described by Bowden et al. (2008).[1]

  • DNA Extraction: Extract total genomic DNA from clinical samples (e.g., tissue biopsies, swabs, blood) using a commercial DNA extraction kit according to the manufacturer's instructions.[1][5]

  • Master Mix Preparation (per reaction):

    • 10 µl of 2x real-time PCR master mix

    • 0.4 µl of Forward Primer (20 µM)

    • 0.4 µl of Reverse Primer (20 µM)

    • 0.5 µl of MGB Hydrolysis Probe (10 µM)

    • 6.7 µl of RNase-free water

  • Reaction Setup:

    • Add 18 µl of the master mix to each well of a 96-well PCR plate or PCR strip.

    • Add 2 µl of extracted DNA to the corresponding wells.

  • Thermal Cycling:

    • Initial denaturation: 95°C for 10 minutes.

    • 45 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds (acquire fluorescence at the end of this step).

  • Data Analysis: Set a cycle threshold (CT) value and interpret the results. Samples with a CT value below the established cutoff are considered positive.

Indirect ELISA (iELISA) for Anti-Capripoxvirus Antibody Detection

This protocol is a generalized procedure based on the principles described for A34 and Tr.P32 protein-based ELISAs.[2][8]

  • Antigen Coating:

    • Dilute the recombinant antigen (e.g., A34 or Tr.P32) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µl of the diluted antigen to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µl of blocking buffer (e.g., 5% skim milk in wash buffer) to each well.

    • Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Serum Incubation:

    • Dilute test sera and controls in a dilution buffer. Optimal dilutions can range from 1:10 to 1:500.[2][8]

    • Add 100 µl of diluted sera to the appropriate wells.

    • Incubate for 90 minutes at 37°C.[2]

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody (e.g., anti-sheep/goat IgG) in blocking buffer.

    • Add 100 µl to each well.

    • Incubate for 45-60 minutes at room temperature or 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition:

    • Add 100 µl of a chromogen substrate solution (e.g., TMB).

    • Incubate in the dark at room temperature for 10-15 minutes.

  • Stopping the Reaction: Add 50-100 µl of stop solution (e.g., 2M H₂SO₄).

  • Reading: Read the optical density (OD) at the appropriate wavelength (e.g., 450 nm) using an ELISA plate reader.

Visualizations

Experimental_Workflow_qPCR cluster_pre_pcr Pre-PCR Stage cluster_pcr qPCR Stage cluster_post_pcr Post-PCR Stage Sample Clinical Sample (Tissue, Swab, Blood) DNA_Extraction DNA Extraction (Commercial Kit) Sample->DNA_Extraction Template_DNA Template DNA DNA_Extraction->Template_DNA Reaction_Setup Reaction Setup (Add DNA to Master Mix) Template_DNA->Reaction_Setup Master_Mix Prepare Master Mix (Polymerase, Primers, Probe) Master_Mix->Reaction_Setup Thermal_Cycling Thermal Cycling (Amplification) Reaction_Setup->Thermal_Cycling Data_Analysis Data Analysis (Determine Ct Value) Thermal_Cycling->Data_Analysis Result Result (Positive/Negative) Data_Analysis->Result

Caption: Workflow for this compound detection using real-time PCR (qPCR).

ELISA_Workflow Start Start: 96-well Plate Coating 1. Antigen Coating Start->Coating Wash1 Wash Coating->Wash1 Blocking 2. Blocking Wash1->Blocking Wash2 Wash Blocking->Wash2 Serum 3. Add Serum Samples Wash2->Serum Wash3 Wash Serum->Wash3 Secondary_Ab 4. Add Enzyme-conjugated Secondary Antibody Wash3->Secondary_Ab Wash4 Wash Secondary_Ab->Wash4 Substrate 5. Add Substrate Wash4->Substrate Stop 6. Add Stop Solution Substrate->Stop Read 7. Read Absorbance (OD) Stop->Read Result Result Read->Result

Caption: Step-by-step workflow for an indirect ELISA (iELISA).

Troubleshooting_Logic cluster_controls Check Controls Start PCR/ELISA Assay Failure (e.g., No Signal) Positive_Control Positive Control OK? Start->Positive_Control Negative_Control Negative Control OK? Positive_Control->Negative_Control Yes Reagents Check Reagents (Primers, Enzyme, Template, Buffers) Positive_Control->Reagents No Negative_Control->Reagents No (Contamination?) Protocol Review Protocol Parameters (Temperatures, Times, Concentrations) Negative_Control->Protocol Yes Optimize Optimize Assay (e.g., Gradient PCR, Titration) Reagents->Optimize Protocol->Optimize Success Successful Assay Optimize->Success

Caption: A logical workflow for troubleshooting common assay failures.

References

Best practices for SPDV sample collection and storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phage Display Libraries

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the best practices for phage display library sample collection and storage.

Frequently Asked Questions (FAQs)

Q1: What is the best method for short-term storage of our phage display library?

For short-term storage, lasting up to a few weeks, it is recommended to store your phage library at 4°C.[1][2] The library should be kept in a stabilizing buffer, such as SM (Saline-Magnesium) buffer or lambda buffer, which helps maintain the integrity of the phage particles.[2] Some protocols also suggest using a buffer composed of 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 50 mM NaCl.[3] To prevent bacterial growth during storage, a drop of chloroform (B151607) can be added, and the container should be sealed tightly.[3]

Q2: We need to store our phage library for several months to years. What is the recommended long-term storage protocol?

For long-term preservation, phage libraries should be stored at -70°C or -80°C.[1][4] To prevent damage from freezing, a cryoprotectant such as glycerol (B35011) or dimethyl sulfoxide (B87167) (DMSO) should be added. The most common practice is to add glycerol to a final concentration of 15% (v/v) to the phage stock in a buffer like PBS.[1] Alternatively, 10% DMSO can also be used.[3] It is crucial to prepare multiple working aliquots to avoid repeated freeze-thaw cycles, which can significantly reduce phage titer and library diversity.[1] Some studies have shown that snap freezing followed by storage at -80°C in LB medium without glycerol can also be effective in minimizing titer reduction for many phages.[4]

Q3: Can we store the E. coli host cells containing our phagemid library for future use?

Yes, you can freeze the host cells by adding a cryoprotectant like glycerol or DMSO and storing them at -80°C.[1] However, it is important to use a substantial aliquot for subsequent cultures to ensure the entire library's diversity is adequately represented.[1] Be aware that reusing cells from a previous phage production round can introduce growth bias and skew the representation of different clones in your library.[1] The ideal practice is to create and store many aliquots of the initial library in the host cells before any phage production.[1]

Q4: We are observing a significant drop in phage titer after storage. What could be the cause and how can we troubleshoot this?

A drop in phage titer after storage can be due to several factors:

  • Improper Storage Temperature: Storing at 4°C for extended periods (many months to years) can lead to a gradual loss of phage viability for some phages.[4] Ensure long-term storage is at -80°C.

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can damage phage particles. Always prepare and use single-use aliquots.[1]

  • Inappropriate Storage Buffer: The composition of the storage buffer is critical. Buffers like SM or lambda buffer, which contain magnesium and sodium ions, help stabilize phage particles.[2][5] Storing phages in distilled water can lead to a rapid loss of activity.[5]

  • Contamination: Bacterial or fungal contamination can degrade phage particles. Ensure sterile handling techniques and consider adding a drop of chloroform for short-term storage at 4°C.[3]

  • Phage Sensitivity: Different types of phages have varying stability.[4] For instance, tailed phages with longer tails can be more sensitive to freezing.[4]

To troubleshoot, you can re-titer a fresh aliquot of your library that has not undergone multiple freeze-thaw cycles. If the titer is still low, consider preparing a fresh batch of phage and ensuring adherence to optimal storage protocols.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low Phage Titer After Storage 1. Repeated freeze-thaw cycles. 2. Incorrect storage temperature. 3. Inappropriate storage buffer. 4. Phage instability.1. Use fresh, single-use aliquots for experiments. 2. For long-term storage, use -80°C. For short-term, use 4°C. 3. Use a stabilizing buffer like SM or PBS with 15% glycerol for freezing. 4. Test different storage conditions (e.g., different buffers, with/without cryoprotectant) to find the optimal one for your specific phage.
Contamination of Phage Stock 1. Non-sterile handling during collection or aliquoting. 2. Contaminated reagents or equipment.1. Use aseptic techniques for all manipulations. 2. Use sterile, filtered buffers and fresh, sterile consumables. 3. For 4°C storage, consider adding a drop of chloroform.
Loss of Library Diversity 1. Re-culturing from previously infected and stored host cells. 2. Too few aliquots used to start a new culture. 3. Multiple freeze-thaw cycles.1. Use aliquots of the original library in host cells for each round of phage production.[1] 2. Ensure a sufficiently large volume of the stored cell library is used for inoculation. 3. Avoid repeated freezing and thawing of the same library stock.

Experimental Protocols

Protocol: Long-Term Storage of a Phage Display Library

This protocol outlines the steps for preparing and storing a phage display library for long-term use.

Materials:

  • Phage library stock

  • Phosphate-Buffered Saline (PBS), sterile

  • Glycerol, sterile

  • Cryovials, sterile

  • Microcentrifuge tubes, sterile

Procedure:

  • Phage Precipitation (Optional, for concentration):

    • To the phage supernatant, add 1/6 volume of 20% PEG-8000/2.5 M NaCl solution.

    • Incubate on ice for at least 1 hour.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and resuspend the phage pellet in an appropriate volume of sterile PBS.

  • Preparation of Storage Aliquots:

    • In a sterile microcentrifuge tube, add the purified phage stock.

    • Add sterile glycerol to a final concentration of 15% (v/v). For example, to 850 µL of phage stock, add 150 µL of sterile glycerol.

    • Gently mix by inverting the tube several times. Avoid vigorous vortexing, which can shear the phage particles.

  • Aliquoting and Storage:

    • Dispense the phage-glycerol mixture into appropriately labeled, sterile cryovials. The aliquot volume will depend on your experimental needs, but smaller, single-use volumes are recommended.

    • Immediately place the cryovials in a -80°C freezer for long-term storage.

  • Titer Determination:

    • Before long-term storage, and after thawing a test aliquot, it is crucial to determine the phage titer (plaque-forming units per milliliter, PFU/mL) to ensure the viability of the stored library.

Visual Guides

G cluster_collection Sample Collection cluster_storage_prep Storage Preparation cluster_storage Storage culture Overnight Culture of Phage-infected E. coli centrifuge1 Centrifuge to Pellet Host Cells culture->centrifuge1 supernatant Collect Supernatant (Phage Stock) centrifuge1->supernatant add_glycerol Add Sterile Glycerol (15% v/v Final) supernatant->add_glycerol short_term Short-Term (4°C) supernatant->short_term For Immediate Use mix Gently Mix add_glycerol->mix aliquot Aliquot into Sterile Cryovials mix->aliquot long_term Long-Term (-80°C) aliquot->long_term

Caption: Workflow for phage display library collection and storage.

G start Low Phage Titer Observed q1 Were aliquots subjected to multiple freeze-thaw cycles? start->q1 a1_yes Prepare new single-use aliquots and re-titer. q1->a1_yes Yes q2 What was the storage temperature? q1->q2 No end Re-titer new, properly prepared phage stock a1_yes->end a2_long4c For long-term storage, use -80°C. Titer may be lost. q2->a2_long4c 4°C for > few weeks q3 Was a cryoprotectant (e.g., glycerol) used for freezing? q2->q3 -80°C a2_long4c->end a3_no Phage particles likely damaged. Prepare new stocks with cryoprotectant. q3->a3_no No q4 Was a stabilizing buffer (e.g., SM, PBS) used? q3->q4 Yes a3_no->end a4_no Buffer composition is critical. Use appropriate stabilizing buffers. q4->a4_no No q4->end Yes a4_no->end

References

Technical Support Center: SPDV Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SPDV cell culture. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and manage contamination in their cell culture experiments.

Note: While the principles outlined here are broadly applicable to mammalian and invertebrate cell culture, specific protocols for "this compound" cells may vary. The information on shrimp cell culture is provided as a relevant example for invertebrate cell lines.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common contamination issues.

Issue 1: Sudden Turbidity and/or Color Change in Culture Medium

Question: My cell culture medium has suddenly become cloudy, and the pH indicator has changed color (usually to yellow). What is the likely cause and what should I do?

Answer:

This is a classic sign of bacterial or yeast contamination.[1][2] Bacteria and yeast grow rapidly in nutrient-rich culture media, leading to a rapid decrease in pH and visible turbidity.[1][2][3]

Troubleshooting Steps:

  • Immediate Action: Isolate the contaminated flask or plate to prevent cross-contamination to other cultures.[4]

  • Microscopic Examination: Observe the culture under a microscope at high magnification (100-400x).[2]

    • Bacteria: Look for small, motile (moving) rod-shaped or spherical particles between your cells.[2]

    • Yeast: Look for individual oval or spherical particles that may be budding.

  • Confirmation (Optional but Recommended):

    • Gram Staining: This can help identify the type of bacteria (Gram-positive or Gram-negative).[4]

    • Culture Plating: Streak a sample of the contaminated medium onto a nutrient agar (B569324) plate to culture and identify the specific microorganism.[4]

  • Resolution:

    • Discard: The most recommended action is to discard the contaminated culture to prevent further spread.[1][5][6]

    • Decontamination: Thoroughly decontaminate the biological safety cabinet (BSC) and incubator.[3][4]

    • Review Procedures: Carefully review your aseptic technique to identify potential sources of the contamination.[1]

Logical Flow for Identifying and Addressing Microbial Contamination

Start Sudden Turbidity or Color Change in Medium Microscopy Examine Under Microscope (100-400x) Start->Microscopy Identify Identify Contaminant Microscopy->Identify Bacteria Small, Motile Rods/Spheres (Bacteria) Identify->Bacteria Yes Yeast Budding Oval/Spherical Particles (Yeast) Identify->Yeast Yes Action Immediate Action Bacteria->Action Yeast->Action Isolate Isolate Contaminated Culture Action->Isolate Discard Discard Culture Isolate->Discard Decontaminate Decontaminate BSC and Incubator Discard->Decontaminate Review Review Aseptic Technique Decontaminate->Review End Resolved Review->End

Caption: Decision tree for managing bacterial or yeast contamination.

Issue 2: Cells are Growing Poorly, Detaching, or Appear Unhealthy Without Obvious Microbial Growth

Question: My cells are not proliferating as expected, and many are detaching from the flask, but the medium is clear. What could be the problem?

Answer:

This scenario often points to a more insidious contaminant, such as Mycoplasma, or a chemical contaminant. Mycoplasma are very small bacteria that lack a cell wall and are not visible with a standard light microscope.[7][8] They can alter cell metabolism and growth without causing the typical signs of bacterial contamination.[7] Chemical contamination from sources like detergents or impurities in reagents can also be cytotoxic.

Troubleshooting Steps:

  • Isolate and Quarantine: Segregate the affected cultures to prevent potential cross-contamination.[6]

  • Test for Mycoplasma: This is the most likely culprit. Several detection methods are available.

    • PCR-Based Kits: These are rapid and sensitive, detecting Mycoplasma DNA in the culture supernatant.[5][9]

    • DNA Staining: Using fluorescent dyes like DAPI or Hoechst can reveal Mycoplasma as small fluorescent dots outside the cell nuclei.[5][9]

    • Culture Method: This is a direct test but is time-consuming.[9]

  • Investigate Chemical Contamination:

    • Review recent changes in reagents, media, or sera.[1]

    • Ensure all glassware is thoroughly rinsed with high-purity water.[6]

    • Check for residues from cleaning agents in the incubator or BSC.

  • Resolution:

    • Mycoplasma Positive:

      • Discard: The safest and most common recommendation is to discard the contaminated cell line and start a new vial from a frozen stock that has tested negative.[5]

      • Treatment: For irreplaceable cell lines, specific anti-Mycoplasma antibiotics can be used, but this should be a last resort.[8]

    • Chemical Contamination Suspected: Discard the current media and replace it with fresh, trusted reagents. If the problem persists, start a new culture from a frozen stock.

Workflow for Investigating Poor Cell Health

Start Poor Cell Growth | No Visible Contamination Isolate Isolate and Quarantine Culture Start->Isolate TestMyco Test for Mycoplasma Isolate->TestMyco PCR PCR-Based Assay TestMyco->PCR DNAStain DNA Staining (DAPI/Hoechst) TestMyco->DNAStain MycoPositive Mycoplasma Positive? PCR->MycoPositive DNAStain->MycoPositive DiscardMyco Discard Culture and Thaw New Stock MycoPositive->DiscardMyco Yes TreatMyco Treat with Anti-Mycoplasma Antibiotics (if irreplaceable) MycoPositive->TreatMyco Yes, Irreplaceable InvestigateChem Investigate Chemical Contamination MycoPositive->InvestigateChem No Resolved Resolved DiscardMyco->Resolved TreatMyco->Resolved ReviewReagents Review Reagents, Media, and Sera InvestigateChem->ReviewReagents DiscardMedia Replace Media and Reagents ReviewReagents->DiscardMedia DiscardMedia->Resolved cluster_prep Preparation cluster_dissociation Dissociation cluster_collection Collection & Seeding cluster_final Final Steps Prep1 Warm Media, Trypsin, PBS Prep2 Disinfect BSC and Reagents Prep1->Prep2 Diss1 Aspirate Old Medium Prep2->Diss1 Diss2 Wash with PBS Diss1->Diss2 Diss3 Add Trypsin-EDTA Diss2->Diss3 Diss4 Incubate at 37°C Diss3->Diss4 Coll1 Neutralize with Medium Diss4->Coll1 Coll2 Create Single-Cell Suspension Coll1->Coll2 Coll3 Centrifuge and Resuspend Coll2->Coll3 Coll4 Count Cells and Seed New Flasks Coll3->Coll4 Final1 Incubate New Flasks Coll4->Final1 Final2 Cleanup and Disinfect Final1->Final2

References

Interpreting ambiguous results in SPDV diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the SPDV (Serum Protein Disease Variant) Diagnostic Assay Kit.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing high background signal across my entire plate. What are the common causes and solutions?

High background can mask the specific signal from your target analyte, leading to inaccurate quantification.[1] This is a common issue that can often be resolved by optimizing your assay technique.

Possible Causes and Solutions

Cause Suggested Solution
Insufficient Washing Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells to remove residual unbound reagents.[2]
Ineffective Blocking The blocking buffer may be ineffective. Increase the blocking incubation time or try a different blocking agent (e.g., 5% BSA or non-fat dry milk in PBS).
High Antibody Concentration The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Reduce the concentration of the antibodies.[2]
Cross-Contamination Avoid cross-contamination between wells by using fresh pipette tips for each sample and reagent. Ensure plate sealers are used properly during incubations.[2]
Extended Incubation Times Strictly adhere to the incubation times specified in the protocol.[2][3] Over-incubation can lead to increased non-specific binding.
Substrate Overdevelopment Reduce the substrate incubation time or dilute the substrate solution. Stop the reaction as soon as sufficient color has developed.[3]

Q2: My assay shows no signal or a very weak signal, even in my positive controls. What should I investigate?

A weak or absent signal can be frustrating, but systematically checking your reagents and procedure can often identify the issue.

Possible Causes and Solutions

Cause Suggested Solution
Reagent Omission or Incorrect Order Carefully review the protocol to ensure all reagents were added in the correct sequence.[4]
Improper Reagent Preparation Ensure all reagents, including standards and antibodies, were reconstituted and diluted correctly. Verify calculations and use calibrated pipettes.[5]
Expired or Inactive Reagents Check the expiration dates of all kit components. Ensure reagents have been stored at the recommended temperatures. Sodium azide, for example, can inhibit HRP enzyme activity.[6]
Incorrect Incubation Temperature Assays run at temperatures below the recommended range may result in a weaker signal. Ensure all incubations are performed at the specified temperature.[6]
Insufficient Incubation Times Incubation times that are too short will not allow for adequate binding. Adhere to the incubation times outlined in the protocol.[2]
Antibody Incompatibility If not using a pre-packaged kit, ensure the secondary antibody is specific for the primary antibody's host species (e.g., anti-mouse secondary for a mouse primary).

Q3: I'm seeing high variability and poor reproducibility between my duplicate wells. What could be causing this?

Inconsistent results between replicates can compromise the validity of your data. This issue often stems from procedural inconsistencies.

Possible Causes and Solutions

Cause Suggested Solution
Pipetting Inaccuracy Ensure pipettes are properly calibrated. Use fresh tips for each replicate. When adding reagents, ensure the pipette tip does not touch the liquid already in the well.
Inadequate Mixing Thoroughly mix all reagents and samples before adding them to the wells. Poor mixing can lead to one replicate receiving more analyte than another.[2]
"Edge Effects" Wells on the outer edges of the plate can be prone to evaporation, leading to changes in reagent concentration. To mitigate this, you can fill the outer wells with buffer or water and not use them for samples or standards.[1]
Uneven Plate Washing Ensure that all wells are washed with the same volume and pressure. Automated plate washers should be checked for clogged ports.[6]
Temperature Gradients Avoid stacking plates during incubation, as this can create temperature gradients. Ensure the incubator provides uniform temperature distribution.[5]

Quantitative Data Summary

When analyzing your results, it is crucial to have a properly generated standard curve. Below is an example of expected performance data for the this compound assay.

Table 1: Example this compound Assay Performance

Parameter Value
Assay Range 15.6 pg/mL - 1000 pg/mL
Sensitivity < 5 pg/mL
Intra-Assay CV% < 8%
Inter-Assay CV% < 12%
Spike Recovery 85-115%
Dilutional Linearity 90-110%

Experimental Protocols

This compound Sandwich ELISA Protocol

This protocol outlines the key steps for quantifying this compound protein in serum samples.

  • Reagent Preparation : Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.[2]

  • Coating : Dilute the capture antibody in the provided coating buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[1]

  • Washing : Aspirate the coating solution and wash the plate three times with 300 µL of wash buffer per well.[1]

  • Blocking : Add 200 µL of blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[1]

  • Sample Incubation : Aspirate the blocking buffer and wash the plate. Add 100 µL of your standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody : Wash the plate three times. Add 100 µL of the diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.[1]

  • Enzyme Conjugate : Wash the plate three times. Add 100 µL of the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Substrate Addition : Wash the plate five times. Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.[1]

  • Stop Reaction : Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Plate : Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

Visual Guides

This compound Assay Troubleshooting Workflow

This diagram illustrates a logical workflow for diagnosing ambiguous results.

G cluster_0 cluster_1 Initial Checks cluster_2 Procedural Optimization cluster_3 Advanced Troubleshooting cluster_4 start Ambiguous Result (e.g., High Background, Low Signal) protocol Review Protocol Steps start->protocol reagents Check Reagent Prep & Expiration Dates start->reagents calcs Verify Calculations start->calcs washing Optimize Wash Steps (Increase volume/repeats) protocol->washing blocking Adjust Blocking (Time or agent) reagents->blocking incubation Check Incubation (Time and temperature) reagents->incubation pipetting Review Pipetting Technique calcs->pipetting dilution Perform Sample Serial Dilution washing->dilution controls Run Additional Controls blocking->controls instrument Check Plate Reader Settings pipetting->instrument end Resolved Result dilution->end controls->end instrument->end

Caption: A logical workflow for troubleshooting inconsistent ELISA results.

Hypothetical this compound Signaling Pathway

This diagram illustrates a simplified, hypothetical signaling cascade where the this compound protein is involved.

Caption: Hypothetical signaling pathway involving the this compound protein.

References

Technical Support Center: Refinement of Experimental Challenge Models for Streptococcus pyogenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Streptococcus pyogenes (Group A Streptococcus, GAS) experimental challenge models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in disease outcome (e.g., lesion size, mortality) between individual animals in the same experimental group. What are the potential causes and solutions?

A1: High variability is a common challenge in S. pyogenes models. Several factors can contribute to this issue:

  • Strain-Specific Virulence: There is extensive strain diversity within S. pyogenes, and not all strains are equally virulent in animal models.[1][2] The virulence of a particular strain in humans does not always predict its virulence in mice.[1]

    • Troubleshooting:

      • Strain Selection: Ensure you are using a well-characterized strain known to be virulent in your specific animal model.

      • Pilot Studies: Conduct pilot studies with a few different strains to determine which one provides the most consistent and relevant disease phenotype for your research question.

      • Genetic Stability: Passage the bacterial strain minimally to avoid loss of virulence factors. Confirm the expression of key virulence factors like M protein or toxins before in vivo use.

  • Inoculum Preparation and Administration: Inconsistencies in the bacterial preparation or injection technique can lead to significant differences in the delivered dose.

    • Troubleshooting:

      • Growth Phase: Always harvest bacteria at a consistent growth phase (e.g., mid-logarithmic phase) for infections.

      • Accurate Quantification: Carefully quantify the bacterial suspension (CFU/mL) for each experiment. Plate serial dilutions of the inoculum to confirm the dose administered.

      • Injection Technique: Ensure consistent administration (e.g., subcutaneous depth, intravenous injection speed) across all animals. Have a single, experienced individual perform all injections if possible.

  • Host Factors: The age, sex, genetic background, and microbiome of the host animals can all influence susceptibility to infection.

    • Troubleshooting:

      • Animal Standardization: Use animals of the same age, sex, and from the same supplier. House animals in the same environment to minimize variations in the microbiome.

      • Disruption of Flora: For certain models like pharyngeal colonization, pretreatment with antibiotics (e.g., streptomycin (B1217042) in drinking water for rats) may be necessary to disrupt the normal flora and allow for consistent colonization.[1]

Q2: Our S. pyogenes strain fails to colonize the nasopharynx of mice effectively.

A2: Establishing consistent nasopharyngeal colonization can be difficult as S. pyogenes is highly adapted to its human host.[1][2]

  • Potential Causes & Solutions:

    • Mouse Strain: Not all mouse strains are equally susceptible. Some studies have found success with specific strains.

    • Bacterial Strain: Only a limited number of S. pyogenes strains are capable of efficiently colonizing the mouse nasopharynx.[1]

    • Inoculation Volume & Route: Intranasal (IN) inoculation with a small volume (e.g., 20 µl) is a common method.[1] Ensure the inoculum is delivered into the nasal cavity and not aspirated into the lungs.

    • Competition with Microbiota: The resident nasal microbiota can outcompete S. pyogenes. As mentioned, antibiotic pre-treatment can be effective.

Q3: The skin infection model is not producing consistent lesions or the expected pathology.

A3: The histopathology of murine skin infections does not always perfectly replicate human diseases like impetigo or necrotizing fasciitis.[1] However, consistency can be improved.

  • Potential Causes & Solutions:

    • Skin Preparation: The method of skin abrasion or damage is critical. Superficial damage with a scalpel blade is one established method.[1] Ensure the depth and extent of the initial injury are consistent.

    • Occlusion: Covering the inoculation site can help maintain moisture and promote infection.

    • Humanized Models: For studies where recapitulating human skin architecture is critical, consider using humanized mouse models, which involve engrafting human skin onto immunocompromised mice (e.g., SCID mice).[1] This model more closely mimics natural skin infections in humans.[1]

    • Bacterial Adherence: Ensure the bacterial strain expresses appropriate adhesins necessary for skin colonization.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for common S. pyogenes challenge models. Note that these values are approximate and should be optimized for your specific bacterial strain, animal model, and experimental goals.

Table 1: Murine Models of S. pyogenes Infection

Model Type Mouse Strain(s) Inoculum Dose (CFU) Route of Administration Typical Endpoints Reference(s)
Systemic Infection CD-1, BALB/c10⁵ - 10⁶Intraperitoneal (IP)Survival (Kaplan-Meier), bacterial burden in spleen/blood[1]
Septic Arthritis CD-1 (7-week-old)10⁷Intravenous (IV)Joint swelling, bacterial burden in joints, histopathology[1]
Nasopharyngeal Colonization C57BL/6, BALB/c~10⁸Intranasal (IN)Bacterial CFU from nasal-associated lymphoid tissue (NALT)[1][3]
Vaginal Mucosal Colonization C57BL/6VariableIntravaginalBacterial CFU from vaginal lavage over time[1]
Humanized Skin Infection SCID miceVariableTopical on grafted skinLesion size, bacterial CFU from tissue, histopathology[1]

Table 2: Rat Models of S. pyogenes Infection

Model Type Rat Strain(s) Inoculum Dose (CFU) Route of Administration Typical Endpoints Reference(s)
Pharyngeal Colonization Fischer CDF344~10⁸Intranasal (IN) or OralBacterial CFU from pharyngeal swabs[1]
Autoimmune Sequelae Lewis RatN/A (Immunization)N/A (Immunization)Myocarditis, valvulitis (histopathology)[1]

Experimental Protocols

Protocol 1: General Inoculum Preparation for S. pyogenes

  • Culture: Streak the desired S. pyogenes strain from a frozen stock onto a Todd-Hewitt Yeast Extract (THY) agar (B569324) plate or blood agar plate and incubate overnight at 37°C with 5% CO₂.[4]

  • Starter Culture: Inoculate a single colony into THY broth and grow overnight at 37°C.

  • Subculture: The next day, dilute the overnight culture into fresh, pre-warmed THY broth.

  • Growth to Mid-Log Phase: Grow the culture at 37°C, monitoring the optical density (OD₆₀₀) until it reaches the mid-logarithmic phase (typically OD₆₀₀ ≈ 0.4-0.6).

  • Harvesting: Centrifuge the bacterial culture to pellet the cells.

  • Washing & Resuspension: Wash the bacterial pellet with sterile phosphate-buffered saline (PBS) or saline.

  • Final Suspension: Resuspend the final pellet in sterile PBS to the desired concentration (CFU/mL). The concentration can be estimated from a standard curve of OD₆₀₀ vs. CFU/mL.

  • Dose Confirmation: Plate serial dilutions of the final inoculum on THY or blood agar plates and incubate overnight to retrospectively confirm the exact CFU administered.

Protocol 2: Murine Intraperitoneal (IP) Sepsis Model

  • Animals: Use 6-8 week old mice (e.g., CD-1 or BALB/c).

  • Inoculum: Prepare the S. pyogenes inoculum as described in Protocol 1 to a concentration of approximately 5x10⁶ - 5x10⁷ CFU/mL. A typical virulent strain might use a dose of 10⁵-10⁶ CFU.[1]

  • Injection: Inject 0.2 mL of the bacterial suspension into the intraperitoneal cavity of each mouse using a 27-gauge needle.

  • Monitoring: Monitor the animals at least twice daily for signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and record survival.

  • Endpoints:

    • Survival: Record mortality over a period of 7-10 days and analyze using Kaplan-Meier survival curves.[1]

    • Bacterial Burden: At defined time points, euthanize a subset of animals, aseptically harvest organs (spleen, liver, blood), homogenize tissues, and plate serial dilutions to determine bacterial CFU per gram of tissue or mL of blood.

Visualizations

Experimental_Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Infection Results Start Inconsistent Results (High Variability) Check_Inoculum Step 1: Verify Inoculum - Consistent growth phase? - Accurate CFU count? - Minimal passaging? Start->Check_Inoculum Inoculum_OK Inoculum Consistent Check_Inoculum->Inoculum_OK Check_Procedure Step 2: Review Procedure - Consistent administration? - Animal age/sex/strain uniform? Procedure_OK Procedure Standardized Check_Procedure->Procedure_OK Check_Strain Step 3: Evaluate Bacterial Strain - Is it a known virulent strain for this model? Strain_OK Strain Appropriate Check_Strain->Strain_OK Inoculum_OK->Check_Procedure Yes Refine_Inoculum_Prep ACTION: Refine Inoculum Preparation Protocol Inoculum_OK->Refine_Inoculum_Prep No Procedure_OK->Check_Strain Yes Refine_Animal_Handling ACTION: Standardize Animal Handling & Injection Procedure_OK->Refine_Animal_Handling No Pilot_New_Strain ACTION: Pilot Test New/Different Strains Strain_OK->Pilot_New_Strain No End Optimized & Consistent Model Strain_OK->End Yes Refine_Inoculum_Prep->Start Refine_Animal_Handling->Start Pilot_New_Strain->Start

Caption: Troubleshooting workflow for inconsistent infection results.

IP_Sepsis_Model_Workflow Workflow for Murine IP Sepsis Model Prep 1. Prepare S. pyogenes Inoculum (Mid-log phase, wash, resuspend in PBS) Confirm_Dose 2. Confirm Inoculum Dose (Plate serial dilutions for CFU count) Prep->Confirm_Dose Inject 3. IP Injection (0.2 mL into 6-8 week old mice) Confirm_Dose->Inject Monitor 4. Monitor Animals (Twice daily for signs of sepsis) Inject->Monitor Endpoint 5. Analyze Endpoints Monitor->Endpoint Survival Survival Analysis (Kaplan-Meier Curve) Endpoint->Survival Burden Bacterial Burden (CFU in Spleen/Blood) Endpoint->Burden

Caption: Workflow for the S. pyogenes murine IP sepsis model.

References

Validation & Comparative

A Comparative Genomic Analysis: Salmon Pancreas Disease Virus (SPDV) vs. Sleeping Disease Virus (SDV) and the Distinct Nature of Sparrowpox Virus

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Viral Nomenclature: The acronym SPDV is commonly used for Salmon Pancreas Disease Virus, an alphavirus affecting salmonids. This guide will focus on the genomic comparison between Salmon Pancreas Disease Virus (this compound) and the closely related Sleeping Disease Virus (SDV). For clarity and to address potential ambiguity, this guide will also provide a genomic overview of Sparrowpox Virus, a distinct Avipoxvirus, to highlight the significant differences between these viral families.

This guide provides a detailed comparison of the genomic features of Salmon Pancreas Disease Virus (this compound) and Sleeping Disease Virus (SDV), two closely related alphaviruses causing significant diseases in farmed salmonids. Additionally, it contrasts these RNA viruses with the genomic architecture of Sparrowpox Virus (a member of the Avipoxvirus genus) to provide a broader context for viral genomic diversity. This document is intended for researchers, scientists, and professionals in drug development, offering objective data and methodologies to inform research and development efforts.

Genomic Comparison: this compound vs. SDV

Salmon Pancreas Disease Virus (this compound) and Sleeping Disease Virus (SDV) are the causative agents of Pancreas Disease in Atlantic salmon and Sleeping Disease in rainbow trout, respectively.[1] Genomic analyses have revealed that these two viruses are very closely related, with some studies proposing they be classified as the same species, Salmonid alphavirus (SAV).[2]

Quantitative Genomic Features

The genomes of this compound and SDV are composed of a single-stranded, positive-sense RNA molecule.[1] Below is a summary of their key genomic parameters.

FeatureSalmon Pancreas Disease Virus (this compound)Sleeping Disease Virus (SDV)Data Source(s)
Genome Size (excluding poly(A) tract) ~11,919 nucleotides~11,900 nucleotides[2][3]
Nucleic Acid Type (+) single-stranded RNA(+) single-stranded RNA[1][4]
Overall Nucleotide Identity \multicolumn{2}{c}{91.1%}[2][3]
Non-structural Protein Amino Acid Identity \multicolumn{2}{c}{95%}[2][3]
Structural Protein Amino Acid Identity \multicolumn{2}{c}{93.6%}[2][3]
Notable Genomic Difference 24-nucleotide insertion in the C-terminus of the nsP3 proteinLacks the 24-nucleotide insertion present in this compound[2][3]
Genomic Organization

Both this compound and SDV exhibit a typical alphavirus genome organization. The genome contains two large open reading frames (ORFs). The 5' two-thirds of the genome encodes the non-structural proteins (nsP1-nsP4), which are translated directly from the genomic RNA. The 3' one-third encodes the structural proteins (capsid, E1, E2, and E3), which are translated from a subgenomic 26S RNA produced during replication.[5]

The Contrasting Genome of Sparrowpox Virus

Sparrowpox virus (this compound) belongs to the genus Avipoxvirus within the family Poxviridae.[6] Unlike the small RNA genomes of this compound and SDV, avipoxviruses possess large, linear, double-stranded DNA genomes.[7][8]

FeatureSparrowpox VirusData Source(s)
Genome Size ~260 kbp to 365 kbp (typical for avipoxviruses)[6][7][9]
Nucleic Acid Type double-stranded DNA (dsDNA)[7][8]
Structure Linear with inverted terminal repeats (ITRs)[10]
Number of Open Reading Frames (ORFs) Can exceed 250 (e.g., a pigeonpox virus isolate had 271 ORFs)[11][12]
Replication Site Cytoplasm[8][10]

Experimental Protocols

Viral RNA/DNA Extraction

Objective: To isolate high-quality viral nucleic acids from infected tissues or cell cultures.

Methodology for this compound/SDV (RNA):

  • Homogenize infected fish tissue (e.g., pancreas, heart) or pellet infected cell cultures.

  • Use a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit) following the manufacturer's protocol.

  • Lyse the sample in a buffer containing proteases and chaotropic agents to inactivate RNases.

  • Bind the RNA to a silica (B1680970) membrane column.

  • Wash the column to remove contaminants.

  • Elute the purified RNA in an RNase-free buffer.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

Methodology for Sparrowpox Virus (DNA):

  • Extract viral genomic DNA from purified virions or infected tissue using a commercial kit like the TIANamp Virus DNA/RNA Kit.[9]

  • Follow the manufacturer's instructions for cell lysis and protein digestion.

  • Bind the DNA to a silica column.

  • Wash the column to remove impurities.

  • Elute the purified dsDNA in a suitable buffer.

  • Quantify the DNA and assess its purity.

Next-Generation Sequencing (NGS) of Viral Genomes

Objective: To determine the complete nucleotide sequence of the viral genome.

Methodology:

  • Library Preparation:

    • For this compound/SDV (RNA): Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase and random primers.

    • For Sparrowpox (DNA): Fragment the extracted DNA to the desired size.

    • Ligate sequencing adapters to the ends of the cDNA or DNA fragments.

  • Sequencing: Sequence the prepared library on an NGS platform (e.g., Illumina MiSeq or NovaSeq).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Assemble the genome de novo or by mapping reads to a reference genome.

    • Annotate the assembled genome to identify ORFs, regulatory elements, and other genomic features.

Phylogenetic Analysis

Objective: To determine the evolutionary relationship between different viral isolates.

Methodology:

  • Select conserved gene sequences from the viruses of interest (e.g., the DNA polymerase gene for avipoxviruses or non-structural protein genes for alphaviruses).

  • Align the nucleotide or translated amino acid sequences using software like MAFFT or ClustalW.

  • Construct a phylogenetic tree using methods such as Maximum Likelihood or Bayesian inference with software like RAxML or BEAST.

  • Assess the statistical support for the tree topology (e.g., bootstrap values).

Visualizations

Signaling Pathways and Experimental Workflows

Viral_Genomic_Comparison_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing & Assembly cluster_analysis Bioinformatic Analysis cluster_output Outputs InfectedTissue Infected Tissue/ Cell Culture NucleicAcidExtraction Nucleic Acid Extraction (RNA for SDV/SPDV, DNA for Sparrowpox) InfectedTissue->NucleicAcidExtraction LibraryPrep Library Preparation (cDNA synthesis for RNA) NucleicAcidExtraction->LibraryPrep NGS Next-Generation Sequencing LibraryPrep->NGS Assembly Genome Assembly (De novo or Reference-based) NGS->Assembly Annotation Genome Annotation (ORF prediction) Assembly->Annotation ComparativeGenomics Comparative Genomics (Sequence Identity, Synteny) Annotation->ComparativeGenomics Phylogenetics Phylogenetic Analysis ComparativeGenomics->Phylogenetics GenomicData Genomic Data Tables ComparativeGenomics->GenomicData PhyloTree Phylogenetic Tree Phylogenetics->PhyloTree

Caption: Workflow for viral genomic comparison.

Alphavirus_Replication_Cycle Entry Virus Entry & Uncoating gRNA_Translation Translation of genomic (+)RNA Entry->gRNA_Translation Polyprotein_Processing Non-structural Polyprotein Processing (nsP1-4) gRNA_Translation->Polyprotein_Processing Assembly Virion Assembly gRNA_Translation->Assembly Replication_Complex Formation of Replication Complex Polyprotein_Processing->Replication_Complex RNA_Synthesis (-)RNA Synthesis Replication_Complex->RNA_Synthesis RNA_Synthesis->gRNA_Translation Progeny genomes Subgenomic_RNA Subgenomic 26S (+)RNA Synthesis RNA_Synthesis->Subgenomic_RNA Structural_Protein_Translation Translation of Structural Proteins (Capsid, E1-3) Subgenomic_RNA->Structural_Protein_Translation Structural_Protein_Translation->Assembly Budding Budding & Release Assembly->Budding

Caption: Alphavirus replication cycle (this compound and SDV).

Poxvirus_Replication_Cycle Entry Virus Entry & Core Release into Cytoplasm Early_Transcription Early Gene Transcription (by viral RNA polymerase) Entry->Early_Transcription Uncoating Core Uncoating & DNA Release Early_Transcription->Uncoating DNA_Replication DNA Replication in Cytoplasmic 'Factories' Uncoating->DNA_Replication Late_Transcription Late Gene Transcription DNA_Replication->Late_Transcription Assembly Virion Assembly (IMV formation) DNA_Replication->Assembly Structural_Proteins Synthesis of Structural Proteins & Enzymes Late_Transcription->Structural_Proteins Structural_Proteins->Assembly Release Cell Lysis (IMV release) or Wrapping (EEV formation) Assembly->Release

References

Differentiating Salmon Pancreas Disease Virus (SPDV) from Other Key Salmonid Viruses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and rapid differentiation of viral pathogens in salmonids is critical for effective disease management, targeted therapeutic development, and ensuring the sustainability of aquaculture. This guide provides a comprehensive comparison of Salmon Pancreas Disease Virus (SPDV), also known as Salmonid Alphavirus (SAV), with other significant viral pathogens of salmonids: Infectious Salmon Anemia Virus (ISAV), Piscine Orthoreovirus (PRV), and Infectious Pancreatic Necrosis Virus (IPNV). This document outlines key distinguishing features based on pathology, molecular diagnostics, and host-pathogen interactions, supported by experimental data and detailed protocols.

Comparative Overview of Salmonid Viruses

Salmonid aquaculture is persistently challenged by a variety of viral diseases that can lead to significant economic losses. While clinical signs of these diseases can be ambiguous and overlapping, a definitive diagnosis relies on a combination of laboratory techniques. The following table summarizes the key characteristics of four major salmonid viruses.

FeatureSalmon Pancreas Disease Virus (this compound/SAV)Infectious Salmon Anemia Virus (ISAV)Piscine Orthoreovirus (PRV)Infectious Pancreatic Necrosis Virus (IPNV)
Virus Family TogaviridaeOrthomyxoviridaeReoviridaeBirnaviridae
Genome ssRNA (+)ssRNA (-) segmenteddsRNA segmenteddsRNA segmented
Primary Disease Pancreas Disease (PD), Sleeping Disease (SD)[1][2]Infectious Salmon Anemia (ISA)Heart and Skeletal Muscle Inflammation (HSMI), Jaundice/AnemiaInfectious Pancreatic Necrosis (IPN)[3]
Primary Host Atlantic salmon, Rainbow trout[1][2][4]Atlantic salmonAtlantic salmon, Coho salmon, Rainbow troutJuvenile salmonids[3]
Key Clinical Signs Lethargy, anorexia, sudden mortality[1][2][4]Severe anemia (pale gills), exophthalmia, ascitesLethargy, abnormal swimming behaviorDarkened body, abdominal distension, erratic swimming
Primary Target Organs Exocrine pancreas, heart, skeletal muscle[5][6]Endothelial cells, hematopoietic tissues (kidney, spleen)Heart, red skeletal muscle, red blood cellsPancreas, hematopoietic kidney, liver

Diagnostic Methodologies: A Quantitative Comparison

The selection of an appropriate diagnostic assay is pivotal for the accurate identification of the causative viral agent. Real-time quantitative PCR (RT-qPCR) is a widely used method due to its high sensitivity and specificity. Serological assays like ELISA can be employed for surveillance and assessing exposure history.

Table 1: Comparison of RT-qPCR Assays for Salmonid Virus Detection

VirusGene TargetLimit of Detection (LOD)SpecificityReference
This compound (SAV) nsP1<0.1 TCID₅₀High; no cross-reactivity with other common salmonid viruses[1]--INVALID-LINK--
This compound (SAV) E21.5 x 10¹ copiesHigh; no cross-reactivity with other common RNA viruses[7]--INVALID-LINK--
ISAV Segment 8 (HE)~10 copies/reactionHigh--INVALID-LINK--
PRV Segment S1~100 copies/reactionHigh--INVALID-LINK--
IPNV Segment B66 RNA copies/mL[3]High; designed to detect a broad range of IPNV genotypes[3]--INVALID-LINK--

Experimental Protocols

Multiplex RT-qPCR for Simultaneous Detection of Salmonid Viruses

This protocol is adapted from a study that developed a multiplex RT-PCR for the simultaneous detection of several salmonid viruses, including this compound, ISAV, and IPNV.[8]

a. RNA Extraction:

  • Homogenize 25-30 mg of tissue (e.g., heart, kidney, or pancreas) in a suitable lysis buffer using a bead beater.

  • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • Elute the RNA in nuclease-free water and quantify using a spectrophotometer. Assess RNA quality using gel electrophoresis or a bioanalyzer.

b. Reverse Transcription:

  • Prepare a master mix containing reverse transcriptase, dNTPs, random primers, and RNase inhibitor.

  • Add 1 µg of total RNA to the master mix.

  • Perform reverse transcription in a thermal cycler with the following program: 25°C for 10 min, 50°C for 50 min, and 85°C for 5 min.

c. qPCR Amplification:

  • Prepare a qPCR master mix containing a universal PCR master mix, specific primers, and probes for each target virus (this compound, ISAV, IPNV, PRV) and an internal control (e.g., ELF1α).[9][10][11]

  • Add 2 µL of cDNA to the qPCR master mix.

  • Perform qPCR using a real-time PCR system with a thermal cycling profile such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Analyze the data to determine the presence and quantity of each viral RNA.

Indirect ELISA for this compound Antibody Detection

This protocol is a generalized procedure for detecting antibodies against this compound in salmonid serum.[6][12][13][14]

a. Plate Coating:

  • Dilute purified this compound antigen to a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Add 100 µL of the diluted antigen to each well of a 96-well microplate.

  • Incubate the plate overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

b. Blocking:

  • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in wash buffer) to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

c. Sample Incubation:

  • Dilute serum samples in blocking buffer (e.g., 1:100).

  • Add 100 µL of the diluted serum to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate five times with wash buffer.

d. Detection:

  • Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-salmonid IgM antibody, diluted in blocking buffer, to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

Histopathological Scoring

A standardized scoring system is essential for the objective assessment of tissue damage. The following is a simplified scoring system for pancreas and heart lesions.[15][16]

a. Tissue Preparation:

b. Scoring Criteria:

  • Pancreas (for this compound and IPNV):

    • Score 0: Normal pancreatic acinar cells.

    • Score 1 (Mild): Focal areas of acinar cell necrosis and inflammation.

    • Score 2 (Moderate): Multifocal to coalescing areas of acinar cell necrosis, with significant inflammatory infiltrate.

    • Score 3 (Severe): Diffuse necrosis of the exocrine pancreas with extensive inflammation and loss of normal architecture.

  • Heart (for this compound, ISAV, and PRV):

    • Score 0: Normal myocardial structure.

    • Score 1 (Mild): Focal myocarditis, primarily in the spongy layer of the ventricle.

    • Score 2 (Moderate): Multifocal myocarditis with extension into the compact layer, and some myocyte necrosis.

    • Score 3 (Severe): Diffuse myocarditis affecting both spongy and compact layers, with widespread myocyte necrosis and inflammatory cell infiltration.

Differentiating Host Immune Responses and Signaling Pathways

The innate immune system of salmonids plays a crucial role in the initial defense against viral infections.[3][17] The recognition of viral components by pattern recognition receptors (PRRs) triggers distinct signaling cascades, leading to the production of interferons (IFNs) and other pro-inflammatory cytokines.[3][18] Understanding these pathways can reveal virus-specific host responses and potential targets for antiviral therapies.

Viral Recognition and Initial Signaling

Salmonid cells detect viral RNA through Toll-like receptors (TLRs) in endosomes and RIG-I-like receptors (RLRs) such as RIG-I and MDA5 in the cytoplasm.[2][19][20][21][22][23][24][25]

  • This compound (ssRNA+ virus): Primarily recognized by TLR7/8 in endosomes and MDA5 in the cytoplasm.[10][26][27]

  • ISAV (ssRNA- virus): Recognized by TLR3 in endosomes and RIG-I in the cytoplasm.

  • PRV and IPNV (dsRNA viruses): Recognized by TLR3 in endosomes and both RIG-I and MDA5 in the cytoplasm.[1][28]

The engagement of these PRRs initiates signaling cascades that converge on the activation of key transcription factors, including Interferon Regulatory Factors (IRFs) and Nuclear Factor-kappa B (NF-κB).[4][9][29][30][31][32][33]

Diagnostic_Workflow cluster_0 Initial Assessment cluster_1 Sample Collection cluster_2 Laboratory Diagnostics cluster_3 Differential Diagnosis Clinical Signs Clinical Signs Sample Collection Sample Collection Clinical Signs->Sample Collection Gross Pathology Gross Pathology Gross Pathology->Sample Collection Tissues (Heart, Kidney, Pancreas, Gills) Tissues (Heart, Kidney, Pancreas, Gills) Histopathology Histopathology Tissues (Heart, Kidney, Pancreas, Gills)->Histopathology RT-qPCR RT-qPCR Tissues (Heart, Kidney, Pancreas, Gills)->RT-qPCR Virus Isolation Virus Isolation Tissues (Heart, Kidney, Pancreas, Gills)->Virus Isolation Serum Serum ELISA ELISA Serum->ELISA This compound This compound Histopathology->this compound ISAV ISAV Histopathology->ISAV PRV PRV Histopathology->PRV IPNV IPNV Histopathology->IPNV RT-qPCR->this compound RT-qPCR->ISAV RT-qPCR->PRV RT-qPCR->IPNV ELISA->this compound Virus Isolation->this compound Virus Isolation->ISAV Virus Isolation->IPNV RIG_I_MDA5_Pathway Viral RNA Viral RNA RIG-I / MDA5 RIG-I / MDA5 Viral RNA->RIG-I / MDA5 MAVS MAVS RIG-I / MDA5->MAVS activates TRAF3 TRAF3 MAVS->TRAF3 recruits TBK1 / IKKε TBK1 / IKKε TRAF3->TBK1 / IKKε activates IRF3 / IRF7 IRF3 / IRF7 TBK1 / IKKε->IRF3 / IRF7 phosphorylates Nucleus Nucleus IRF3 / IRF7->Nucleus translocates to Type I IFN Genes Type I IFN Genes Nucleus->Type I IFN Genes activates transcription Type I IFN Type I IFN Type I IFN Genes->Type I IFN leads to production of NFkB_Pathway Viral PAMPs (e.g., this compound Nsp2) Viral PAMPs (e.g., this compound Nsp2) TLRs / RLRs TLRs / RLRs Viral PAMPs (e.g., this compound Nsp2)->TLRs / RLRs MyD88 / TRIF MyD88 / TRIF TLRs / RLRs->MyD88 / TRIF activate TRAF6 TRAF6 MyD88 / TRIF->TRAF6 recruits IKK Complex IKK Complex TRAF6->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκB->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription JAK_STAT_Pathway Type I IFN Type I IFN IFN Receptor IFN Receptor Type I IFN->IFN Receptor binds to JAK1 / TYK2 JAK1 / TYK2 IFN Receptor->JAK1 / TYK2 activates STAT1 / STAT2 STAT1 / STAT2 JAK1 / TYK2->STAT1 / STAT2 phosphorylates IRF9 IRF9 STAT1 / STAT2->IRF9 associates with ISGF3 Complex ISGF3 Complex IRF9->ISGF3 Complex forms Nucleus Nucleus ISGF3 Complex->Nucleus translocates to ISRE ISRE Nucleus->ISRE binds to Antiviral Proteins (e.g., Mx) Antiviral Proteins (e.g., Mx) ISRE->Antiviral Proteins (e.g., Mx) induces expression of

References

A Comparative Guide to the Validation of a Novel Diagnostic Test for Swine Pox Disease Virus (SPDV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed diagnostic assay for Swine Pox Disease Virus (SPDV) against traditional diagnostic methods. The content herein is designed to offer an objective evaluation of the test's performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions regarding this compound diagnostics.

Introduction to this compound Diagnostics

Swine Pox Disease Virus (this compound), a member of the Poxviridae family, is the causative agent of swinepox, a contagious skin disease in pigs. Accurate and rapid diagnosis is crucial for controlling outbreaks and preventing economic losses in the swine industry. Historically, diagnosis has relied on conventional methods such as virus isolation, electron microscopy, and serological assays. However, molecular techniques like Polymerase Chain Reaction (PCR) and real-time PCR (qPCR) have emerged as promising alternatives, offering improved speed and sensitivity. This guide focuses on the validation of a new real-time PCR assay and compares its performance with established diagnostic techniques.

Comparison of Diagnostic Test Performance

The validation of any new diagnostic assay requires a thorough comparison with existing gold-standard methods. The following tables summarize the performance characteristics of a newly developed real-time PCR assay for this compound in comparison to traditional diagnostic methods.

Table 1: Performance Characteristics of a Novel this compound Real-Time PCR Assay

Performance MetricResultCitation
Analytical Sensitivity (Limit of Detection) 1 fg of viral DNA or 10-0.5 TCID50/50 µL[1]
Analytical Specificity No cross-reactivity with other common swine viruses[1]
Diagnostic Efficiency 96%[1]
Linearity (R² value) 0.996[1]

Table 2: Comparative Overview of this compound Diagnostic Methods

Diagnostic MethodPrincipleTurnaround TimeKey AdvantagesKey Disadvantages
New Real-Time PCR Amplification of specific viral DNA target2-4 hoursHigh sensitivity, high specificity, rapid results, quantitativeRequires specialized equipment and trained personnel
Conventional PCR Amplification of specific viral DNA target4-6 hoursHigh sensitivity and specificityRisk of cross-contamination, not quantitative
Virus Isolation Culturing the virus in susceptible cell lines7-14 daysConfirms presence of infectious virus (Gold Standard)Time-consuming, requires specialized cell culture facilities
Electron Microscopy Direct visualization of viral particles1-2 hours (for rapid screening)Rapid visualization of virus morphologyLower sensitivity, cannot differentiate between poxviruses
Serology (ELISA) Detection of host antibodies against this compound2-4 hoursSuitable for herd-level surveillance and past exposureCannot detect early-stage infections, potential for cross-reactivity

Note: Direct head-to-head comparative studies providing sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) for a new this compound real-time PCR against all traditional methods on a large set of clinical samples are limited in the reviewed literature. The data presented is based on the validation of a new real-time PCR assay and general characteristics of other methods.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of diagnostic assays. The following sections provide comprehensive protocols for the key experiments discussed in this guide.

Novel Real-Time PCR Assay for this compound Detection

This protocol is based on a validated real-time PCR assay for the rapid and quantitative detection of this compound DNA.[1]

a. DNA Extraction:

  • Extract total DNA from clinical samples (e.g., skin scabs, vesicular fluid) using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Elute the purified DNA in nuclease-free water or the provided elution buffer.

  • Quantify the DNA concentration and assess its purity using a spectrophotometer.

b. Real-Time PCR Reaction Setup:

  • Prepare a master mix containing the following components per reaction:

    • 2x qPCR master mix (containing Taq polymerase, dNTPs, and buffer)

    • Forward Primer (specific for this compound)

    • Reverse Primer (specific for this compound)

    • Probe (e.g., TaqMan probe labeled with a fluorophore and quencher)

    • Nuclease-free water

  • Add 5 µL of the extracted DNA template to each well of a 96-well PCR plate.

  • Add the master mix to each well.

  • Include positive controls (known this compound DNA) and negative controls (nuclease-free water) in each run.

c. Thermal Cycling Conditions:

  • Perform the real-time PCR using the following cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

  • Collect fluorescence data during the annealing/extension step of each cycle.

d. Data Analysis:

  • Determine the cycle threshold (Ct) value for each sample.

  • A sample is considered positive for this compound if the Ct value is below a predetermined cutoff.

  • For quantitative analysis, generate a standard curve using serial dilutions of a known quantity of this compound DNA.

Virus Isolation

Virus isolation remains the gold standard for confirming the presence of infectious this compound.

a. Sample Preparation:

  • Homogenize tissue samples (e.g., skin lesions) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Centrifuge the homogenate at a low speed to clarify the supernatant.

b. Cell Culture and Inoculation:

  • Grow a monolayer of susceptible cells, such as primary swine kidney (SK) cells or porcine kidney (PK-15) cells, in a culture flask.

  • Inoculate the cell monolayer with the clarified sample supernatant.

  • Adsorb the virus for 1-2 hours at 37°C.

  • Remove the inoculum and add fresh cell culture medium.

c. Incubation and Observation:

  • Incubate the culture at 37°C and observe daily for the development of cytopathic effects (CPE), which may include cell rounding and detachment.

  • If no CPE is observed after 7 days, perform a blind passage by harvesting the cells and supernatant and inoculating a fresh cell monolayer.

d. Confirmation:

  • Confirm the presence of this compound in cultures showing CPE by a secondary method, such as PCR or immunofluorescence.

Electron Microscopy (Negative Staining)

Electron microscopy allows for the rapid visualization of poxvirus particles.

a. Grid Preparation:

  • Place a drop of the sample suspension (e.g., clarified tissue homogenate) onto a clean piece of parafilm.

  • Place a carbon-coated Formvar grid onto the drop for 1-2 minutes to allow virus particles to adsorb.

b. Staining:

  • Blot the grid with filter paper to remove excess fluid.

  • Place the grid onto a drop of negative stain (e.g., 2% phosphotungstic acid, pH 7.0) for 1 minute.

  • Blot the grid again to remove excess stain.

c. Imaging:

  • Allow the grid to air dry completely.

  • Examine the grid using a transmission electron microscope. Poxviruses will appear as characteristic brick-shaped particles.

Serology (Indirect ELISA)

Indirect ELISA is used to detect antibodies against this compound in serum samples, indicating past or present infection.

a. Plate Coating:

  • Coat the wells of a 96-well microtiter plate with purified this compound antigen diluted in a coating buffer.

  • Incubate the plate overnight at 4°C.

b. Blocking:

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Add a blocking buffer (e.g., PBS with 5% non-fat dry milk) to each well and incubate for 1-2 hours at room temperature.

c. Antibody Incubation:

  • Wash the plate as described above.

  • Add diluted swine serum samples to the wells and incubate for 1-2 hours at room temperature.

  • Include positive and negative control sera in each run.

d. Secondary Antibody and Substrate:

  • Wash the plate.

  • Add an enzyme-conjugated secondary antibody (e.g., anti-porcine IgG-HRP) to each well and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

e. Reading and Interpretation:

  • Stop the reaction by adding a stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Samples with an absorbance value above a predetermined cutoff are considered positive for this compound antibodies.

Visualizations

To further clarify the experimental processes and diagnostic logic, the following diagrams are provided.

Diagnostic_Workflow cluster_sample Sample Collection cluster_methods Diagnostic Methods cluster_results Results Sample Clinical Sample (Skin Scab, Vesicular Fluid, Serum) qPCR Real-Time PCR Sample->qPCR VI Virus Isolation Sample->VI EM Electron Microscopy Sample->EM Serology Serology (ELISA) Sample->Serology Result_qPCR Positive/Negative (Quantitative) qPCR->Result_qPCR Result_VI Positive/Negative (Infectious Virus) VI->Result_VI Result_EM Poxvirus Particles Observed EM->Result_EM Result_Serology Antibody Titer Serology->Result_Serology

Caption: A flowchart illustrating the overall diagnostic workflow for this compound from sample collection to results.

Real_Time_PCR_Workflow A 1. DNA Extraction from Sample B 2. Real-Time PCR Reaction Setup A->B C 3. Thermal Cycling & Amplification B->C D 4. Fluorescence Detection C->D E 5. Data Analysis (Ct Value) D->E F Result: Positive or Negative E->F Diagnostic_Logic result result method method start Suspected This compound Case qPCR_test Perform Real-Time PCR start->qPCR_test qPCR_result qPCR Result? qPCR_test->qPCR_result qPCR_result->result Positive VI_test Perform Virus Isolation qPCR_result->VI_test Negative/Inconclusive VI_result VI Result? VI_test->VI_result VI_result->result Positive EM_test Perform Electron Microscopy VI_result->EM_test Negative/Inconclusive EM_result EM Result? EM_test->EM_result EM_result->result Poxvirus Detected Serology_test Perform Serology EM_result->Serology_test Negative/Inconclusive Serology_result Serology Result? Serology_test->Serology_result Serology_result->result Positive for Antibodies Serology_result->result Negative for Antibodies

References

A Comparative Guide to the Pathology of Singapore Grouper Iridovirus (SPDV) Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Singapore grouper iridovirus (SPDV), a member of the genus Ranavirus, is a significant pathogen in the aquaculture industry, causing high mortality rates in various grouper species. Understanding the pathological differences between various this compound strains is crucial for the development of effective diagnostic tools, vaccines, and antiviral therapies. This guide summarizes the current knowledge on the comparative pathology of different this compound strains, focusing on their virulence, tissue tropism, and impact on the host immune system.

Comparative Pathology of this compound Strains

While distinct genotypes of this compound have not been formally compared in head-to-head pathological studies, research on individual strains reveals variations in their virulence and pathological manifestations.

In Vivo Pathogenicity

Experimental infection studies have been conducted to determine the virulence of different this compound isolates. The 50% tissue culture infective dose (TCID₅₀) is a standard measure for quantifying viral virulence.

This compound Strain Host Species Challenge Dose (TCID₅₀/fish) Mortality Rate (%) Key Pathological Findings
SGIV (Reference Strain) Brown-spotted grouper (Epinephelus tauvina)Not specified>90%Enlarged spleen with hemorrhages.[1]
SGIV-HN (Hainan Strain) Orange-spotted grouper (Epinephelus coioides)10⁵83.3%Enlarged and hemorrhagic spleen.[1]
Histopathological Findings

Histopathological examination of tissues from fish infected with different this compound strains reveals common and potentially strain-specific cytopathic effects. The most characteristic feature is the presence of enlarged, basophilic cells in various organs.

Organ General Pathological Changes Observed in this compound Infection
Spleen Severe hemorrhage, necrosis, and the presence of numerous basophilic enlarged cells.[1]
Kidney Presence of basophilic enlarged cells, necrosis of hematopoietic tissue.
Liver Focal necrosis, presence of basophilic enlarged cells.
Gills Presence of enlarged cells in the gill filaments.

Molecular Basis of Pathogenicity

The pathogenicity of this compound is attributed to various viral proteins that interfere with the host's cellular processes and immune responses.

Viral Protein Function Impact on Pathogenesis
VP131 Degrades STING-TBK1 pathway proteins.[2]Negatively regulates the host's antiviral innate immunity, promoting viral replication.[2]

Experimental Protocols

Virus Isolation and Titration

Objective: To isolate this compound from infected tissues and determine the viral titer.

Methodology:

  • Tissue Homogenization: Spleen, kidney, and other affected organs from moribund fish are homogenized in a sterile buffer.

  • Cell Culture: The homogenate is clarified by centrifugation and the supernatant is used to inoculate a susceptible fish cell line, such as grouper spleen (GS) cells.

  • Observation of Cytopathic Effect (CPE): The inoculated cell cultures are observed daily for the development of CPE, which includes cell rounding, detachment, and lysis.[3]

  • Virus Titration (TCID₅₀ Assay):

    • A 96-well plate is seeded with GS cells.

    • Serial 10-fold dilutions of the virus stock are prepared.

    • Each dilution is added to multiple wells of the plate.

    • The plates are incubated and observed for CPE.

    • The TCID₅₀ is calculated using the Reed-Muench method, representing the virus dilution that causes CPE in 50% of the inoculated wells.

In Vivo Challenge Study

Objective: To evaluate the pathogenicity of different this compound strains in a live host.

Methodology:

  • Animal Model: Healthy, juvenile groupers are used for the challenge study.

  • Acclimation: Fish are acclimated to laboratory conditions for at least one week prior to the experiment.

  • Virus Inoculation: Fish are injected intraperitoneally (IP) with a specific dose of the this compound strain (e.g., 10⁵ TCID₅₀/fish).[1] A control group is injected with sterile medium.

  • Observation: Fish are monitored daily for clinical signs of disease (e.g., lethargy, anorexia, abnormal swimming) and mortality for a defined period (e.g., 14 days).

  • Sample Collection: Tissues from moribund and surviving fish are collected for histopathology, virus quantification, and other analyses.

Signaling Pathways and Experimental Workflows

This compound Immune Evasion Pathway

dot

SPDV_Immune_Evasion cluster_host_cell Host Cell cGAS cGAS STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I IFN IRF3->IFN induces VP131 VP131 VP131->STING degrades VP131->TBK1 degrades

Caption: this compound VP131-mediated immune evasion.

Experimental Workflow for In Vivo Challenge

dot

in_vivo_workflow start Start acclimation Acclimatize Groupers (1 week) start->acclimation challenge Intraperitoneal Injection (this compound Strain vs. Control) acclimation->challenge monitoring Daily Monitoring (Clinical Signs & Mortality) challenge->monitoring sampling Tissue Sampling (Moribund/Surviving Fish) monitoring->sampling analysis Pathological & Molecular Analysis sampling->analysis end End analysis->end

Caption: In vivo challenge experimental workflow.

Conclusion

While direct comparative studies of this compound genotypes are lacking, analysis of individual strains provides valuable insights into the pathological diversity of this virus. The Hainan strain (SGIV-HN), for instance, has demonstrated high virulence in orange-spotted groupers.[1] The molecular mechanisms of pathogenicity are beginning to be unraveled, with viral proteins like VP131 identified as key players in evading the host immune system.[2] Further research directly comparing the virulence, host range, and immune response elicited by different this compound genotypes is essential for a comprehensive understanding of its pathogenesis and for the development of broad-spectrum control strategies. Standardized experimental protocols, such as those outlined in this guide, will be critical for generating comparable data across different studies.

References

Comparative Efficacy of Recombinant Swinepox Virus (SPV) Vectored Vaccines Against Major Swine Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Swinepox virus (SPV), a member of the Poxviridae family, is characterized by its host specificity to swine and a generally mild disease course.[1][2] These features, combined with its large DNA genome accommodating foreign gene insertions, have positioned SPV as a promising vector for the development of recombinant vaccines targeting various economically significant swine pathogens.[1][3][4] This guide provides a comparative analysis of the efficacy of different SPV-vectored recombinant vaccines, presenting supporting experimental data, detailed methodologies, and workflow visualizations to aid researchers and professionals in the field of veterinary vaccine development.

I. Overview of Recombinant SPV Vaccine Technology

Recombinant SPV vaccines leverage the benign nature of the virus to express immunogenic proteins from other pathogens in swine. This approach aims to induce both humoral and cell-mediated immunity against the target disease.[3] The thymidine (B127349) kinase (TK) gene is a common, non-essential site for the insertion of foreign genes, and its inactivation can also lead to faster regression of any local lesions caused by the vaccine virus.[2]

General Workflow for Recombinant SPV Vaccine Construction

The development of a recombinant SPV vaccine typically follows a structured workflow involving the insertion of a target antigen gene into the SPV genome. This process relies on homologous recombination within a suitable cell culture system.

G cluster_plasmid Plasmid Construction cluster_recombination Generation of Recombinant Virus cluster_selection Selection & Purification A Identify & Isolate Target Antigen Gene B Select SPV Promoter (e.g., P7.5, P11) A->B C Construct Transfer Vector (Plasmid with Antigen Gene, Promoter & Flanking SPV DNA) B->C E Transfect Infected Cells with Transfer Vector C->E D Infect Host Cells (e.g., PK-15) with Wild-Type SPV D->E F Homologous Recombination occurs in cytoplasm E->F G Select Recombinant Virus (e.g., using a marker gene or TK- selection) F->G H Purify Recombinant Virus Clones G->H I Verify Gene Insertion (PCR, Sequencing) H->I J Final Recombinant SPV Vaccine I->J Characterize & Test Vaccine G A Animal Acclimatization & Baseline Sampling B Randomization into Groups (Vaccine, Control) A->B C Vaccination (e.g., intramuscular) B->C D Booster Dose (if required by protocol) C->D E Monitoring & Sample Collection (Blood for antibody analysis) C->E D->E F Challenge with Virulent Pathogen E->F G Post-Challenge Monitoring (Clinical signs, temperature, etc.) F->G H Final Sample Collection & Necropsy G->H I Data Analysis (Statistical comparison of groups) H->I J Efficacy Determination I->J

References

A Comparative Guide to Cross-Neutralization Assays of Swinepox Virus (SPDV) Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Cross-Neutralization Study of SPDV Strains

This section outlines a hypothetical study to compare the cross-neutralization profiles of different this compound strains. For the purpose of this guide, we will consider a hypothetical comparison between a reference this compound strain (e.g., a well-characterized laboratory strain) and a field isolate (e.g., an isolate from a recent outbreak or a different geographical region).

Hypothetical Data Presentation

The results of a cross-neutralization study can be effectively summarized in a table that presents the neutralizing antibody titers of sera against homologous and heterologous virus strains. The data presented below is purely illustrative to demonstrate how results would be structured.

Serum Raised AgainstVirus Strain A (Homologous)Virus Strain B (Heterologous)
This compound Strain A 1:2561:128
This compound Strain B 1:641:256
Control (Pre-immune) <1:4<1:4
  • Table 1: Hypothetical Cross-Neutralization Titers for Two this compound Strains. The titer is the reciprocal of the highest serum dilution that results in a 50% reduction in the number of plaques. Higher titers indicate a stronger neutralizing antibody response. In this hypothetical example, there is some level of cross-neutralization, but the homologous reactions are stronger.

Experimental Protocols

A detailed methodology is crucial for obtaining reliable and reproducible results. The following is a proposed protocol for a Plaque Reduction Neutralization Test (PRNT) to determine the neutralizing antibody titers.

Virus Strains and Cell Culture
  • Virus Stocks: High-titer stocks of the this compound strains to be tested should be prepared. Virus isolation and propagation can be performed in porcine kidney (PK-15) cells.[5][6]

  • Cell Line: PK-15 cells are a suitable host for this compound replication and plaque formation. Cells should be maintained in appropriate growth medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

Generation of Hyperimmune Sera
  • Animal Model: Specific-pathogen-free (SPF) pigs are the ideal model for generating hyperimmune sera.

  • Immunization: A group of pigs would be inoculated with a specific this compound strain. After a period of recovery (e.g., 4-6 weeks), serum is collected. This process is repeated for each this compound strain being tested. Pre-immune serum should be collected from all animals before infection to serve as a negative control.

Plaque Reduction Neutralization Test (PRNT) Protocol
  • Serum Dilution: Heat-inactivate the collected sera at 56°C for 30 minutes. Prepare a series of twofold dilutions of each serum sample in a cell culture medium (e.g., starting from 1:4 to 1:1024).

  • Virus-Serum Incubation: Mix each serum dilution with an equal volume of a standardized amount of virus (e.g., 100 plaque-forming units, PFU). Incubate the mixtures at 37°C for 1 hour to allow for neutralization to occur.

  • Infection of Cells: Inoculate confluent monolayers of PK-15 cells in 6-well plates with the virus-serum mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayers with a medium containing a solidifying agent like agar (B569324) or methylcellulose (B11928114) to restrict virus spread and allow for plaque formation.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Titer Calculation: The neutralizing antibody titer is expressed as the reciprocal of the highest serum dilution that reduces the number of plaques by a specified percentage (commonly 50% or 90%) compared to the control wells (virus mixed with pre-immune serum).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the proposed cross-neutralization assay.

G cluster_0 Virus & Serum Preparation cluster_1 Neutralization Assay cluster_2 Plaque Assay cluster_3 Data Analysis VirusA This compound Strain A Stock SerumA Generate Anti-A Serum VirusA->SerumA IncubateAA Incubate Serum A + Virus A VirusA->IncubateAA IncubateBA Incubate Serum B + Virus A VirusA->IncubateBA VirusB This compound Strain B Stock SerumB Generate Anti-B Serum VirusB->SerumB IncubateAB Incubate Serum A + Virus B VirusB->IncubateAB IncubateBB Incubate Serum B + Virus B VirusB->IncubateBB DiluteA Serially Dilute Anti-A Serum SerumA->DiluteA DiluteB Serially Dilute Anti-B Serum SerumB->DiluteB DiluteA->IncubateAA DiluteA->IncubateAB DiluteB->IncubateBA DiluteB->IncubateBB InfectCells Infect PK-15 Cells IncubateAA->InfectCells IncubateAB->InfectCells IncubateBA->InfectCells IncubateBB->InfectCells Overlay Add Agarose Overlay InfectCells->Overlay IncubatePlates Incubate for 3-5 Days Overlay->IncubatePlates StainCount Stain and Count Plaques IncubatePlates->StainCount CalculateTiter Calculate 50% Neutralization Titer StainCount->CalculateTiter Compare Compare Homologous vs. Heterologous Titers CalculateTiter->Compare

Caption: Workflow for this compound Cross-Neutralization Assay.

Logical Relationship of Cross-Neutralization

The following diagram illustrates the concept of homologous versus heterologous neutralization.

G cluster_A Serum from Strain A Infection cluster_B Serum from Strain B Infection cluster_V Virus Challenge SerumA Anti-A Antibodies VirusA This compound Strain A SerumA->VirusA Homologous Neutralization VirusB This compound Strain B SerumA->VirusB Heterologous Neutralization SerumB Anti-B Antibodies SerumB->VirusA Heterologous Neutralization SerumB->VirusB Homologous Neutralization

Caption: Homologous vs. Heterologous Neutralization.

References

A Comparative Guide to the Detection of Small Pathogen-Derived Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Small pathogen-derived vesicles (sPDVs), a subset of small extracellular vesicles (sEVs), are emerging as critical players in intercellular communication and the pathogenesis of infectious diseases. These nano-sized vesicles, released by infected cells, carry a cargo of pathogen- and host-derived molecules, including proteins, nucleic acids, and lipids. Their role in modulating host immune responses, facilitating pathogen spread, and as potential biomarkers for disease diagnosis and prognosis has garnered significant interest. This guide provides a comparative overview of common methods for the detection and characterization of sPDVs, complete with quantitative performance data and detailed experimental protocols to aid researchers in selecting the most appropriate techniques for their studies.

Comparison of sPDV Detection Methods

The selection of an appropriate detection method is critical and depends on the specific research question, the nature of the sample, and the required throughput and sensitivity. Below is a summary of commonly employed techniques for the detection and characterization of sPDVs.

Method Principle Particle Size Range (nm) Limit of Detection (particles/mL) Quantitative Information Qualitative Information Throughput Strengths Limitations
Nanoparticle Tracking Analysis (NTA) Light scattering and Brownian motion30 - 1000~10⁷ - 10⁹Concentration, Size Distribution-MediumProvides real-time visualization and sizing of individual particles.Lower resolution for smaller vesicles; can be affected by sample polydispersity.
Flow Cytometry (High-Resolution) Light scattering and fluorescence>100 (conventional), ~40 (nano)~10⁵ - 10⁷Concentration, Size (relative), Biomarker expressionSurface and intra-vesicular markersHighHigh-throughput, multi-parameter analysis of individual vesicles.Limited sensitivity for vesicles <100 nm on standard instruments; requires careful calibration.
Western Blotting ImmunoassayN/AVariableRelative protein abundancePresence of specific protein markersLowHigh specificity for target proteins; widely accessible.Semi-quantitative; low throughput; requires lysis of vesicles.
Enzyme-Linked Immunosorbent Assay (ELISA) ImmunoassayN/Apg/mL - ng/mL rangeConcentration of specific proteinsPresence of specific surface or luminal proteinsHighHigh sensitivity and specificity; quantitative; high throughput.Indirect detection of vesicles; can be prone to matrix effects.
Transmission Electron Microscopy (TEM) Electron beam imaging~1 - 1000N/A-Morphology, SizeLowProvides high-resolution images of vesicle morphology.Requires specialized equipment and sample preparation; not quantitative.

Experimental Workflows and Signaling Pathways

Visualizing the experimental processes and the biological pathways involved is crucial for understanding this compound research. The following diagrams illustrate a typical workflow for this compound analysis and a generalized signaling pathway of viral this compound interaction with a host cell.

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_sample Sample Collection & Preparation cluster_isolation This compound Isolation cluster_characterization Detection & Characterization cluster_downstream Downstream Functional Analysis Sample Biological Fluid (e.g., plasma, cell culture supernatant) PreProcessing Pre-processing (Centrifugation to remove cells/debris) Sample->PreProcessing Isolation Isolation Method (e.g., Ultracentrifugation, SEC, Immunoaffinity) PreProcessing->Isolation NTA Nanoparticle Tracking Analysis (NTA) (Size & Concentration) Isolation->NTA Flow Flow Cytometry (Phenotyping) Isolation->Flow WB Western Blot (Protein Markers) Isolation->WB ELISA ELISA (Specific Protein Quantification) Isolation->ELISA Functional Functional Assays (e.g., Host cell uptake, cytokine profiling) NTA->Functional Flow->Functional WB->Functional ELISA->Functional

A typical experimental workflow for the isolation and characterization of sPDVs.

Viral_sPDV_Signaling Viral this compound-Mediated Host Cell Signaling cluster_cell Host Cell This compound Viral this compound (Virion components, viral RNA) Receptor Cell Surface Receptor This compound->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Release Cargo Release (e.g., viral RNA, proteins) Endosome->Release Fusion or Lysis Signaling Modulation of Host Signaling (e.g., NF-κB, MAPK pathways) Release->Signaling Response Cellular Response (e.g., Cytokine production, apoptosis, altered metabolism) Signaling->Response

Generalized signaling pathway of viral this compound entry and modulation of host cell responses.

Detailed Experimental Protocols

Nanoparticle Tracking Analysis (NTA)

NTA is a widely used method for the quantification and sizing of sPDVs.[1]

1. Sample Preparation:

  • Dilute the isolated this compound sample in particle-free PBS to achieve a concentration within the optimal range for the instrument (typically 20-100 particles per frame).

  • Vortex the sample gently for 30 seconds to ensure a homogenous suspension.

2. Instrument Setup:

  • Prime the instrument with particle-free PBS to wash the system.

  • Load the diluted sample into the sample chamber using a syringe.

  • Adjust the camera focus and level to clearly visualize the particles.

3. Data Acquisition:

  • Capture videos of the particles' Brownian motion. It is recommended to capture at least three videos of 60 seconds each for each sample to ensure reproducibility.[2]

4. Data Analysis:

  • The NTA software tracks the movement of individual particles and calculates their hydrodynamic diameter using the Stokes-Einstein equation.

  • The software generates a size distribution plot and provides the concentration of particles in the sample.

High-Resolution Flow Cytometry

Flow cytometry allows for the high-throughput analysis of individual vesicles and the detection of specific surface markers.[3]

1. Instrument Calibration:

  • Use a cocktail of fluorescently labeled beads of known sizes (e.g., 100 nm, 200 nm, 500 nm) to calibrate the instrument for light scattering and fluorescence detection.

2. Antibody Staining:

  • Incubate the isolated this compound sample with fluorescently conjugated antibodies specific for this compound surface markers (e.g., viral glycoproteins, host-derived tetraspanins like CD63, CD81).

  • Include appropriate controls, such as isotype controls and unstained samples, to account for non-specific binding and background fluorescence.[4]

3. Sample Acquisition:

  • Run the stained samples on the flow cytometer at a low flow rate to minimize coincident events.

  • Set a fluorescence-based threshold to distinguish true events from background noise.

4. Gating and Analysis:

  • Gate on the events that are positive for the this compound-specific markers.

  • Analyze the light scatter and fluorescence intensity of the gated population to determine the relative size and marker expression levels.

  • Use counting beads to determine the absolute concentration of the this compound population.[3]

Western Blotting

Western blotting is a standard technique to confirm the presence of specific proteins within sPDVs.[5][6]

1. Sample Lysis:

  • Lyse the isolated this compound pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[7]

  • Quantify the total protein concentration of the lysate using a protein assay (e.g., BCA assay).

2. SDS-PAGE:

  • Denature the protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Run the gel to separate the proteins based on their molecular weight.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

4. Immunodetection:

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., viral proteins, host cell markers).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a sensitive and high-throughput method for quantifying specific proteins associated with sPDVs.[9][10]

1. Plate Coating:

  • Coat the wells of a 96-well plate with a capture antibody specific for a this compound surface protein.

  • Incubate overnight at 4°C.

  • Wash the plate to remove unbound antibody.

2. Blocking:

  • Block the wells with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

3. Sample Incubation:

  • Add the isolated this compound samples and standards to the wells.

  • Incubate for 2 hours at room temperature.

  • Wash the plate.

4. Detection:

  • Add a biotinylated detection antibody that recognizes a different epitope on the target protein.

  • Incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add streptavidin-HRP and incubate for 30 minutes.

  • Wash the plate.

5. Signal Development:

  • Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

  • Stop the reaction with a stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of the target protein in the samples based on the standard curve.[11]

References

Unraveling the Salmon's Response: A Comparative Guide to SPDV Infection Transcriptomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular interactions between a host and a pathogen is paramount. This guide provides a comparative analysis of the transcriptomic landscape of Atlantic salmon (Salmo salar) infected with the Salmonid alphavirus (SAV), the causative agent of Pancreas Disease (PD), also known as Salmon Pancreas Disease Virus (SPDV). By leveraging key experimental data, this document aims to offer a clear overview of the host's response to this compound infection, facilitating the identification of potential therapeutic and diagnostic targets.

Salmon Pancreas Disease is a significant threat to the Atlantic salmon aquaculture industry, leading to substantial economic losses.[1] The disease is characterized by necrosis of the exocrine pancreas and myopathies of the skeletal and heart muscles.[1] A deeper understanding of the host's genetic response to the virus is crucial for developing effective disease management strategies.[2]

Comparative Analysis of Gene Expression in this compound-Infected Salmon

Transcriptomic studies have revealed significant changes in gene expression in various tissues of Atlantic salmon following this compound infection. These changes highlight the host's attempt to mount an antiviral response and the virus's strategies to counteract these defenses. Below is a summary of key differentially expressed genes (DEGs) identified in different studies.

Key Differentially Expressed Genes in this compound-Infected Salmon Tissues
TissueUpregulated GenesDownregulated GenesStudy
Head Kidney Interferon-stimulated genes (ISGs), Viral recognition receptors (e.g., RIG-I, MDA5), Chemokines, Genes involved in antigen presentationGenes involved in normal metabolic processes[2][3]
Spleen IFNγ, Granzyme A, Genes related to immune response, antiviral defense, coagulation, and stress pathwaysGenes associated with erythroid cell functions[4]
Kidney Genes related to coagulation, immune response, antiviral defense, apoptosis, and stress responses-[4]
Heart Inflammatory genes (TNF-alpha, IL-12, IL-8), T-cell related genes (CD3epsilon, CD4, CD8, TCR-alpha, MHC-II)-[5][6]
Pancreas IFN-alpha, Mx, ISG-15-[5]
Muscle IFNγ, Chemokine CXCL10, Proinflammatory cytokines (IL-1ß, TNFα)-[7]

Experimental Protocols: A Look Under the Hood

The insights into the transcriptomic response to this compound are built upon robust experimental designs. Understanding these methodologies is critical for interpreting the data and for designing future studies.

Representative Experimental Workflow for this compound Challenge and Transcriptomic Analysis

A common approach involves challenging salmon with this compound and then analyzing tissue samples at different time points to capture the dynamics of gene expression.

Experimental_Workflow cluster_acclimation Acclimation cluster_challenge This compound Challenge cluster_sampling Sampling cluster_analysis Transcriptomic Analysis Acclimation Fish Acclimation Challenge Intraperitoneal Injection or Cohabitation with this compound-infected fish Acclimation->Challenge Start of Experiment Sampling Tissue Collection at multiple time points (e.g., head kidney, spleen, heart) Challenge->Sampling Post-infection RNA_Extraction RNA Extraction Sampling->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., RNA-Seq) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Differential Gene Expression, Pathway Analysis) Sequencing->Data_Analysis Interferon_Signaling cluster_virus Viral Infection cluster_cell Host Cell This compound This compound PRRs Pattern Recognition Receptors (e.g., RIG-I, MDA5) This compound->PRRs Viral RNA recognition Signaling_Cascade Signaling Cascade PRRs->Signaling_Cascade IRFs Interferon Regulatory Factors (IRFs) Signaling_Cascade->IRFs IFN_Production Type I Interferon (IFN) Production IRFs->IFN_Production IFNAR IFN Receptor (IFNAR) IFN_Production->IFNAR Autocrine/Paracrine signaling JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT ISGs Interferon-Stimulated Genes (ISGs) (e.g., Mx, ISG15) JAK_STAT->ISGs Transcriptional activation Antiviral_State Antiviral State ISGs->Antiviral_State

References

A Comparative Guide to the Virulence of Swinepox Virus (SPDV) Field Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Swinepox virus (SPDV), a member of the Poxviridae family, is the causative agent of swinepox, a cutaneous disease affecting pigs worldwide.[1] While generally considered a mild, self-limiting disease, its severity and impact can vary, particularly in young piglets where morbidity can be high.[2] Congenital infections are often severe and can be fatal.[1] Understanding the differences in virulence among circulating field isolates is crucial for the development of effective control strategies, diagnostics, and potential vaccine vectors.

Recent genomic analyses have identified distinct genetic lineages of this compound, such as the European-North American lineage and a separate Indian lineage, with significant divergence in genes associated with host range and virulence.[1][3] These genetic variations suggest potential differences in pathogenicity, but in vivo comparative studies are needed to confirm these hypotheses.

Quantitative Comparison of Virulence Parameters (Hypothetical Data)

The following tables provide a template for presenting quantitative data from an experimental infection study comparing hypothetical this compound field isolates.

Table 1: Clinical Score and Rectal Temperature

IsolateMean Peak Clinical Score* (± SD)Mean Peak Rectal Temperature (°C ± SD)Time to Onset of Lesions (Days Post-Infection ± SD)
Isolate A (e.g., German wb) 8.5 ± 1.240.8 ± 0.45 ± 1
Isolate B (e.g., Russian) 5.2 ± 0.940.1 ± 0.57 ± 1
Isolate C (e.g., Indian) 9.8 ± 1.541.2 ± 0.34 ± 1
Control (Sham Inoculated) 0.0 ± 0.039.2 ± 0.3N/A

*Clinical scores are based on a standardized system including fever, anorexia, lesion severity, and behavior.

Table 2: Morbidity, Mortality, and Viral Shedding

IsolateMorbidity Rate (%)Mortality Rate (%)Peak Viral DNA in Nasal Swabs (log10 copies/mL ± SD)Duration of Viral Shedding (Days ± SD)
Isolate A (e.g., German wb) 100%10%6.2 ± 0.714 ± 2
Isolate B (e.g., Russian) 80%0%5.1 ± 0.510 ± 3
Isolate C (e.g., Indian) 100%20%7.5 ± 0.818 ± 2
Control (Sham Inoculated) 0%0%Not DetectedN/A

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of virulence. The following protocols are based on established practices in swine virology research.

Virus Isolation and Propagation
  • Source: Field isolates are typically obtained from skin scabs or pustular exudate from clinically affected pigs.

  • Procedure: Samples are homogenized, clarified by centrifugation, and used to infect susceptible cell lines, such as primary pig kidney cells or the continuous PK-15 cell line.

  • Propagation: The virus is blind-passaged until a characteristic cytopathic effect (CPE), including cell rounding and detachment, is observed. Virus titers are then determined using methods like the TCID50 (50% Tissue Culture Infective Dose) assay.

Animal Model and Inoculation
  • Animals: Three- to four-week-old, healthy, seronegative piglets are the most common model, as the disease is typically more severe in young pigs.[2] Animals should be housed in BSL-2 containment facilities.

  • Groups: Animals are randomly assigned to groups, with each group challenged with a different this compound isolate. A control group receives a sham inoculum (e.g., sterile PBS).

  • Inoculation: Intradermal or subcutaneous injection is a common route to mimic natural infection through skin abrasions or insect bites. A standardized dose (e.g., 1 x 10^6 TCID50) is administered to ensure comparability.

Clinical Monitoring and Data Collection
  • Frequency: Animals are monitored daily for the duration of the experiment (typically 21-28 days).

  • Parameters:

    • Clinical Signs: A scoring system is used to objectively assess disease severity. This can include evaluation of fever, anorexia, lesion distribution and severity, behavior, and respiratory signs.

    • Rectal Temperature: Measured daily to monitor fever response.

    • Body Weight: Measured weekly to assess the impact on growth rate.

    • Lesion Development: The time to onset, progression (macule, papule, pustule, crust), and size of skin lesions are recorded.

    • Viral Shedding: Nasal and oral swabs are collected at regular intervals to quantify viral shedding using real-time quantitative PCR (qPCR).

Virological and Immunological Assays
  • Viremia: Blood samples (serum and buffy coat) are collected to quantify viral DNA by qPCR. While viremia is not considered a typical feature of swinepox, its assessment is important, especially in severe cases.[4]

  • Histopathology: At the end of the study, tissue samples from skin lesions and major organs are collected for histopathological examination to assess tissue damage and identify the characteristic eosinophilic intracytoplasmic inclusion bodies.

  • Serology: Blood samples are collected at the beginning and end of the study to measure the antibody response using tests like serum neutralization or ELISA.

Visualizations

This compound Pathogenesis Pathway

SPDV_Pathogenesis cluster_HostEntry Host Entry & Primary Replication cluster_LocalSpread Local Spread & Lesion Development cluster_ImmuneResponse Host Immune Response Entry 1. Virus Entry (Skin Abrasion / Insect Bite) Replication 2. Replication in Keratinocytes (Stratum Spinosum) Entry->Replication Degeneration 3. Hydropic Degeneration of Epidermal Cells Replication->Degeneration Cellular Damage Lesion 4. Pox Lesion Formation (Macule → Papule → Pustule → Crust) Degeneration->Lesion Lymph 5. Local Lymphadenitis (Possible) Lesion->Lymph Antigen Presentation Immunity 6. Development of Protective Immunity Lymph->Immunity Recovery Recovery Immunity->Recovery

Caption: Generalized pathogenesis pathway of Swinepox Virus following cutaneous infection in pigs.

Experimental Workflow for Virulence Comparison

Virulence_Comparison_Workflow cluster_Setup Phase 1: Preparation cluster_Infection Phase 2: Experimental Infection cluster_Monitoring Phase 3: Data Collection (Daily, 21-28 days) cluster_Analysis Phase 4: Analysis & Comparison A1 Select this compound Field Isolates (A, B, C) A2 Propagate & Titrate Virus Stocks A1->A2 A3 Acclimate Seronegative Piglets A2->A3 B1 Randomize Piglets into Groups (Isolate A, B, C, Control) A3->B1 B2 Inoculate with Standardized Viral Dose B1->B2 C1 Record Clinical Scores & Temperature B2->C1 C2 Measure Body Weight (Weekly) B2->C2 C3 Collect Nasal Swabs & Blood Samples B2->C3 D3 Statistical Analysis of Virulence Metrics C1->D3 D1 Quantify Viral Load (qPCR) C3->D1 D1->D3 D2 Histopathology of Lesions & Tissues D2->D3

Caption: Workflow for an experimental study comparing the virulence of different this compound field isolates.

References

Correlating Viral Load with Disease Severity in Singapore Grouper Iridovirus (SPDV)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of Singapore grouper iridovirus (SPDV) viral load with the progression and severity of disease in grouper species. It is intended for researchers, scientists, and drug development professionals working on novel therapeutics and vaccines for this significant aquatic pathogen. The information presented is synthesized from current scientific literature and offers a framework for designing and evaluating experimental studies.

Data Presentation: Viral Load and Disease Severity Correlation

While direct quantitative correlation studies for this compound are not extensively published, a strong positive correlation between viral load and disease severity is consistently observed. High viral loads are associated with severe clinical signs and high mortality rates, which can range from 60% to over 90%.[1] The following table provides a representative, albeit hypothetical, correlation based on observations from experimental infections described in the literature. This table illustrates the expected relationship between viral load, clinical signs, and mortality.

Viral Load (TCID₅₀/mL) Viral Gene Copies (per μg of spleen DNA) Clinical Disease Score Description of Clinical Signs Cumulative Mortality (%)
< 10²< 10³0No observable clinical signs. Fish appear healthy and are feeding normally.0 - 5%
10² - 10⁴10³ - 10⁵1 (Mild)Occasional lethargy, slight reduction in appetite. No external lesions.5 - 20%
10⁴ - 10⁶10⁵ - 10⁷2 (Moderate)Pronounced lethargy, inappetence, and darkening of the body.[2][3] Gills may appear pale.20 - 60%
> 10⁶> 10⁷3 (Severe)Extreme lethargy ("sleepy grouper disease"), rapid opercular movements, severe anemia (pale gills), and enlarged spleen.[3][4] Secondary infections may cause skin ulcerations.[5]60 - >90%

Experimental Protocols

Viral Load Quantification

a) Tissue Culture Infective Dose (TCID₅₀) Assay

The TCID₅₀ assay is a method to quantify infectious virus particles.[6][7]

  • Cell Line: Grouper spleen (GS) cells are commonly used for this compound propagation and titration.

  • Procedure:

    • GS cells are seeded in a 96-well plate and grown to confluency.

    • Tissue homogenates (e.g., from spleen or kidney) from infected fish are serially diluted (10-fold dilutions).

    • 100 µL of each viral dilution is added to replicate wells (typically 8 wells per dilution).

    • The plates are incubated at 25-28°C and observed daily for cytopathic effects (CPE), such as cell rounding and detachment.

    • The final reading is taken after 5-7 days, and the number of CPE-positive wells for each dilution is recorded.

  • Calculation: The TCID₅₀ is calculated using the Reed-Muench method, which determines the viral dilution that causes CPE in 50% of the inoculated cell cultures.

b) Quantitative PCR (qPCR)

qPCR is a highly sensitive method for quantifying viral genomic DNA.

  • Target Gene: The major capsid protein (MCP) gene is a common target for this compound quantification due to its conserved nature.[8]

  • Procedure:

    • DNA is extracted from tissue samples (e.g., spleen, kidney) of infected fish.

    • A standard curve is generated using a plasmid containing the target viral gene sequence of known concentration.

    • qPCR is performed using specific primers and a probe for the target gene.

    • The cycle threshold (Ct) values of the unknown samples are compared to the standard curve to determine the number of viral gene copies.

Assessment of Disease Severity

A clinical disease scoring system can be used to semi-quantitatively assess disease severity in individual fish.

  • Score 0 (Healthy): Active swimming, normal coloration, and immediate feeding response.

  • Score 1 (Mild): Reduced activity, slight darkening of the skin, and a delayed feeding response.

  • Score 2 (Moderate): Lethargic swimming, significant darkening of the body, and inappetence.[2][3]

  • Score 3 (Severe): Moribund, loss of equilibrium, severe darkening, and no feeding response. Gross pathological signs such as an enlarged spleen may be present upon necropsy.[3][4]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical experimental workflow for correlating this compound viral load with disease severity.

G cluster_0 Experimental Infection cluster_1 Monitoring and Sampling cluster_2 Analysis A Healthy Grouper Cohort B This compound Challenge (Intraperitoneal Injection) A->B C Daily Observation of Clinical Signs and Mortality B->C D Tissue Sampling at Pre-defined Time Points (e.g., Spleen, Kidney) C->D F Disease Severity Scoring C->F E Viral Load Quantification (qPCR and/or TCID50) D->E G Statistical Correlation Analysis E->G F->G H Correlation Data (Table and Graphs) G->H

Experimental workflow for this compound studies.
Signaling Pathway: Host Innate Immune Response to Ranavirus Infection

This diagram depicts a simplified signaling pathway of the host's innate immune response following a ranavirus infection, such as this compound.

G cluster_0 Host Cell Virus This compound Entry Viral Entry Virus->Entry Replication Viral Replication (dsDNA in cytoplasm) Entry->Replication PRRs Pattern Recognition Receptors (e.g., RIG-I-like receptors) Replication->PRRs senses viral dsDNA MAVS MAVS PRRs->MAVS NFkB NF-κB Pathway PRRs->NFkB TBK1 TBK1 MAVS->TBK1 IRF3 IRF3/7 TBK1->IRF3 IFN Type I Interferon (IFN) Production IRF3->IFN translocates to nucleus ISGs Interferon-Stimulated Genes (ISGs) (Antiviral State) IFN->ISGs autocrine/paracrine signaling Immune_Response Innate Immune Response ISGs->Immune_Response ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) ProInflammatory->Immune_Response NFkB->ProInflammatory

Host innate immune signaling pathway.

References

A Comparative Guide to In Vivo and In Vitro Models for SPDV Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Shrimp Potentially Deadly Virus (SPDV) poses a significant threat to the global shrimp aquaculture industry. Understanding its pathogenesis and developing effective countermeasures requires robust and reliable research models. This guide provides a comprehensive comparison of in vivo and in vitro models used in this compound research, offering insights into their respective advantages, limitations, and applications. The information is supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate model for their specific research questions.

Introduction to this compound and the Imperative for Model Systems

This compound is a highly virulent pathogen capable of causing mass mortalities in cultured shrimp populations. To combat this threat, researchers rely on experimental models to study the virus-host interactions, screen antiviral compounds, and develop vaccines. The choice between an in vivo (whole organism) and an in vitro (cellular) model is a critical decision that influences the experimental outcomes and their translational relevance. While in vivo studies provide a holistic view of the disease process within a living animal, in vitro models offer a controlled environment to investigate specific cellular and molecular mechanisms.

Comparison of In Vivo and In Vitro Models

The selection of a research model for this compound is often dictated by the specific research objectives, available resources, and ethical considerations. The primary constraint in shrimp virology has been the lack of established and validated continuous shrimp cell lines, which has made in vivo models indispensable.[1] However, primary cell cultures are increasingly being used to bridge this gap.

FeatureIn Vivo Models (Live Shrimp)In Vitro Models (Primary Cell Cultures)
Physiological Relevance High: Represents the complex interactions of a whole organism, including immune responses and systemic effects.[2][3]Moderate: Lacks the systemic complexity of a whole animal but allows for the study of specific cell-virus interactions.
Controllability Low: Subject to individual animal variability and complex environmental factors.[1]High: Allows for precise control over experimental conditions, such as viral dose and temperature.[2][4]
Reproducibility Moderate: Standardization of animal quality, inoculum, and housing is crucial but challenging.[1]High: Provides a more reproducible environment for standardized assays.[2]
High-Throughput Screening Not suitable for large-scale screening of antiviral compounds.Well-suited for high-throughput screening of drugs and genetic manipulations.[2]
Mechanistic Studies Complex: Difficult to dissect specific molecular pathways due to systemic interactions.Excellent: Enables detailed investigation of cellular and molecular mechanisms of viral entry, replication, and host cell response.[2]
Ethical Considerations Involves the use of live animals, raising ethical concerns.Reduces the use of live animals in research.
Cost and Labor Generally more expensive and labor-intensive to maintain animal facilities and conduct experiments.Can be more cost-effective for large-scale studies, although the initial setup of primary cultures can be demanding.
Current Status for Shrimp Standard and necessary approach due to the lack of continuous cell lines.[1][5]Use of primary cell cultures is established but not yet standardized for routine viral titration.[1]

Quantitative Data Comparison

Direct quantitative comparisons between in vivo and in vitro models for this compound are limited in published literature. However, data from studies on the closely related White Spot Syndrome Virus (WSSV) can provide valuable insights.

In Vivo Quantitative Data:
ParameterExperimental ConditionsResultsReference
Survival Rate Penaeus monodon fed with VP28-expressing bacteria for 7 days, followed by WSSV immersion challenge.61% relative survival compared to control.[6][7]
Viral Load Moribund WSSV-infected Penaeus species.2.0 × 104 to 9.0 × 1010 WSSV copies per µg of total DNA.[8]
Mortality Penaeus vannamei challenged with WSSV via individual oral infection.>80% cumulative mortality.[9]
In Vitro Quantitative Data:
ParameterExperimental ConditionsResultsReference
Cell Viability Primary lymphoid organ cells from P. vannamei cultured for 4 days at 27°C, 29°C, 31°C, and 33°C.No significant decrease in cell viability at higher temperatures compared to the optimal 27°C.[4]
Viral Replication WSSV-infected primary lymphoid organ cells from P. vannamei incubated at different temperatures for 72 hours.Significant decrease in WSSV-infected cells at 31°C and 33°C compared to 27°C.[4]
Viral Copy Number WSSV DNA in infected primary lymphoid organ cells and supernatant at 72 hours post-inoculation.Significant decrease in WSSV copy number at 29°C, 31°C, and 33°C compared to 27°C.[4]

Experimental Protocols

Key Experiment 1: In Vivo this compound Challenge

Objective: To assess the virulence of an this compound isolate and evaluate the efficacy of a potential antiviral treatment in live shrimp.

Methodology:

  • Animal Model: Specific pathogen-free (SPF) juvenile Penaeus vannamei (average weight 5-7 g) are acclimated in tanks with controlled water quality parameters (salinity, temperature, pH).

  • Virus Inoculum Preparation: Tissues from this compound-infected shrimp are homogenized in a sterile saline solution, centrifuged, and the supernatant is filtered. The viral titer is determined using quantitative PCR (qPCR).

  • Infection: Shrimp are challenged with this compound via intramuscular injection with a predetermined viral dose. A control group is injected with sterile saline.

  • Treatment (Optional): The experimental group receives the antiviral compound, for example, through medicated feed, starting at a specific time point pre- or post-infection. The control group receives feed without the compound.

  • Observation and Data Collection: Mortalities are recorded daily for a period of 10-14 days. Moribund shrimp and survivors are collected for viral load quantification in different tissues (e.g., gills, hepatopancreas, muscle) using qPCR.

  • Data Analysis: Survival curves are generated and analyzed. Viral loads between treated and untreated groups are statistically compared.

Key Experiment 2: In Vitro this compound Infection of Primary Shrimp Cells

Objective: To investigate the cellular response to this compound infection and to screen for antiviral compounds in a controlled environment.

Methodology:

  • Primary Cell Culture Preparation:

    • Lymphoid organs are aseptically dissected from healthy SPF P. monodon.

    • The tissue is washed with sterile shrimp saline and minced into small pieces.

    • Cells are dissociated using a shrimp cell dissociation "cocktail" and seeded in a culture flask with a specialized shrimp cell culture medium (SCCM) supplemented with fetal bovine serum (FBS) and antibiotics.[10]

    • The cells are incubated at 25-28°C.

  • Virus Inoculation:

    • Once the primary cell culture forms a monolayer, the culture medium is removed, and the cells are inoculated with a known titer of this compound.

    • After an adsorption period, the inoculum is removed, and fresh medium is added.

  • Observation and Sampling:

    • Cytopathic effects (CPE) are observed daily using an inverted microscope.

    • Cell samples and supernatant are collected at different time points post-infection to quantify viral replication via qPCR and to analyze host gene expression.

  • Antiviral Screening (Optional):

    • Different concentrations of the test compound are added to the culture medium before, during, or after viral inoculation.

    • The inhibition of viral replication is quantified by comparing the viral load in treated and untreated cells.

Signaling Pathways and Experimental Workflows

This compound Infection and Host Immune Response Signaling Pathway

The following diagram illustrates a hypothesized signaling pathway involved in the shrimp's response to a viral infection like this compound, based on gene expression studies of related viruses such as WSSV.[11][12] Viral components, recognized as pathogen-associated molecular patterns (PAMPs), trigger host pattern recognition receptors (PRRs), initiating a signaling cascade that leads to the expression of immune-related genes.

SPDV_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PRR Pattern Recognition Receptor (PRR) This compound->PRR Recognition Adapter Adapter Proteins PRR->Adapter Signaling_Cascade Signaling Cascade (e.g., Toll, IMD pathways) Adapter->Signaling_Cascade Transcription_Factor Transcription Factor (e.g., Dorsal, Relish) Signaling_Cascade->Transcription_Factor Activation Immune_Genes Immune Gene Expression Transcription_Factor->Immune_Genes Translocation & Binding AMPs Antimicrobial Peptides (AMPs) Immune_Genes->AMPs Transcription & Translation Antiviral_Proteins Antiviral Proteins Immune_Genes->Antiviral_Proteins Experimental_Workflow cluster_vivo In Vivo Workflow cluster_vitro In Vitro Workflow A1 Acclimatize SPF Shrimp A2 This compound Challenge (Injection/Immersion) A1->A2 A3 Monitor Mortality & Clinical Signs A2->A3 A4 Sample Tissues A3->A4 A5 Analyze Viral Load (qPCR) & Gene Expression A4->A5 end Data Interpretation & Conclusion A5->end B1 Prepare Primary Shrimp Cell Culture B2 Inoculate with this compound B1->B2 B3 Observe Cytopathic Effects (CPE) B2->B3 B4 Sample Cells & Supernatant B3->B4 B5 Analyze Viral Replication (qPCR) & Cellular Response B4->B5 B5->end start Research Question start->A1 start->B1

References

Safety Operating Guide

A Guide to the Proper Disposal of SPDV: Ensuring Laboratory and Environmental Safety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of a safe and ethical laboratory environment. This guide provides essential safety and logistical information for the proper disposal of chemical compounds, using SPDP-PEG24-acid as a representative example due to the lack of specific information on "SPDV." It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical, including this compound, before proceeding with any handling or disposal procedures. The SDS is the primary source of detailed information regarding the physical, chemical, and toxicological properties of the substance.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) as specified in the chemical's SDS. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE) Specifications

Protection TypeSpecification
Eye ProtectionSafety glasses with side shields or goggles.
Hand ProtectionChemical-resistant gloves (e.g., nitrile).
Body ProtectionLaboratory coat.

In the event of an accidental release, the following steps should be taken:

  • Containment: Mix the spilled material with an inert absorbent, such as sand or vermiculite.

  • Collection: Carefully sweep up the mixture and place it in a clearly labeled, tightly closed container for disposal.

  • Decontamination: Thoroughly clean the spill area.

  • Environmental Protection: Do not allow the material to enter drains or water courses.[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of chemical waste like SPDP-PEG24-acid is to engage a licensed professional waste disposal service to ensure compliance with all national and regional regulations.[1]

  • Waste Segregation: Unused or waste chemicals should be collected separately from other chemical waste streams to prevent cross-contamination and ensure proper handling.[1]

  • Containerization: Place the waste in a well-labeled, sealed, and chemically compatible container. The label should clearly identify the contents (e.g., "this compound Waste") and include hazard warnings.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Professional Disposal: Arrange for collection by a licensed hazardous or special waste disposal company. Provide the disposal company with all available safety information, including the Safety Data Sheet.[1]

Experimental Protocols

While specific experimental protocols for this compound disposal are not available, the principles of safe laboratory practice dictate that any procedure involving this compound should be preceded by a thorough review of its SDS. The disposal steps outlined above constitute a general protocol for chemical waste.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of chemical waste.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate this compound Waste from other chemical waste streams ppe->segregate containerize Place in a Labeled, Sealed, Compatible Container segregate->containerize storage Store in a Designated, Secure Area containerize->storage professional_disposal Arrange for Collection by a Licensed Waste Disposal Service storage->professional_disposal provide_sds Provide SDS to Disposal Company professional_disposal->provide_sds end End: Proper Disposal Complete provide_sds->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Salmonid Alphavirus (SPDV)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Salmonid alphavirus (SPDV). Adherence to these procedures is critical to ensure a safe research environment and prevent laboratory-acquired infections.

Salmonid alphavirus (this compound), the causative agent of Pancreas Disease (PD) in farmed salmon, is an enveloped RNA virus.[1][2] While not associated with severe disease in humans, proper biosafety practices are paramount when handling the virus in a laboratory setting. All work involving this compound should be conducted at Biosafety Level 2 (BSL-2) .[3]

Essential Personal Protective Equipment (PPE) for BSL-2 Laboratories

The following PPE is mandatory for all personnel working with this compound in a BSL-2 laboratory to minimize the risk of exposure through skin contact, mucous membranes, or accidental ingestion.

PPE ComponentDescription
Protective Laboratory Coat or Gown A dedicated, solid-front gown with long sleeves and tight-fitting cuffs. It should be buttoned or fastened completely to protect street clothing and skin from contamination.[4][5][6]
Gloves Disposable nitrile or latex gloves. Double gloving is recommended for enhanced protection.[4][7] Gloves should be changed immediately if contaminated or compromised and always before leaving the laboratory.
Eye Protection Safety glasses with side shields or a face shield must be worn to protect the eyes and face from splashes or aerosols.[5][6][7]
Additional Protection Closed-toe shoes are required in the laboratory.[5] For procedures with a high potential for aerosol generation, a certified Class II Biological Safety Cabinet (BSC) must be used.[3][6]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure the BSL-2 laboratory is properly equipped and all necessary PPE is available.

  • Post a biohazard warning sign on the laboratory door.[6]

  • Prepare all necessary materials and reagents before initiating work to minimize movement and potential for contamination.

  • Disinfect the work surfaces within the Biological Safety Cabinet (BSC) with an appropriate disinfectant (e.g., 70% ethanol (B145695) or a fresh 10% bleach solution) before and after each use.[3]

2. Handling of this compound:

  • All manipulations of infectious materials must be performed within a certified Class II BSC.[3][6] This includes activities such as pipetting, vortexing, and opening containers of viral cultures.

  • Use mechanical pipetting aids; mouth pipetting is strictly prohibited.[3]

  • Minimize the generation of aerosols. Use sealed centrifuge rotors or safety cups for centrifugation of infectious materials.[3]

  • Avoid the use of sharps whenever possible. If needles are necessary, use safety-engineered devices and dispose of them in a designated sharps container immediately after use.[3][6]

3. Post-Handling Procedures:

  • Decontaminate all work surfaces and equipment upon completion of work.

  • Properly doff PPE before leaving the laboratory, following the prescribed procedure to avoid self-contamination.

  • Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[4]

Disposal Plan: Inactivation and Waste Management

All materials contaminated with this compound must be decontaminated before disposal.

1. Decontamination Methods:

  • Chemical Disinfection: Alphaviruses are susceptible to several common disinfectants.[3]

    • 10% Bleach (1% sodium hypochlorite): Effective for surface decontamination. A contact time of at least 10-20 minutes is recommended.[3][8]

    • 70% Ethanol: Suitable for surface decontamination and disinfection of instruments.[3][8]

    • Other effective disinfectants include 2% glutaraldehyde, quaternary ammonium (B1175870) compounds, and phenolics.[3]

  • Autoclaving: All solid laboratory waste, including used PPE, plasticware, and cultures, should be collected in biohazard bags and decontaminated by autoclaving at 121°C for a minimum of 30 minutes.[3] Liquid waste can also be autoclaved under the same conditions.[3]

2. Waste Segregation:

  • All contaminated solid waste must be placed in clearly labeled biohazard bags.

  • Sharps must be disposed of in puncture-resistant sharps containers.[6]

  • Decontaminated waste can then be disposed of according to institutional guidelines for biological waste.

Quantitative Data on Viral Inactivation

The following table summarizes data on the inactivation of alphaviruses and other enveloped RNA viruses, providing guidance for effective decontamination protocols.

Inactivation MethodAgent/ConditionContact TimeEfficacy
Heat (Moist) 60°C60 minutesEffective for inactivating Chikungunya and Ross River viruses (Togaviridae family).[9]
Heat (Moist) 121°C (Autoclave)30 minutesStandard for sterilization of laboratory waste.[3]
Chemical 10% Bleach (1% Sodium Hypochlorite)10-30 minutesEffective against alphaviruses.[3]
Chemical 70% Ethanol>1 minuteEffective against alphaviruses.[3]
Chemical 2% Glutaraldehyde>10 minutesEffective against alphaviruses.[3]

Visual Guidance: Procedural Diagrams

To ensure clarity and adherence to safety protocols, the following diagrams illustrate key experimental workflows.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don Gown Don Gown Don Eye Protection Don Eye Protection Don Gown->Don Eye Protection Don Gloves Don Gloves Don Eye Protection->Don Gloves Enter Lab Enter Lab Don Gloves->Enter Lab Doff Gloves Doff Gloves Doff Gown Doff Gown Doff Gloves->Doff Gown Doff Eye Protection Doff Eye Protection Doff Gown->Doff Eye Protection Wash Hands Wash Hands Doff Eye Protection->Wash Hands Start Start Start->Don Gown End End Wash Hands->End Perform Work Perform Work Enter Lab->Perform Work Perform Work->Doff Gloves

Caption: Workflow for donning and doffing Personal Protective Equipment (PPE) in a BSL-2 laboratory.

Waste_Disposal_Workflow cluster_collection Waste Collection cluster_decontamination Decontamination Solid Waste Solid Waste Autoclave (121°C, 30 min) Autoclave (121°C, 30 min) Solid Waste->Autoclave (121°C, 30 min) Liquid Waste Liquid Waste Liquid Waste->Autoclave (121°C, 30 min) Chemical Disinfection (e.g., 10% Bleach) Chemical Disinfection (e.g., 10% Bleach) Liquid Waste->Chemical Disinfection (e.g., 10% Bleach) Sharps Waste Sharps Waste Sharps Waste->Autoclave (121°C, 30 min) Disposal Disposal Autoclave (121°C, 30 min)->Disposal Chemical Disinfection (e.g., 10% Bleach)->Disposal

Caption: Decontamination and disposal workflow for this compound-contaminated laboratory waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.